Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-16-10(15)7-8-3-5-9(6-4-8)11(12,13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVKGYOFECBKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556379 | |
| Record name | Ethyl [4-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721-63-1 | |
| Record name | Ethyl [4-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-(4-(trifluoromethyl)phenyl)acetate: Properties, Synthesis, and Handling
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate, a key fluorinated building block in modern organic synthesis. The strategic incorporation of a trifluoromethyl (-CF₃) group onto the phenyl ring imparts unique electronic properties, enhancing the metabolic stability and lipophilicity of derivative molecules. These characteristics make it a valuable intermediate in the development of novel pharmaceuticals and advanced materials.[1][2] This document details its core physicochemical properties, provides a robust protocol for its synthesis and characterization, and outlines essential safety and handling procedures.
Core Physicochemical Properties
This compound is a colorless solid at room temperature, a physical state that is crucial for its storage and handling.[3][4] Its key properties are summarized below, providing the foundational data required for its application in experimental design.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| Synonyms | Ethyl 4-(trifluoromethyl)phenylacetate | [3][4][6] |
| CAS Number | 721-63-1 | [3][4][5] |
| Molecular Formula | C₁₁H₁₁F₃O₂ | [3][4][5] |
| Molecular Weight | 232.20 g/mol | [3][5] |
| Appearance | Colorless Solid | [3][4] |
| Melting Point | 34-35 °C | [3][4] |
| Boiling Point | 104-105 °C at 7 Torr | [3][4] |
| Density | 1.207 g/cm³ | [3][4] |
| Solubility | Soluble in Methanol | [3][4] |
| InChIKey | BDVKGYOFECBKDX-UHFFFAOYSA-N | [5] |
Synthesis and Purification
The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 4-(trifluoromethyl)phenylacetic acid. This method is favored for its operational simplicity and use of readily available, cost-effective reagents.
Synthetic Rationale: The Fischer Esterification Approach
Fischer esterification is an acid-catalyzed equilibrium reaction. The selection of a strong acid catalyst, such as sulfuric acid, is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by ethanol. The reaction is typically performed using an excess of ethanol, which serves as both a reactant and the solvent. This excess concentration shifts the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle, maximizing the yield of the desired ester.
Detailed Experimental Protocol
Objective: To synthesize this compound with a purity of >98%.
Materials:
-
4-(Trifluoromethyl)phenylacetic acid (1.0 eq)[7]
-
Anhydrous Ethanol (20.0 eq)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-(trifluoromethyl)phenylacetic acid and anhydrous ethanol.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid to the mixture. The addition is exothermic and should be done slowly.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Quenching and Extraction: Cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with diethyl ether.
-
Neutralization: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at 104-105 °C at a pressure of 7 Torr to yield the final product as a colorless liquid that solidifies upon cooling.[3][4]
Post-Synthesis Purification Workflow
The following diagram illustrates the logical flow of the purification process, which is essential for isolating the target compound from byproducts and unreacted starting materials.
Caption: Purification workflow for this compound.
Analytical Characterization
Rigorous analytical characterization is a self-validating step to confirm the structural integrity and purity of the synthesized compound. A combination of spectroscopic methods is employed for unambiguous identification.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-O-CH₂-) of the ethyl group. The benzylic protons (-CH₂-Ar) will appear as a singlet, and the aromatic protons will exhibit a typical AA'BB' splitting pattern for a 1,4-disubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the ester carbonyl carbon (~170 ppm), the carbons of the trifluoromethyl group (a quartet due to C-F coupling), and distinct signals for the aromatic and aliphatic carbons.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single peak is expected, confirming the presence of the -CF₃ group.
-
IR (Infrared) Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ is indicative of the ester C=O stretch. Strong C-F stretching bands are also expected in the 1100-1350 cm⁻¹ region.
-
MS (Mass Spectrometry): The molecular ion peak (M⁺) should be observed at m/z 232. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅).
Analytical Validation Workflow
This diagram outlines the synergistic use of multiple analytical techniques to achieve full compound validation.
Caption: Integrated workflow for the analytical validation of the final product.
Safe Handling and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. This compound is classified with GHS07 for causing skin, eye, and respiratory irritation.[4][8]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [3][4] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][8] |
| Precautionary Statements | P261: Avoid breathing dust/fumes.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][8] |
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][8] The compound is stable under recommended storage conditions at room temperature.[4][9]
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Ethyl (4-(trifluoromethyl)phenyl)acetate | C11H11F3O2 | CID 14134124 - PubChem. [Link]
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An In-depth Technical Guide to Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate, a key fluorinated building block in modern organic synthesis. The trifluoromethyl group imparts unique electronic properties, enhancing the metabolic stability and lipophilicity of parent molecules, making this compound a valuable intermediate in the development of pharmaceuticals and advanced materials. This document details its physicochemical properties, provides an in-depth, validated protocol for its synthesis via Fischer esterification, outlines rigorous analytical methods for its characterization and quality control, and explores its applications in drug discovery. Safety protocols and handling procedures are also provided to ensure safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals who require a thorough, practical understanding of this versatile chemical entity.
Introduction
This compound, with CAS number 721-63-1, is an aromatic ester of significant interest in medicinal chemistry and materials science.[1][2] The presence of a trifluoromethyl (-CF3) group at the para position of the phenyl ring is pivotal. The -CF3 group is a strong electron-withdrawing group and is highly lipophilic. These characteristics can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability, increased membrane permeability, and stronger binding affinity to target proteins. Consequently, this compound serves as a crucial starting material for a variety of biologically active compounds.[3][4] This guide will serve as a technical resource, consolidating essential information from synthesis to application.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and formulation.
The structure of this compound is characterized by a central benzene ring substituted with an ethyl acetate group and a trifluoromethyl group at positions 1 and 4, respectively.
Diagram 1: Chemical Structure
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | ethyl 2-[4-(trifluoromethyl)phenyl]acetate | [1] |
| CAS Number | 721-63-1 | [1][2][5][6][7] |
| Molecular Formula | C₁₁H₁₁F₃O₂ | [1][5][6][7] |
| Molecular Weight | 232.20 g/mol | [1][5][7] |
| Appearance | Colorless solid or liquid | [5][6] |
| Melting Point | 34-35 °C | [5][6] |
| Boiling Point | 104-105 °C @ 7 Torr | [5][6] |
| Density | 1.207 g/cm³ | [5][6] |
| Solubility | Soluble in Methanol | [5][6] |
| SMILES | CCOC(=O)CC1=CC=C(C=C1)C(F)(F)F |[1] |
Synthesis and Mechanistic Pathways
The most common and industrially scalable method for preparing this compound is the Fischer esterification of 4-(trifluoromethyl)phenylacetic acid with ethanol, catalyzed by a strong acid.
Causality in Experimental Design:
-
Acid Catalyst (e.g., H₂SO₄): The reaction requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid.[8][9][10][11] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
-
Excess Ethanol: Fischer esterification is a reversible reaction.[8][9][12] According to Le Chatelier's principle, using ethanol as both the reactant and the solvent (i.e., in large excess) drives the equilibrium towards the formation of the ester product.
-
Removal of Water: The formation of water as a byproduct can shift the equilibrium back to the reactants. While not always necessary when using a large excess of alcohol, for optimal yields, water can be removed azeotropically (e.g., with a Dean-Stark apparatus) or by using a dehydrating agent.
-
Reaction Temperature: Heating the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures the reaction is maintained at the boiling point of the solvent (ethanol) without loss of material.
Detailed Experimental Protocol: Fischer Esterification
-
Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)phenylacetic acid (50.0 g, 0.245 mol).
-
Reagent Addition: Add 250 mL of absolute ethanol (acting as both reactant and solvent).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (5 mL) to the mixture. The addition is exothermic and should be done with caution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13]
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into 500 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation (Boiling Point: 104-105 °C @ 7 Torr) to yield the final product as a colorless oil or low-melting solid.[5][6]
Diagram 2: Synthesis and Purification Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Analytical Characterization and Quality Control
To ensure the identity, purity, and quality of the synthesized this compound, a suite of analytical techniques is employed. This constitutes a self-validating system where spectroscopic data corroborates the successful synthesis and purification.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural confirmation.
-
¹H NMR: Provides information on the number and environment of protons. Key signals include a triplet for the methyl group and a quartet for the methylene group of the ethyl ester, a singlet for the benzylic methylene protons, and a characteristic AA'BB' pattern for the para-substituted aromatic protons.
-
¹³C NMR: Confirms the carbon framework, including the carbonyl carbon of the ester and the carbon of the trifluoromethyl group.
-
¹⁹F NMR: A singlet peak confirms the presence of the -CF3 group.
-
-
Infrared (IR) Spectroscopy: Identifies key functional groups. A strong absorption band around 1730-1750 cm⁻¹ is characteristic of the C=O stretch of the ester.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight (232.20).[1]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single major peak indicates a high degree of purity.[13]
Table 2: Representative Analytical Data
| Technique | Expected Signal/Value | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | δ ~1.25 (t, 3H) | -O-CH₂-CH₃ |
| δ ~3.60 (s, 2H) | Ar-CH₂ -CO | |
| δ ~4.15 (q, 2H) | -O-CH₂ -CH₃ | |
| δ ~7.45 (d, 2H) & 7.60 (d, 2H) | Aromatic Protons | |
| ¹³C NMR (CDCl₃) | δ ~14.0, 61.0, 41.0, 124.0 (q), 125.5 (q), 129.5, 138.0, 171.0 | Aliphatic, CF₃, Aromatic, C=O carbons |
| ¹⁹F NMR (CDCl₃) | δ ~ -62.5 (s) | -CF₃ |
| IR (thin film) | ~1740 cm⁻¹ (strong) | C=O stretch (Ester) |
| ~1325 cm⁻¹ (strong) | C-F stretch |
| MS (EI) | m/z = 232 (M⁺) | Molecular Ion |
Note: Specific chemical shifts (δ) may vary slightly depending on the solvent and instrument.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of numerous pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic candidates. The trifluoromethylphenyl moiety is a common pharmacophore in modern drug design.[3]
One prominent example is its use as a precursor in the synthesis of Celecoxib, a selective COX-2 inhibitor. The synthesis involves the condensation of a substituted phenylhydrazine with a β-diketone, which is itself prepared from intermediates like this compound.
Diagram 3: Role as a Pharmaceutical Intermediate
Caption: Simplified pathway showing the use of the title compound in synthesizing Celecoxib.
Safety, Handling, and Storage
As a laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: May cause skin, eye, and respiratory tract irritation.[6][16] May be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[16][17] Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing.[16][18] Do not breathe vapors or mist. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][16][17]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.[16][18]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[16][17][18][19][20]
Conclusion
This compound is a synthetically versatile and commercially important intermediate. Its value is derived from the unique properties conferred by the trifluoromethyl group, which are highly sought after in modern drug design. This guide has provided a detailed, practical framework for its synthesis, characterization, and safe handling. The robust protocols and analytical methodologies described herein are designed to ensure high-quality outcomes for researchers and developers in the pharmaceutical and chemical industries.
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Ethyl 2-(4-(trifluoromethyl)phenyl)acetate CAS number 721-63-1
An In-depth Technical Guide to Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, holding the CAS number 721-63-1, is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry and organic synthesis. The presence of the trifluoromethyl (-CF3) group on the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, analytical characterization methods, and its applications in modern drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a colorless solid at room temperature.[1] Its identity is established by a unique combination of identifiers and physical constants that are critical for its use in quantitative and structural research. The trifluoromethyl group, a strong electron-withdrawing substituent, is key to its utility in modifying the properties of parent compounds.[2]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 721-63-1 | [1][3][4][5] |
| Molecular Formula | C₁₁H₁₁F₃O₂ | [1][6] |
| Molecular Weight | 232.20 g/mol | [1][4][6] |
| IUPAC Name | ethyl 2-[4-(trifluoromethyl)phenyl]acetate | [6] |
| Synonyms | Ethyl 4-(trifluoromethyl)phenylacetate, 4-(Trifluoromethyl)benzeneacetic acid ethyl ester | [1][7] |
| SMILES | CCOC(=O)CC1=CC=C(C=C1)C(F)(F)F | [4][6] |
| Melting Point | 34-35 °C | [1][7] |
| Boiling Point | 104-105 °C at 7 Torr | [1][7] |
| Density | 1.207 g/cm³ | [1][7] |
| Solubility | Soluble in Methanol | [1][7] |
| Storage | Sealed in dry, Room Temperature | [1][4][7] |
Synthesis and Purification: The Fischer Esterification Approach
The most direct and economically viable method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 4-(Trifluoromethyl)phenylacetic acid.[8][9] This acid-catalyzed reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product.[10][11] This is typically accomplished by using the alcohol reactant (ethanol) in large excess, which also allows it to serve as the solvent, or by actively removing water as it is formed.[11][12]
Synthesis Workflow Diagram
Caption: Workflow for synthesis and purification.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
4-(Trifluoromethyl)phenylacetic acid (1.0 eq)
-
Anhydrous Ethanol (20-30 eq, serves as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-(Trifluoromethyl)phenylacetic acid.
-
Reagent Addition: Add a large excess of anhydrous ethanol to the flask. Stir the mixture until the acid dissolves.
-
Catalysis: Slowly and carefully, add the catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by vacuum distillation (Boiling Point: 104-105 °C at 7 Torr) to obtain the final product as a colorless solid upon cooling.[1][7]
Mechanistic Insight: Acid-Catalyzed Esterification
The success of the Fischer esterification hinges on the role of the acid catalyst. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This "activation" step is crucial as it allows the weakly nucleophilic alcohol to attack the carbonyl carbon. Each step in this process is reversible.
Caption: The reversible mechanism of Fischer Esterification.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of spectroscopic techniques is employed. The data below represents the expected values and patterns for a validated sample.
Table 2: Summary of Representative Spectroscopic Data
| Technique | Expected Chemical Shifts / Peaks | Interpretation |
| ¹H NMR | δ ~7.6 (d, 2H), ~7.4 (d, 2H), ~4.2 (q, 2H), ~3.7 (s, 2H), ~1.2 (t, 3H) | Aromatic protons show characteristic splitting for a para-substituted ring. Quartet and triplet for the ethyl group. Singlet for the benzylic CH₂. |
| ¹³C NMR | δ ~170 (C=O), ~139 (Ar C-CF₃), ~130 (Ar CH), ~125 (Ar CH, q), ~124 (CF₃, q), ~61 (OCH₂), ~41 (Ar-CH₂), ~14 (CH₃) | Ester carbonyl, aromatic carbons (with C-F coupling), trifluoromethyl carbon, and ethyl group carbons are all distinguishable. |
| ¹⁹F NMR | δ ~ -63 ppm | A single peak corresponding to the -CF₃ group. |
| IR (cm⁻¹) | ~1735 (C=O stretch), ~1325 (C-F stretch), ~1250-1100 (C-O stretch) | Strong carbonyl absorption characteristic of an ester. Strong absorptions indicating the presence of the trifluoromethyl group. |
| Mass Spec (EI) | m/z 232 (M⁺), 187 (M⁺ - OEt), 159 (M⁺ - CO₂Et) | Molecular ion peak corresponding to the molecular weight. Characteristic fragmentation pattern involving loss of the ethoxy and carbethoxy groups. |
Note: Exact chemical shifts (δ) in NMR are dependent on the solvent used. Values are based on typical spectra of structurally similar compounds.[13]
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile chemical intermediate. The trifluoromethylphenyl moiety is a well-established pharmacophore in drug design.
-
Bioisosteric Replacement: The -CF₃ group is often used as a bioisostere for other groups, like a methyl or chloro group. Its high electronegativity and lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[2]
-
Precursor to Active Pharmaceutical Ingredients (APIs): The parent acid, 4-(Trifluoromethyl)phenylacetic acid, is a crucial building block for synthesizing advanced pharmaceutical agents.[2] These include compounds targeting major therapeutic areas:
-
Scaffold for Chemical Libraries: The ester functional group provides a reactive handle for further chemical modifications, such as hydrolysis to the parent acid, reduction to the corresponding alcohol, or amidation reactions, making it an ideal starting point for generating libraries of related compounds for high-throughput screening.
Safety, Handling, and Storage
Proper handling of this compound is essential in a laboratory setting. Based on available safety data for the compound and its analogs, the following precautions are recommended.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][4][15] The recommended storage condition is sealed in dry, at room temperature.[1][4][7]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined physicochemical properties, straightforward synthesis, and the strategic importance of its trifluoromethylphenyl scaffold make it a cornerstone intermediate. This guide has provided the essential technical framework for its synthesis, characterization, and safe handling, empowering researchers to confidently integrate this valuable compound into their discovery and development workflows.
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An In-depth Technical Guide to Ethyl 2-(4-(trifluoromethyl)phenyl)acetate: Properties, Synthesis, and Applications
Executive Summary
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is a pivotal chemical intermediate, particularly valued in the fields of medicinal chemistry and drug development. Its structure, featuring a trifluoromethyl (-CF3) group on the phenyl ring, imparts unique and desirable properties to parent molecules, influencing factors such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, validated protocols for its synthesis and purification, methods for analytical characterization, and its significant applications. With a molecular weight of 232.20 g/mol , this compound serves as a critical building block for a new generation of pharmaceuticals.[1][2][3][4] This document is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a deep, practical understanding of this versatile reagent.
Introduction and Strategic Importance
This compound, registered under CAS number 721-63-1, is an ester derivative of phenylacetic acid.[2][3][4][5][6] Its significance in organic synthesis and pharmaceutical research is primarily derived from the 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to dramatically alter the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability by blocking sites of oxidation, improve cell membrane permeability, and increase the binding affinity of a ligand to its target protein.[7] Consequently, this compound has become a sought-after starting material for synthesizing complex molecules where these properties are paramount.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁F₃O₂ | [2][5][6] |
| Molecular Weight | 232.20 g/mol | [1][2][3][4] |
| CAS Number | 721-63-1 | [2][3][4][5][6] |
| Appearance | Colorless solid / Crystal - Lump | [5][6] |
| Melting Point | 34-35 °C | [5][6] |
| Boiling Point | 104-105 °C (at 7 Torr) | [5][6] |
| Density | 1.207 g/cm³ | [5][6] |
| Solubility | Soluble in Methanol | [5][6] |
| IUPAC Name | ethyl 2-[4-(trifluoromethyl)phenyl]acetate | [1] |
Synthesis and Purification: A Validated Workflow
The reliable synthesis of high-purity this compound is critical for its application in sensitive areas like drug discovery. The most common and robust method is the Fischer esterification of 4-(trifluoromethyl)phenylacetic acid.
Synthesis Pathway: Fischer-Speier Esterification
This acid-catalyzed esterification involves the reaction of 4-(trifluoromethyl)phenylacetic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The excess ethanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the ester product according to Le Châtelier's principle.
Detailed Experimental Protocol
-
Reagents:
-
4-(Trifluoromethyl)phenylacetic acid
-
Anhydrous Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-(trifluoromethyl)phenylacetic acid (1.0 eq).
-
Add an excess of anhydrous ethanol (10-20 eq).
-
Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) while cooling the flask in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Workflow Visualization
The crude product is typically purified by vacuum distillation to yield the final, high-purity this compound.
Caption: Synthesis and Purification Workflow for this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the ethyl group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm), a singlet for the methylene (-CH₂-) protons around 3.6-3.7 ppm, and signals in the aromatic region (7.2-7.6 ppm) for the disubstituted phenyl ring.
-
¹³C NMR: Will confirm the presence of all 11 carbon atoms, including the distinct signal for the CF₃ carbon.
-
¹⁹F NMR: Will show a strong singlet, confirming the presence and chemical environment of the trifluoromethyl group.
-
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the compound's molecular weight (232.20 m/z), confirming its elemental composition.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.
-
Chromatography (GC/HPLC): Gas chromatography or high-performance liquid chromatography can be used to assess the purity of the final product, which should ideally be >98%.
Applications in Drug Development
The primary value of this compound lies in its role as a versatile intermediate for introducing the 4-(trifluoromethyl)phenylacetyl moiety into larger molecules.
The Strategic Role of the Trifluoromethyl Group
The -CF₃ group is a cornerstone of modern medicinal chemistry. Its incorporation into a drug candidate can profoundly enhance its therapeutic potential.
Caption: Impact of the Trifluoromethyl Group on Drug Properties.
Use as a Synthetic Building Block
This ester can be readily hydrolyzed to its corresponding carboxylic acid or converted into other functional groups (amides, ketones) to serve as a synthon in multi-step syntheses. It is a key precursor for various classes of compounds, including but not limited to:
-
Anti-inflammatory agents
-
Oncology drug candidates
-
Neurological disorder therapeutics
The FDA has approved numerous drugs containing the trifluoromethyl group over the past two decades, highlighting the successful translation of this chemical strategy from the laboratory to the clinic.[7]
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
GHS Pictogram: GHS07 (Exclamation Mark).[6]
-
Storage: Should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[4][5][6]
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust or vapors.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for modern drug discovery. With a molecular weight of 232.20 g/mol , its well-defined physicochemical properties, straightforward synthesis, and the powerful influence of its trifluoromethyl group make it an invaluable intermediate.[1][2][3][4] This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to effectively leverage this compound in their pursuit of novel and improved therapeutics.
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Foreword: Strategic Synthesis of a Key Fluorinated Intermediate
An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
This compound (CAS No. 721-63-1) is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, imparts unique physicochemical properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and modified binding affinities.[2] Consequently, robust and scalable synthetic access to this building block is of paramount importance for researchers in drug discovery and process development.
This guide eschews a simplistic recitation of procedures. Instead, it offers a strategic analysis of the primary synthetic routes, grounded in mechanistic principles and field-proven insights. We will dissect the causality behind methodological choices, enabling the practicing scientist to not only replicate but also adapt and optimize these protocols for their specific laboratory or manufacturing context. Each presented pathway is designed as a self-validating system, with clear benchmarks for success and troubleshooting.
Physicochemical Properties and Characterization Data
A thorough understanding of the target compound's properties is fundamental to its synthesis and purification.
| Property | Value | Source |
| CAS Number | 721-63-1 | [3] |
| Molecular Formula | C11H11F3O2 | [3][4] |
| Molecular Weight | 232.20 g/mol | [3] |
| Physical Form | Colorless Solid / Crystal - Lump | [4] |
| Melting Point | 34-35 °C | [4] |
| Boiling Point | 104-105 °C @ 7 Torr | [4] |
| InChIKey | BDVKGYOFECBKDX-UHFFFAOYSA-N | [3] |
Part 1: The Classical Approach: Fischer Esterification
The most direct and atom-economical route to this compound is the Fischer esterification of its parent carboxylic acid, 4-(trifluoromethyl)phenylacetic acid. This equilibrium-controlled reaction is favored for its operational simplicity and use of inexpensive reagents, making it highly suitable for large-scale production.
Mechanistic Principle
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[5] The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product.[6]
Caption: Mechanism of Fischer Esterification.
Causality and Experimental Design
The core challenge of the Fischer esterification is managing the reaction equilibrium. To drive the reaction towards the product, Le Châtelier's principle is applied in two primary ways:
-
Excess Reagent: Using ethanol as the solvent provides a large molar excess, pushing the equilibrium forward.[6]
-
Water Removal: The water generated as a byproduct can be removed, typically via a Dean-Stark apparatus with an azeotrope-forming solvent like toluene, or by using a strong dehydrating agent like the acid catalyst itself (concentrated H₂SO₄).[5][7]
For this specific synthesis, using excess ethanol as the solvent is the most straightforward and cost-effective strategy.
Detailed Experimental Protocol
Objective: To synthesize this compound from 4-(trifluoromethyl)phenylacetic acid.
Reagents:
-
4-(Trifluoromethyl)phenylacetic acid (1.0 eq)
-
Anhydrous Ethanol (EtOH), sufficient to act as solvent (e.g., 5-10 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄), catalytic amount (e.g., 0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) for extraction
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(trifluoromethyl)phenylacetic acid (e.g., 10.0 g, 49.0 mmol).
-
Add anhydrous ethanol (e.g., 100 mL). Stir until the acid is fully dissolved.
-
Carefully and slowly add concentrated sulfuric acid (e.g., 0.25 mL, ~4.9 mmol) to the stirring solution. The addition is exothermic.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting carboxylic acid.
-
After completion, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution ), and finally with brine (1 x 50 mL). The bicarbonate wash neutralizes the acid catalyst and removes any unreacted carboxylic acid.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude ester is often of high purity. If necessary, it can be purified by vacuum distillation (Boiling Point: 104-105 °C @ 7 Torr) to yield a colorless oil or low-melting solid.[4]
| Parameter | Typical Value | Rationale |
| Yield | 85-95% | High efficiency due to simple conversion. |
| Purity (crude) | >95% (by GC) | The main impurity is unreacted starting material. |
| Reaction Time | 4-6 hours | Sufficient for reaching equilibrium under reflux. |
Part 2: Modern Synthetic Routes: Palladium-Catalyzed Cross-Coupling
Principle: The Suzuki-Miyaura Coupling Variant
A highly effective strategy involves the Suzuki-Miyaura coupling of an arylboronic acid with an α-haloacetate.[9] This approach benefits from the commercial availability of a wide range of boronic acids and the relatively mild, functional-group-tolerant reaction conditions.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the ethyl α-bromoacetate.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The desired C-C bond is formed as the product is expelled from the palladium center, regenerating the Pd(0) catalyst.
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A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl 2-(4-(trifluoromethyl)phenyl)acetate, a compound of interest in synthetic chemistry and drug development. We will dissect the theoretical underpinnings of the spectrum, detailing the influence of the molecule's electronic and structural features on chemical shifts and coupling constants. Furthermore, this document outlines a robust, field-proven protocol for sample preparation and spectral acquisition, designed to yield high-quality, reproducible data. This guide is intended for researchers, scientists, and professionals in drug development who rely on NMR for unambiguous molecular characterization.
Introduction: The Molecular Blueprint
This compound is a substituted aromatic ester. Its structural characterization is paramount for ensuring purity, verifying synthetic outcomes, and understanding its chemical behavior. ¹H NMR spectroscopy provides a non-destructive window into the precise arrangement of protons within the molecule, offering a detailed "fingerprint" based on the principles of nuclear spin and magnetic fields. Each unique proton environment generates a distinct signal, and the interactions between neighboring protons (spin-spin coupling) cause these signals to split into characteristic patterns. By analyzing the chemical shift (δ), integration, and multiplicity of these signals, we can confidently assemble the molecular structure.
The key to interpreting the spectrum of this specific molecule lies in understanding the powerful electronic effects of its substituents: the electron-withdrawing trifluoromethyl (-CF₃) group and the ester moiety (-COOCH₂CH₃). These groups create a distinct electronic landscape that governs the resonance frequencies of the aromatic and aliphatic protons.
Structural Analysis and Spectral Prediction
The molecule possesses four distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum.
-
Ha: The three equivalent protons of the terminal methyl (-CH₃) group.
-
Hb: The two equivalent protons of the ethyl methylene (-OCH₂-) group.
-
Hc: The two equivalent protons of the benzylic methylene (-ArCH₂-) group.
-
Hd & He: The two sets of aromatic protons on the para-substituted benzene ring.
Predicted Spectral Features:
-
Aromatic Protons (Hd, He): The para-substitution pattern on the benzene ring leads to a characteristic splitting pattern known as an AA'BB' system.[1][2] Due to the differing electronic nature of the substituents, the two sets of chemically non-equivalent protons will appear as two distinct signals, each resembling a doublet. The strongly electron-withdrawing trifluoromethyl group will significantly deshield the adjacent protons (He), causing them to resonate at a higher chemical shift (further downfield) compared to the protons adjacent to the acetate group (Hd). The coupling between these ortho protons typically results in a coupling constant (³J) of around 8-9 Hz.[1]
-
Benzylic Methylene Protons (Hc): These protons are adjacent to both the aromatic ring and the carbonyl group of the ester. This environment is deshielded, and the signal is expected to appear as a singlet in the range of δ 3.6–3.8 ppm, as there are no protons on the adjacent carbon atoms to cause splitting.
-
Ethyl Ester Protons (Hb, Ha): This is a classic ethyl group pattern.[3][4]
-
The methylene protons (Hb ) are adjacent to the deshielding ester oxygen, placing their signal downfield, typically between δ 4.1–4.3 ppm.[5] This signal will be split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).
-
The terminal methyl protons (Ha ) are in a standard aliphatic environment and will be the most shielded (upfield). Their signal is expected around δ 1.2–1.4 ppm. This signal will be split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).[6]
-
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality spectrum is contingent on meticulous sample preparation and proper instrument setup. The causality behind each step is crucial for ensuring data integrity.
Materials and Reagents
-
This compound (5-25 mg)[7]
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
Glass Pasteur Pipette with Glass Wool Plug[8]
-
Clean, Dry 5 mm NMR Tube and Cap[9]
-
Vortex Mixer
Step-by-Step Sample Preparation
-
Analyte Weighing: Accurately weigh 5-25 mg of the solid compound into a clean, dry vial. Using this amount ensures a strong signal without causing viscosity issues that can broaden spectral lines.[7]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[7] CDCl₃ is a standard choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and a single, well-characterized residual solvent peak (CHCl₃ at ~7.26 ppm).[8][10] The deuterium lock signal from the solvent is essential for the spectrometer to stabilize the magnetic field.[11]
-
Homogenization: Vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for sharp, well-resolved NMR signals.
-
Filtration and Transfer: Draw the solution into a Pasteur pipette that has a small, tight plug of glass wool in the neck. Filter the solution directly into the NMR tube. This step is non-negotiable; suspended solid particles severely distort the magnetic field homogeneity, leading to broad, uninterpretable peaks.[7]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Data Acquisition Workflow
The following diagram outlines the logical flow from a prepared sample to final structural confirmation.
Caption: Experimental workflow from sample preparation to structural elucidation.
Spectral Interpretation: Decoding the Data
A representative ¹H NMR spectrum of this compound would exhibit four distinct signals. The data are summarized below.
| Signal Label | Proton Assignment | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Ha | -O-CH₂-CH₃ | 3H | Triplet (t) | 1.25 | ~7.1 |
| Hb | -O-CH₂ -CH₃ | 2H | Quartet (q) | 4.18 | ~7.1 |
| Hc | Ar-CH₂ -COO- | 2H | Singlet (s) | 3.69 | N/A |
| Hd, He | Aromatic CH | 4H | Two Doublets (d) | 7.45 and 7.60 | ~8.1 |
Detailed Analysis:
-
δ 7.60 and 7.45 (Aromatic, Hd & He): These two signals, integrating to 4 protons total, confirm the disubstituted benzene ring. They appear as a pair of doublets, characteristic of a para-substituted system where the substituents have different electronic effects.[1][3] The downfield signal at δ 7.60 corresponds to the protons ortho to the strongly electron-withdrawing -CF₃ group, while the signal at δ 7.45 corresponds to the protons ortho to the methylene ester group. The mutual splitting gives a typical ortho-coupling constant (J) of ~8.1 Hz.
-
δ 4.18 (Methylene, Hb): This quartet, integrating to 2 protons, is characteristic of a -CH₂- group next to a -CH₃ group. Its downfield position is a direct result of the deshielding effect of the adjacent ester oxygen atom.[6] The coupling constant of ~7.1 Hz matches that of its coupling partner, the Ha triplet.
-
δ 3.69 (Benzylic Methylene, Hc): This sharp singlet, integrating to 2 protons, is assigned to the methylene group positioned between the aromatic ring and the ester carbonyl. The absence of splitting confirms it has no adjacent protons.
-
δ 1.25 (Methyl, Ha): This upfield triplet, integrating to 3 protons, is assigned to the terminal methyl of the ethyl group. It is split by the two adjacent methylene (Hb) protons. The shared coupling constant of ~7.1 Hz provides a self-validating link to the quartet at δ 4.18, confirming the presence of the ethyl ester fragment.[12]
The following diagram illustrates the key spin-spin coupling interactions within the molecule.
Caption: J-coupling interaction in the ethyl ester fragment.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how molecular structure dictates spectroscopic output. The four distinct signals—a singlet, a triplet, a quartet, and a pair of aromatic doublets—are fully consistent with the assigned structure. The chemical shifts are governed by the inductive and anisotropic effects of the aromatic ring, the trifluoromethyl group, and the ester functionality. The observed splitting patterns and coupling constants provide unambiguous confirmation of the connectivity within the aliphatic side chain. This comprehensive guide serves as a reliable reference for the characterization of this compound and as a model for the rigorous analysis of similarly substituted organic molecules.
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D. C. Ghislieri, et al. (2016). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. World Journal of Chemical Education, 4(3), 57-61. Available at: [Link]
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Introduction: Navigating Complexity in Fluorinated Molecule Characterization
An In-Depth Technical Guide to the 13C NMR of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
In modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating chemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, its presence introduces significant complexity into nuclear magnetic resonance (NMR) spectra, which are vital for structural elucidation. This guide provides an in-depth analysis of the 13C NMR spectrum of this compound, a common building block in medicinal chemistry.
This document moves beyond a simple recitation of chemical shifts. As a self-validating guide, it is designed for researchers and drug development professionals, focusing on the causal relationships between molecular structure and spectral output. We will explore not only the expected chemical shifts but also the profound impact of 13C-19F spin-spin coupling, a phenomenon critical for unambiguous peak assignment and structural confirmation. By understanding the principles laid out here, scientists can approach the analysis of any fluorinated compound with greater confidence and precision.
Molecular Structure & Predicted Carbon Environments
To interpret the 13C NMR spectrum, we must first deconstruct the molecule into its unique carbon environments. This compound (CAS 721-63-1) possesses nine distinct carbon signals.[1] The symmetry of the para-substituted benzene ring means that C2' and C6' are equivalent, as are C3' and C5'.
Below is a visualization of the molecular structure with each unique carbon atom labeled for subsequent spectral assignment.
Caption: Molecular structure of this compound with labeled carbon atoms.
Analysis of Predicted 13C NMR Chemical Shifts and 13C-¹⁹F Coupling
The standard 13C NMR experiment is conducted with broadband proton decoupling, meaning all carbon-proton couplings are removed, resulting in a single peak for each unique carbon environment (in the absence of coupling to other nuclei like fluorine).[4] The predicted chemical shifts (δ) in parts per million (ppm) are summarized in the table below.
| Carbon Atom Label | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to 13C-¹⁹F Coupling) | Rationale & Authoritative Grounding |
| C=O | ~170-172 | Singlet (s) | The ester carbonyl carbon is highly deshielded and typically appears in this region.[5][6] Its distance from the -CF3 group results in no observable coupling. |
| C1' | ~138-140 | Quartet (q, 3JCF ≈ 1-2 Hz) | This is the benzylic carbon attached to the acetate group. It is a quaternary carbon, often showing a lower intensity peak. It is three bonds away from the fluorine atoms, leading to a small quartet coupling.[7] |
| C2'/C6' | ~129-131 | Singlet (s) or very narrow multiplet | These aromatic carbons are five bonds removed from the fluorine atoms. Any coupling (5JCF) is typically too small to be resolved. |
| C3'/C5' | ~125-126 | Quartet (q, 2JCF ≈ 3-5 Hz) | These carbons are ortho to the -CF3 group. The two-bond coupling to the three fluorine atoms splits this signal into a quartet.[2] |
| C4' | ~128-130 | Quartet (q, 2JCF ≈ 30-35 Hz) | This quaternary carbon is directly attached to the -CF3 group. While it is two bonds from the fluorine atoms, the direct attachment to the carbon bearing them results in a significant coupling constant.[7] |
| CF3 | ~123-125 | Quartet (q, 1JCF ≈ 270-275 Hz) | The carbon of the trifluoromethyl group itself exhibits a very large one-bond coupling constant with the three attached fluorine atoms, resulting in a prominent quartet.[7] |
| O-CH2 | ~60-62 | Singlet (s) | This methylene carbon is part of the ethyl ester group and is deshielded by the adjacent oxygen atom.[6] It is too distant to experience coupling from the -CF3 group. |
| Cα (CH2) | ~40-42 | Singlet (s) | This is the benzylic methylene carbon. Its chemical shift is consistent with a carbon attached to both an aromatic ring and a carbonyl group.[2] |
| CH3 | ~13-15 | Singlet (s) | The terminal methyl carbon of the ethyl group is the most shielded (upfield) carbon in the molecule.[6] |
Causality Behind 13C-¹⁹F Coupling:
The key diagnostic feature of this spectrum is the splitting of carbon signals into quartets due to coupling with the three equivalent fluorine atoms of the -CF3 group. The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the coupled nuclei.[8]
-
1JCF (One-Bond Coupling): This is the largest coupling, observed for the CF3 carbon itself, typically around 270 Hz.
-
2JCF (Two-Bond Coupling): The carbons adjacent to the CF3 group (C3'/C5' and C4') show this coupling.
-
3JCF (Three-Bond Coupling): The C1' carbon experiences this smaller, through-bond coupling.
-
Long-Range Coupling (>3 bonds): Couplings over more than three bonds are often observed in rigid or conjugated systems but are generally weak and may not be resolved in a standard experiment.
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality, interpretable 13C NMR spectrum requires meticulous attention to both sample preparation and instrument parameterization. The following protocol is designed to be a self-validating system, ensuring data integrity.
Sample Preparation
The quality of the NMR sample has a profound effect on the resulting spectrum.[9]
-
Analyte Quantity: For a standard 5 mm NMR tube, dissolve 20-50 mg of this compound. 13C NMR is an inherently insensitive technique, and a higher concentration is preferable to reduce acquisition time.
-
Solvent Selection: Use approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl3) is the standard choice due to its excellent solubilizing properties and well-defined solvent peak (δ ≈ 77.16 ppm) for referencing.
-
Filtration (Critical Step): Ensure the solution is free of all particulate matter. Filter the sample through a pipette packed with a small plug of glass wool directly into the NMR tube. Suspended solids will degrade the magnetic field homogeneity, leading to broad spectral lines and loss of resolution.
-
Homogenization: After capping the tube, invert it several times to ensure the solution is thoroughly mixed and homogenous.
Instrument Setup & Data Acquisition
This workflow assumes a modern NMR spectrometer (e.g., 400 MHz or higher).
Caption: Standard workflow for acquiring a proton-decoupled 13C NMR spectrum.
Step-by-Step Acquisition:
-
Lock and Shim: Insert the sample and lock onto the deuterium signal of the solvent. This stabilizes the magnetic field. Perform shimming to optimize the field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Tuning: Tune and match the probe for both the 13C and 1H (for decoupling) frequencies to ensure efficient power transfer.
-
Set Acquisition Parameters:
-
Experiment: Select a standard proton-decoupled 13C experiment (e.g., zgpg30 or zgdc on Bruker systems).
-
Spectral Width (SW): Set a spectral width of approximately 240 ppm (from -10 to 230 ppm) to ensure all signals, including the carbonyl, are captured.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is typically sufficient for qualitative spectra. Note that quaternary carbons have longer relaxation times and may appear with lower intensity. For quantitative analysis, a much longer delay (5-7 times the longest T1) and an inverse-gated decoupling sequence are required.[4]
-
-
Acquire Data: Start the acquisition.
-
Process Data: After acquisition, perform Fourier transformation, automatic phase correction, and baseline correction. Reference the spectrum by setting the CDCl3 solvent peak to 77.16 ppm.
Conclusion: From Spectrum to Structure
The 13C NMR spectrum of this compound serves as an excellent case study for the structural analysis of fluorinated compounds. A successful interpretation hinges on a systematic approach: predicting the number of signals based on molecular symmetry, estimating chemical shifts from established ranges, and, most importantly, analyzing the characteristic splitting patterns caused by 13C-¹⁹F coupling. The quartets arising from the -CF3 group are not spectral artifacts but rather rich sources of information that confirm the connectivity of the aromatic ring. By following the robust experimental protocols detailed in this guide, researchers can generate high-fidelity data, enabling confident and accurate structural elucidation, a critical step in any drug development or chemical synthesis workflow.
References
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Doddrell, D., Kitching, W., Adcock, W., & Bullpitt, M. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (13), 1483-1487. [Link]
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University of California, Riverside. (n.d.). NMR Sample Preparation. UCR Department of Chemistry. [Link]
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University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Human Metabolome Database. (n.d.). Ethyl phenylacetate 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
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Xu, J., Luo, D. F., Xiao, B., Liu, Z. J., Gong, T. J., & Liu, L. (2011). Supporting Information: Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ Reagent. Chemical Communications. [Link]
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Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
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Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. American Journal of Undergraduate Research, 20(2), 57-62. [Link]
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Emsley, J. W., & Lindon, J. C. (1976). Flourine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate, a key intermediate in pharmaceutical synthesis. This document moves beyond a simple recitation of methods to offer a deep dive into the causality behind experimental choices and fragmentation pathways. We will explore the principles of ionization, detail the predicted fragmentation patterns under Electron Ionization (EI), and provide a robust analytical framework for researchers working with this and structurally related compounds. The protocols and interpretations herein are designed to be self-validating, grounded in established mass spectrometry principles and supported by authoritative references.
Introduction: The Analytical Imperative
This compound (CAS No. 721-63-1) is a fluorinated aromatic ester of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a trifluoromethylated benzyl group, presents a unique signature in mass spectrometry. Understanding its ionization and fragmentation behavior is paramount for accurate identification, purity assessment, and metabolic profiling. This guide elucidates the core principles and practical steps for the mass spectrometric analysis of this compound, providing scientists with the expertise to confidently interpret their data.
Molecular and Physicochemical Properties
A foundational understanding of the analyte's properties is critical for selecting the appropriate mass spectrometry technique.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁F₃O₂ | PubChem[1] |
| Molecular Weight | 232.20 g/mol | PubChem[1] |
| Exact Mass | 232.07111408 Da | PubChem[1] |
| Structure | ||
| IUPAC Name: ethyl 2-[4-(trifluoromethyl)phenyl]acetate | PubChem[1] |
The presence of the ester functional group and the aromatic ring makes the compound amenable to both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The trifluoromethyl group significantly influences the molecule's electronic properties and, consequently, its fragmentation pattern.
Ionization Techniques: A Deliberate Choice
The selection of an ionization source is the most critical step in mass spectrometric analysis. It dictates the nature of the ions generated and the extent of fragmentation observed.
Electron Ionization (EI): The Gold Standard for Structural Elucidation
For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is the preferred method for obtaining detailed structural information.
Why EI?
-
Reproducible Fragmentation: EI at a standard energy of 70 eV produces a consistent and highly reproducible fragmentation pattern, creating a "fingerprint" spectrum that can be compared against spectral libraries.
-
Structural Insight: The high energy of EI induces extensive fragmentation, revealing the core structural components of the molecule. This is invaluable for confirming the identity of the compound and identifying unknown related substances.
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
-
GC System:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar column, such as a 30 m x 0.25 mm DB-5ms or equivalent, is recommended.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS System:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-300.
-
Soft Ionization Techniques (ESI/APCI): For Molecular Weight Confirmation
When the primary goal is to confirm the molecular weight or when analyzing less volatile mixtures, soft ionization techniques coupled with LC-MS are employed.
-
Electrospray Ionization (ESI): While less common for non-polar compounds, ESI can be used to generate protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺). This is particularly useful in metabolic studies where the compound might be present in a complex biological matrix.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for moderately polar compounds that are not easily ionized by ESI. It typically produces a strong protonated molecule peak ([M+H]⁺).
Decoding the Mass Spectrum: The Fragmentation Pathway
The true power of mass spectrometry lies in the interpretation of fragmentation patterns. Based on established chemical principles, we can predict the major fragmentation pathways for this compound under EI.
Core Principle: The molecular ion ([M]⁺˙), formed by the loss of an electron, is an odd-electron species. It will undergo fragmentation to produce more stable even-electron cations and neutral radicals.
Predicted Electron Ionization (EI) Fragmentation of this compound
Caption: Predicted EI fragmentation of this compound.
The Molecular Ion (m/z 232)
The molecular ion peak is expected to be observed, albeit potentially at a low intensity, at an m/z of 232. Its presence is crucial for confirming the molecular weight of the analyte.
Alpha Cleavage: Loss of the Ethoxy Group (m/z 187)
One of the most characteristic fragmentations for esters is the cleavage of the bond alpha to the carbonyl group, resulting in the loss of the alkoxy group.[2]
-
Mechanism: The molecular ion loses an ethoxy radical (•OC₂H₅), resulting in a stable acylium ion.
-
Fragment: [C₉H₈F₃O]⁺ at m/z 187 . This is predicted to be a significant peak in the spectrum.
Formation of the Trifluoromethyltropylium Ion (m/z 159)
The acylium ion at m/z 187 can subsequently lose a neutral molecule of carbon monoxide (CO).
-
Mechanism: This is a common fragmentation pathway for acylium ions.
-
Fragment: The resulting ion at m/z 159 is the trifluoromethylbenzyl cation, which is expected to rearrange to the highly stable trifluoromethyltropylium ion. This is analogous to the formation of the tropylium ion (m/z 91) which is the base peak in the mass spectrum of ethyl phenylacetate.[3]
The Trifluoromethylphenyl Cation (m/z 145)
Another key fragmentation is the benzylic cleavage, which is characteristic of compounds containing a benzyl group.
-
Mechanism: Cleavage of the bond between the alpha and beta carbons relative to the aromatic ring.
-
Fragment: This results in the formation of the 4-(trifluoromethyl)phenyl cation at m/z 145 . The stability of this cation makes this a probable fragmentation pathway.
Loss of the Trifluoromethyl Group (m/z 163)
The C-CF₃ bond is susceptible to cleavage, leading to the loss of a trifluoromethyl radical.
-
Mechanism: Homolytic cleavage of the C-CF₃ bond.
-
Fragment: This would result in an ion at m/z 163 . The observation of this fragment would be a strong indicator of the presence of the CF₃ group.[4]
The Tropylium Ion (m/z 91)
A further fragmentation of the trifluoromethyltropylium ion (m/z 159) can lead to the classic tropylium ion.
-
Mechanism: Loss of a difluorocarbene (:CF₂) from the m/z 159 ion.
-
Fragment: This would produce the highly stable tropylium ion at m/z 91 . Given its prominence in the spectrum of ethyl phenylacetate, this is a likely, though perhaps less intense, fragment.[3]
The Analytical Workflow: A Summary
The following diagram outlines a logical workflow for the comprehensive analysis of this compound.
Caption: Recommended workflow for GC-MS analysis and structural confirmation.
Conclusion: From Data to Decision
The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and characterization. By employing Electron Ionization, a rich fragmentation pattern is produced, providing a wealth of structural information. The key fragments, arising from predictable alpha cleavages and rearrangements, include the acylium ion (m/z 187), the trifluoromethyltropylium ion (m/z 159), and the trifluoromethylphenyl cation (m/z 145). A thorough understanding of these fragmentation pathways, as detailed in this guide, empowers researchers to interpret their data with confidence, ensuring the integrity of their research and the quality of their drug development pipeline.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7590, Ethyl phenylacetate. Retrieved from [Link].
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Kagramanov, N. D. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes, 4(137). Retrieved from [Link].
-
Chemistry LibreTexts (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].
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The Analytical Signature: A Guide to the Infrared Spectrum of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
Abstract: This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate (CAS No. 721-63-1). Designed for researchers, analytical chemists, and professionals in drug development, this document elucidates the correlation between the molecular structure of this compound and its characteristic vibrational spectrum. We will deconstruct the molecule into its primary functional groups, assign the principal absorption bands, and provide a robust, field-proven protocol for acquiring a high-fidelity spectrum using Attenuated Total Reflectance (ATR)-FTIR spectroscopy. The causality behind spectral features is emphasized to empower users not just to identify, but to understand the molecule's spectroscopic signature.
Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, vibrational spectroscopy, particularly FTIR, serves as a rapid, non-destructive, and highly specific analytical tool.[1] For a molecule like this compound, a key intermediate in the synthesis of various biologically active compounds, a definitive infrared spectrum is a crucial component of its analytical profile. It provides an unambiguous fingerprint for identity confirmation, purity assessment, and stability studies.
The power of IR spectroscopy lies in its ability to probe the fundamental vibrations of a molecule—the stretching, bending, and wagging of chemical bonds.[1] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, making the resulting spectrum a direct reflection of its molecular architecture. This guide will interpret the spectrum of this compound by dissecting its three core components: the ethyl ester group, the para-disubstituted aromatic ring, and the trifluoromethyl substituent.
Molecular Structure and Predicted Vibrational Modes
The logical first step in any spectral analysis is to examine the molecule's structure to anticipate the key vibrational modes that will be IR-active.
Caption: Molecular structure of this compound.
Detailed Spectral Interpretation
The infrared spectrum of this compound is rich with information. The following sections break down the key absorption regions and assign them to their corresponding molecular vibrations.
The Ester Functional Group Signature
The ethyl ester is arguably the most prominent feature in the spectrum, characterized by very strong, sharp absorptions.
-
C=O Stretching (ν C=O): The carbonyl stretch of the ester is one of the most intense and easily identifiable peaks in the entire mid-IR region. For a saturated aliphatic ester like this one, this band is expected to appear in the range of 1750-1735 cm⁻¹ . Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
C-O Stretching (ν C-O): Ester groups exhibit two distinct C-O stretching vibrations. The acyl-oxygen stretch (C-O attached to the carbonyl) and the alkyl-oxygen stretch (O-CH₂). These result in two or more strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹ . The asymmetric C-C-O stretch is often found around 1250-1160 cm⁻¹ , while the symmetric O-C-C stretch appears at a lower wavenumber, often near 1100-1000 cm⁻¹ .
The Aromatic Ring Vibrations
The para-disubstituted benzene ring provides several key bands that confirm its presence and substitution pattern.
-
Aromatic C-H Stretching (ν C-H): The stretching of C-H bonds on the aromatic ring consistently appears at wavenumbers just above 3000 cm⁻¹. Expect weak to moderate bands in the 3100-3030 cm⁻¹ region.[2]
-
Aromatic C=C Stretching (ν C=C): The stretching vibrations within the benzene ring itself typically produce a series of sharp, moderate-intensity bands in the 1620-1450 cm⁻¹ region. For para-substituted rings, prominent peaks are often observed near 1615 cm⁻¹ and 1515 cm⁻¹ .[3]
-
C-H Out-of-Plane Bending (γ C-H): This is a highly diagnostic region for determining the substitution pattern on a benzene ring. For a 1,4- (para-) disubstituted ring, a strong, characteristic band is expected between 860-790 cm⁻¹ .[3][4] This absorption is due to the synchronous out-of-plane wagging of the adjacent C-H bonds.
The Trifluoromethyl Group (CF₃) Signature
The trifluoromethyl group is a strong electron-withdrawing group and has very intense and characteristic IR absorptions due to the high polarity of the C-F bonds.
-
C-F Stretching (ν C-F): The C-F stretching vibrations of a CF₃ group are exceptionally intense and typically appear as a series of broad, strong bands in the 1350-1100 cm⁻¹ region.[5] The symmetric and asymmetric stretching modes are often coupled with other vibrations, leading to a complex but highly characteristic pattern. A broad, very strong band near 1330 cm⁻¹ is characteristic for many benzene derivatives containing CF₃ groups.[5] The strong C-O ester bands will overlap with this region, but the intensity of the CF₃ absorptions often dominates.
-
C-CF₃ Stretching (ν C-CF₃): The stretching of the bond connecting the CF₃ group to the aromatic ring is expected to produce a band of moderate intensity. In related molecules like p-trifluoromethyl benzonitriles, this has been assigned to a frequency around 1322 cm⁻¹ , which will likely be part of the broad C-F stretching envelope.[5]
Summary of Key Spectral Data
The following table summarizes the predicted key absorption bands for this compound, providing a quick reference for spectral analysis.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100 - 3030 | Weak-Medium | Aromatic C-H Stretch | Aromatic Ring |
| 2990 - 2850 | Medium | Aliphatic C-H Stretch | Ethyl Group (-CH₂, -CH₃) |
| 1750 - 1735 | Very Strong, Sharp | C=O Carbonyl Stretch | Ester |
| ~1615, ~1515 | Medium, Sharp | C=C Ring Stretch | Aromatic Ring |
| 1350 - 1100 | Very Strong, Broad | Asymmetric & Symmetric C-F Stretches | Trifluoromethyl |
| ~1330 | Very Strong | C-CF₃ Stretch (overlaps with C-F) | Trifluoromethyl |
| 1250 - 1160 | Strong | Asymmetric C-C-O Stretch | Ester |
| 1100 - 1000 | Strong | Symmetric O-C-C Stretch | Ester |
| 860 - 790 | Strong | Aromatic C-H Out-of-Plane Bend | p-Disubstituted Ring |
Experimental Protocol: Acquiring the Spectrum via ATR-FTIR
The following protocol outlines a self-validating method for obtaining a high-quality IR spectrum of this compound, which is a liquid at standard conditions. Attenuated Total Reflectance (ATR) is the chosen technique due to its minimal sample preparation and ease of use.[6]
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond or zinc selenide (ZnSe) ATR accessory.
-
Sample: this compound (liquid).
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol, and lint-free laboratory wipes (e.g., Kimwipes).
Workflow Diagram
Caption: Standard Operating Procedure for ATR-FTIR Analysis.
Step-by-Step Methodology
-
Crystal Preparation (Trustworthiness Pillar): The integrity of the spectrum begins with a pristine analytical surface. Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination from previous samples.[7]
-
Background Acquisition (Self-Validation): With the clean, dry crystal in place, acquire a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself. The instrument will automatically subtract this from the sample spectrum, ensuring that the final output contains only the absorbance information of the analyte. A stable background is essential for high sensitivity.[7]
-
Sample Application: Place 1-2 drops of the liquid this compound directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample. For a volatile liquid, it is important to proceed to the next step without undue delay.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to achieve an excellent signal-to-noise ratio.
-
Post-Measurement Cleaning: Once the measurement is complete, immediately clean the sample from the ATR crystal using a fresh, isopropanol-soaked wipe. This ensures the instrument is ready for the next user and prevents sample hardening on the crystal.
-
Data Processing: The raw spectrum should be processed using the spectrometer's software. A standard ATR correction (often named after Kramers-Kronig or a similar algorithm) should be applied. This mathematical correction accounts for the wavelength-dependent depth of penetration of the evanescent wave, resulting in a spectrum that more closely resembles a traditional transmission spectrum. A baseline correction may also be applied to correct for any minor baseline drift.
Conclusion
The infrared spectrum of this compound is a composite of several distinct and highly characteristic absorption patterns. The intense carbonyl and C-O stretches of the ester, the sharp in-ring and out-of-plane bending vibrations of the para-substituted aromatic ring, and the exceptionally strong C-F stretches of the trifluoromethyl group combine to create a unique spectroscopic fingerprint. By understanding the origins of these key bands, as detailed in this guide, researchers can confidently use FTIR spectroscopy for the rapid and reliable identification and characterization of this important chemical entity.
References
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Ferguson, E. E., Mikkelsen, L., Nielsen, J. R., & Smith, D. C. (1954). Vibrational Spectra of Fluorinated Aromatics. VIII. 1,4‐Bis(trifluoromethyl)benzene. The Journal of Chemical Physics, 22(9), 1629-1635. [Link]
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Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 471-486. [Link]
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Jakobsen, R. J. (1963). INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS. Defense Technical Information Center. [Link]
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Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. [Link]
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Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. [Link]
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Smith, B. C. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. ResearchGate. [Link]
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He, Y., Mower, E., Wang, H. F., & Chen, Z. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(51), 26089-26097. [Link]
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Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 28-34. [Link]
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Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]
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Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
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An In-depth Technical Guide to the Solubility of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate. Moving beyond a simple data sheet, this document delves into the underlying physicochemical principles that govern its solubility, offers predictive insights into its behavior in various organic solvents, and details robust experimental protocols for its quantitative determination. The aim is to equip researchers with the foundational knowledge and practical methodologies required for effective solvent selection in synthesis, purification, and formulation processes.
Physicochemical Profile and Molecular Structure Analysis
This compound (CAS No. 721-63-1) is an aromatic ester with the molecular formula C₁₁H₁₁F₃O₂ and a molecular weight of approximately 232.2 g/mol .[1][2] Its solid-state form is a colorless solid with a melting point of 34-35 °C.[2][3]
A thorough analysis of its molecular structure is fundamental to understanding its solubility:
-
Aromatic Phenyl Ring: The benzene ring provides a large, nonpolar surface area, contributing to van der Waals interactions. This feature suggests an affinity for nonpolar or moderately polar aromatic solvents.
-
Ester Functional Group (-C(O)O-): The ester group introduces polarity. The carbonyl oxygen and the ether oxygen have lone pairs of electrons, allowing them to act as hydrogen bond acceptors with protic solvents.[4][5] However, lacking a hydroxyl or amine group, the molecule cannot act as a hydrogen bond donor.[4]
-
Ethyl Group (-CH₂CH₃): This is a small, nonpolar alkyl chain that contributes to the molecule's hydrophobic character.
-
Trifluoromethyl Group (-CF₃): This is a critical functional group. The high electronegativity of the fluorine atoms makes the -CF₃ group a strong electron-withdrawing group, significantly increasing the polarity of the phenyl ring and the molecule as a whole.
The interplay between the nonpolar phenyl ring, the polar ester, and the highly polar trifluoromethyl group results in a molecule with a complex and nuanced solubility profile, necessitating careful solvent selection.
Theoretical Principles and Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6][7] For dissolution to be favorable, the energy released from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular attractions.
Based on the structure of this compound, we can predict its solubility behavior across different solvent classes:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be moderate. While the nonpolar phenyl ring and ethyl group will interact favorably with these solvents via London dispersion forces, the polar ester and trifluoromethyl groups will be poorly solvated, limiting overall solubility. Toluene may be a better solvent than hexane due to potential π-π stacking interactions with the aromatic ring.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): High solubility is predicted in these solvents. Solvents like acetone and ethyl acetate possess polar carbonyl groups that can engage in strong dipole-dipole interactions with the ester and trifluoromethyl moieties of the solute. Dichloromethane, with its moderate polarity, can effectively solvate the entire molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected, particularly in smaller alcohols. The solvent's hydroxyl group can act as a hydrogen bond donor to the ester's oxygen atoms, providing a strong solute-solvent interaction.[4] Indeed, the compound is noted to be soluble in methanol.[2][3] However, as the alkyl chain of the alcohol increases (e.g., propanol, butanol), the decreasing polarity of the solvent may slightly reduce solubility.[7]
-
Highly Polar Solvents (e.g., Water): Very low solubility is expected. While the molecule has polar groups, the large hydrophobic surface area of the trifluoromethyl-substituted phenyl ring will dominate, leading to unfavorable interactions with the highly structured hydrogen-bonding network of water.[4][5][8]
Experimental Determination of Solubility
Accurate solubility data is determined empirically. The Isothermal Saturation Method is a reliable and widely used technique for quantifying the equilibrium solubility of a solid compound in a solvent.[9]
Isothermal Saturation (Gravimetric) Method
This method involves creating a saturated solution at a constant temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation is reached.
-
Equilibration: Place the vial in a constant-temperature shaker bath (e.g., at 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure the system reaches equilibrium. The time required may vary and should be determined empirically.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled. To remove all undissolved particles, carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry vial.[9] This step is critical for accuracy.
-
Solvent Evaporation: Place the vial containing the clear, saturated solution in a vacuum oven at a moderate temperature sufficient to evaporate the solvent without degrading the solute.[9]
-
Mass Determination: Once the solvent is fully evaporated, cool the vial in a desiccator to prevent moisture absorption and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation: The solubility is calculated as follows: Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of solvent used (in L)
Experimental Workflow Diagram
The following diagram illustrates the key steps of the Isothermal Saturation Method.
Caption: Workflow for the Isothermal Saturation Method.
Data Summary and Practical Applications
As quantitative public-domain data is scarce, this section provides a template for organizing experimentally determined results and discusses the importance of this data.
Table 1: Predicted and Experimental Solubility of this compound at 25 °C
| Solvent | Solvent Class | Polarity Index (Reichardt) | Predicted Solubility | Experimental Solubility (g/L) |
| n-Hexane | Nonpolar Aliphatic | 30.9 | Low | [To be determined] |
| Toluene | Nonpolar Aromatic | 33.9 | Moderate | [To be determined] |
| Dichloromethane | Polar Aprotic | 40.7 | High | [To be determined] |
| Acetone | Polar Aprotic | 42.2 | High | [To be determined] |
| Ethyl Acetate | Polar Aprotic | 44.5 | High | [To be determined] |
| Methanol | Polar Protic | 55.4 | Good | [To be determined] |
| Ethanol | Polar Protic | 51.9 | Good | [To be determined] |
| Water | Polar Protic | 63.1 | Very Low | [To be determined] |
Applications in Research and Development:
-
Reaction Chemistry: Selecting an appropriate solvent that dissolves reactants is crucial for achieving optimal reaction rates and yields.
-
Crystallization and Purification: Understanding solubility across a range of solvents, and its temperature dependence, is the cornerstone of developing effective recrystallization protocols to purify the compound. A good crystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Drug Development: For pharmaceutical applications, solubility in various media (including organic and aqueous systems) dictates formulation strategies, bioavailability, and the selection of excipients.
Conclusion
This compound possesses a moderately polar profile, suggesting high solubility in polar aprotic and short-chain polar protic solvents, and limited solubility in highly nonpolar or aqueous media. This guide provides the theoretical framework for these predictions and outlines a robust, self-validating experimental protocol for their quantitative verification. The systematic determination of this data is an essential step in leveraging this compound for applications in chemical synthesis, materials science, and pharmaceutical development.
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Lamar University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Chemsrc. (2025). Ethyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate. [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. [Link]
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Chemsrc. (2025). Ethyl [3-(trifluoromethyl)phenyl]acetate. [Link]
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Chemistry LibreTexts. (2023). Properties of Esters. [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
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Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. [Link]
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Stability and storage of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
An In-depth Technical Guide to the Stability and Storage of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical stability is paramount to ensuring the integrity, purity, and quality of downstream products. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. We delve into its chemical properties, potential degradation pathways, and provide detailed protocols for stability testing and the development of a stability-indicating analytical method. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to handle and store this compound with confidence and scientific rigor.
Introduction: The Significance of Stability in Pharmaceutical Intermediates
The chemical stability of a pharmaceutical intermediate like this compound is not merely a matter of good laboratory practice; it is a critical factor that directly impacts the safety, efficacy, and shelf-life of the final active pharmaceutical ingredient (API). Degradation of an intermediate can lead to the formation of impurities that may be difficult to remove in subsequent synthetic steps, potentially compromising the quality and safety of the final drug product. Therefore, a thorough understanding of the stability profile of this compound is essential for robust process development and regulatory compliance.
This guide moves beyond generic safety data sheet (SDS) recommendations to provide a deeper, mechanistic understanding of the factors that can affect the stability of this compound. By understanding the "why" behind the recommended storage and handling procedures, scientists can make more informed decisions to preserve the integrity of this critical intermediate.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its stability and designing appropriate storage and handling protocols.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁F₃O₂ | PubChem[1] |
| Molecular Weight | 232.20 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | The Good Scents Company[2] |
| Boiling Point | 231.1 ± 35.0 °C at 760 mmHg | ChemSrc[3] |
| Solubility | Soluble in alcohol; sparingly soluble in water | The Good Scents Company[2] |
| CAS Number | 721-63-1 | PubChem[1] |
The presence of the ester functional group and the electron-withdrawing trifluoromethyl group on the phenyl ring are the primary determinants of the compound's reactivity and, consequently, its stability.
Potential Degradation Pathways
While generally stable under normal conditions, this compound is susceptible to degradation under specific environmental stressors. The most probable degradation pathways are hydrolysis, photodegradation, and oxidation.
Hydrolytic Degradation
The ester linkage in this compound is the most likely site for hydrolytic cleavage. This reaction can be catalyzed by both acid and base.
-
Base-Catalyzed Hydrolysis (Saponification): This is typically the most significant hydrolytic degradation pathway for esters. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This pathway is generally much faster than acid-catalyzed hydrolysis. The products are 4-(trifluoromethyl)phenylacetic acid and ethanol. Given that many common laboratory reagents and cleaning solutions are basic, inadvertent exposure can lead to significant degradation.
-
Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. The carbonyl oxygen is protonated by an acid, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. While generally slower than base-catalyzed hydrolysis, prolonged exposure to acidic conditions, especially at elevated temperatures, can lead to the formation of 4-(trifluoromethyl)phenylacetic acid and ethanol. The pH-rate profile for the hydrolysis of a similar ester, phenyl acetate, shows that the rate of hydrolysis is at its minimum in the pH range of 4-6.[4]
Caption: General schematic of acid- and base-catalyzed hydrolysis of this compound.
Photodegradation
Aromatic compounds, particularly those with electron-withdrawing or donating groups, can be susceptible to photodegradation upon exposure to ultraviolet (UV) light. The trifluoromethylphenyl moiety can absorb UV radiation, leading to the formation of excited states that can undergo various reactions, including cleavage of the ester group or reactions involving the aromatic ring. While specific photodegradation products for this compound are not documented in the literature, it is a potential degradation pathway that must be considered, especially for long-term storage.[5]
Oxidative Degradation
The aromatic ring and the benzylic methylene group in this compound are potential sites for oxidative degradation. Strong oxidizing agents can lead to the formation of various degradation products, including ketones and carboxylic acids.[5] The trifluoromethyl group itself is generally stable to oxidation.
Recommended Storage and Handling Protocols
Based on the chemical properties and potential degradation pathways, the following storage and handling protocols are recommended to ensure the long-term stability of this compound:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage to minimize the rates of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture.
-
Container: Use a tightly sealed, amber glass container to protect the compound from light and moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[5]
Stability Testing: A Protocol for Forced Degradation Studies
To proactively identify potential degradation products and establish a stability-indicating analytical method, forced degradation studies are essential.[6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Objective
The primary objectives of a forced degradation study are:
-
To identify the likely degradation products.
-
To elucidate the degradation pathways.
-
To assess the intrinsic stability of the molecule.
-
To develop and validate a stability-indicating analytical method.[6]
Experimental Protocol
The following is a general protocol for conducting forced degradation studies on this compound.
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Methodology:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Heat the mixture at 60°C for a specified period (e.g., 24 hours), taking samples at various time points.
-
Neutralize the samples before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Keep the mixture at room temperature, taking samples at various time points (e.g., 1, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours), taking samples at various time points.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in a controlled temperature oven at 80°C.
-
Monitor for any changes in physical appearance and analyze samples at specified time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, and excipients. High-performance liquid chromatography (HPLC) with UV detection is the most common technique for this purpose.
Proposed HPLC Method Parameters
The following starting conditions are proposed for the development of a stability-indicating HPLC method for this compound. Method optimization will be necessary based on the results of the forced degradation studies.
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or a more specific wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines, including an assessment of specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Conclusion
This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation via hydrolysis (particularly under basic conditions), photodegradation, and oxidation. A thorough understanding of these degradation pathways is crucial for maintaining the quality and purity of this important pharmaceutical intermediate. By implementing the recommended storage and handling protocols and utilizing forced degradation studies to develop a robust stability-indicating analytical method, researchers and drug development professionals can ensure the integrity of their material and the success of their synthetic endeavors.
References
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BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Retrieved from BenchChem website.[5]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[7]
-
Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.[8]
-
Q1 Scientific. (2021, July 28). Photostability testing theory and practice.[9]
-
Pharma Growth Hub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube.[10]
-
U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products.[11]
-
Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.[12]
-
Azhakesan, A., & Kuppusamy, S. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Journal of Chromatographic Science.[13]
-
Li, Y., et al. (2022). 1,2-Oxidative Trifluoromethylation of Olefin with Ag(O2CCF2SO2F) and O2: Synthesis of α-Trifluoromethyl Ketones. Molecules, 27(15), 4975.[14]
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Rathod, S. J., et al. (2016). Review on development of forced degradation studies and its approaches on stability indicating method. International Journal of Pharmaceutical Sciences and Research, 7(8), 3145-3154.[6]
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Martínez-Salvador, S., et al. (2013). Stepwise degradation of trifluoromethyl platinum(II) compounds. Chemistry, 19(1), 324-337.[17]
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Concordia University. (n.d.). Kinetics of Hydrolysis of Ethyl Acetate.[21]
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Journal of Thermal Analysis and Calorimetry. (2015). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 119(1), 249-256.[23]
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ResearchGate. (n.d.). Hydrolysis pH rate profile of phenyl acetate.[4]
-
Indian Journal of Pharmaceutical Sciences. (2010). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences, 72(2), 204-210.[24]
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The Good Scents Company. (n.d.). para-ethyl phenyl acetate.[2]
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Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of a Valuable Reagent
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is a key building block in the synthesis of a variety of pharmacologically active molecules. Its utility in medicinal chemistry and drug development is significant, owing to the presence of the trifluoromethyl group which can enhance metabolic stability, binding affinity, and lipophilicity of the target compounds. However, the very features that make this reagent valuable also contribute to its potential hazards. This guide provides an in-depth analysis of the hazards associated with this compound and outlines comprehensive safety protocols to ensure its responsible and safe use in a research and development setting.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the intrinsic hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Source: ChemScene Safety Data Sheet[1]
The trifluoromethyl group, while beneficial for drug design, can influence the reactivity and toxicology of the molecule. The electron-withdrawing nature of the CF3 group can affect the metabolism of the compound and its interaction with biological systems.
Hazard Identification and Initial Response Workflow
Caption: Workflow for Hazard Identification and Initial Response.
Section 2: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to mitigate the risks associated with this compound.
Engineering Controls: The First Line of Defense
All work with this compound should be conducted in a well-ventilated area. A certified laboratory chemical fume hood is mandatory for all procedures that may generate vapors, mists, or aerosols.[2] The fume hood provides a physical barrier and actively removes potentially harmful fumes from the breathing zone of the operator.
Self-Validating System for Engineering Controls:
-
Fume Hood Certification: Ensure the fume hood is certified annually. The certification sticker should be clearly visible.
-
Airflow Monitoring: Regularly check the fume hood's airflow monitor. Do not work in the hood if the airflow is below the acceptable range.
-
Sash Position: Always work with the sash at the lowest practical height to maximize protection.
Administrative Controls and Work Practices
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Minimize Contact: Avoid contact with skin and eyes.
-
Hygiene: Wash hands thoroughly after handling the compound, and before breaks and at the end of the workday.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
Storage Requirements
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] The storage area should be away from incompatible materials such as strong oxidizing agents and strong bases.[4] The trifluoromethyl group can be susceptible to reaction with strong nucleophiles, and the ester linkage can be hydrolyzed by strong acids and bases.
Section 3: Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is a critical final barrier between the researcher and the chemical hazard.
Recommended Personal Protective Equipment
| Body Part | Protection | Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects against splashes that can cause serious eye irritation.[1] |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). A lab coat or chemical-resistant apron is also required. | Prevents skin contact which can cause irritation.[1] The selection of glove material should be based on chemical compatibility and breakthrough time. |
| Respiratory | Not typically required if work is conducted in a certified chemical fume hood. In case of inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects against inhalation of vapors which may cause respiratory irritation.[1] |
Safe Handling and PPE Workflow
Caption: A general workflow for safe handling using Personal Protective Equipment.
Section 4: Emergency Procedures
Preparedness for emergencies is a non-negotiable aspect of laboratory safety.
First-Aid Measures
-
In case of eye contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1]
-
In case of skin contact: Wash with plenty of soap and water.[1] Take off contaminated clothing and wash it before reuse.[3] If skin irritation occurs, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[6]
Spill and Leak Procedures
-
Small Spills: Absorb with an inert dry material and place in an appropriate waste disposal container.[2]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill and prevent it from entering drains. Collect the spilled material using a non-sparking tool and place it in a designated, labeled container for disposal.
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Unsuitable extinguishing media: Do not use a heavy stream of water as it may spread the fire.
-
Specific hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen fluoride.[7]
-
Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Section 5: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[3] Do not dispose of down the drain.[2] All federal, state, and local environmental regulations must be observed.[4]
-
Contaminated Packaging: Dispose of as unused product.[4]
Conclusion: A Culture of Safety
This compound is a powerful tool in the arsenal of the medicinal chemist. By understanding its hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can harness its synthetic potential while ensuring a safe and compliant laboratory environment. A proactive culture of safety, built on the pillars of expertise, trustworthiness, and authoritative grounding, is the ultimate safeguard for all personnel working with this and other hazardous chemical reagents.
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- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Ethyl Phenyl Acetate.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Synquest Labs. (n.d.). Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate Safety Data Sheet.
- TCI Chemicals. (2025, October 16). Safety Data Sheet - Ethyl 4-(Trifluoromethyl)phenylacetate.
- Aurochemicals. (2022, August 11). ETHYL PHENYL ACETATE, Natural (Manufacturing) - SDS.
- CDH Fine Chemical. (n.d.). PHENYL ETHYL PHENYL ACETATE CAS NO 102-20-5 Material Safety Data Sheet SDS/MSDS.
- Fisher Scientific. (2024, March 1). Safety Data Sheet - 3-Methoxy-5-(trifluoromethyl)phenylacetic acid.
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Bio-active Heterocycles from Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
Abstract: This document provides a detailed guide for the synthesis of medicinally relevant heterocyclic scaffolds utilizing Ethyl 2-(4-(trifluoromethyl)phenyl)acetate as a key starting material. The trifluoromethylphenyl moiety is a privileged structural motif in modern drug discovery, known to enhance metabolic stability, binding affinity, and bioavailability.[1] This guide offers experienced researchers and drug development professionals field-proven, step-by-step protocols for constructing substituted pyrazol-5-ones and 2-aminothiophenes. Beyond procedural instructions, this note delves into the underlying reaction mechanisms, providing a causal explanation for experimental choices and offering insights into reaction optimization and troubleshooting.
Introduction: The Strategic Value of the Trifluoromethylphenyl Moiety
The incorporation of fluorine and fluorine-containing groups, such as the trifluoromethyl (-CF3) group, is a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethyl group, in particular, offers a unique combination of properties: it is a powerful electron-withdrawing group, highly lipophilic, and metabolically stable due to the strength of the C-F bond.[1][3] These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved membrane permeability, reduced metabolic degradation, and enhanced binding interactions with biological targets.[1][2]
This compound is an exemplary building block that introduces this valuable moiety. Its activated methylene group provides a reactive handle for a variety of classical condensation and cyclization reactions, making it a versatile precursor for a diverse range of heterocyclic systems.[4] This guide focuses on two such high-value transformations: the synthesis of 4-(4-(trifluoromethyl)benzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate, both of which are scaffolds of significant interest in drug discovery programs.
Part 1: Synthesis of Substituted Pyrazol-5-ones
Background & Significance
Pyrazol-5-one derivatives are a well-established class of heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[5] The reaction of a β-ketoester with a hydrazine is a classical and efficient method for constructing the pyrazolone core.[5][6] In this protocol, we first synthesize an intermediate chalcone-like structure via a Knoevenagel condensation, which then undergoes cyclization.
Reaction Scheme
Step 1: Knoevenagel Condensation this compound + 4-nitrobenzaldehyde → Ethyl 2-cyano-3-(4-nitrophenyl)acrylate
Step 2: Michael Addition & Cyclization with Phenylhydrazine Intermediate + Phenylhydrazine → 3-methyl-1-phenyl-4-((4-(trifluoromethyl)phenyl)methylene)-1H-pyrazol-5(4H)-one
Mechanism & Rationale
The synthesis proceeds in a two-step sequence. The first step is a base-catalyzed Knoevenagel condensation . The active methylene group of this compound is deprotonated by a base (e.g., piperidine), forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ester intermediate. The choice of a mild base like piperidine is crucial to promote the condensation without causing unwanted side reactions like ester hydrolysis.
The second phase involves a cyclocondensation reaction with phenylhydrazine. The reaction likely proceeds through an initial Michael addition of the hydrazine to the electron-deficient double bond of the intermediate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl. Elimination of ethanol drives the reaction towards the formation of the stable, aromatic pyrazol-5-one ring system.
Caption: Reaction mechanism for Pyrazol-5-one synthesis.
Detailed Experimental Protocol
Materials:
-
This compound
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
4-(Trifluoromethyl)benzaldehyde
-
Piperidine
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.74 g, 10 mmol) and 4-(trifluoromethyl)benzaldehyde (1.74 g, 10 mmol) in absolute ethanol (30 mL).
-
Catalyst Addition: Add 4-5 drops of piperidine to the mixture. The piperidine acts as a basic catalyst for the condensation.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Filter the solid product using a Büchner funnel and wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure, yellow crystals of 4-(4-(trifluoromethyl)benzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
-
Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and determine the melting point.
Part 2: Synthesis of 2-Aminothiophenes via Gewald Reaction
Background & Significance
The 2-aminothiophene scaffold is a key component in numerous pharmaceuticals, including anti-inflammatory, antibacterial, and kinase inhibitor drugs. The Gewald reaction is a powerful, one-pot, multi-component reaction for synthesizing these heterocycles.[7][8][9] It involves the condensation of an α-methylene ketone or ester, a cyano-activated methylene compound, and elemental sulfur in the presence of a base.[9][10]
Reaction Scheme
This compound + Malononitrile + Sulfur → Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate
Mechanism & Rationale
The Gewald reaction mechanism begins with a Knoevenagel condensation between the this compound (acting as the α-methylene carbonyl component) and malononitrile.[9] A base, typically a morpholine or diethylamine, is used to deprotonate the malononitrile, which then attacks the carbonyl group of the ester. This is a simplification, as the primary condensation is between the aldehyde/ketone and the active methylene nitrile. For this application note, we will adapt the reaction for an activated phenylacetate.
The key step involves the addition of elemental sulfur. The sulfur likely reacts with the enolate intermediate to form a thiolate, which then undergoes an intramolecular cyclization by attacking the nitrile group. Tautomerization of the resulting imine intermediate leads to the stable, aromatic 2-aminothiophene product.[9] The choice of a secondary amine base like morpholine is critical as it effectively catalyzes both the initial condensation and facilitates the sulfur addition and cyclization steps.
Caption: Experimental workflow for the Gewald Reaction.
Detailed Experimental Protocol
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Morpholine
-
Ethanol (95%)
-
Ice
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend this compound (2.34 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (50 mL).
-
Catalyst Addition: Add morpholine (0.87 mL, 10 mmol) to the suspension with stirring. A mild exotherm may be observed.
-
Reaction: Gently heat the reaction mixture to 50-60°C in a water bath. Continue stirring for 2-3 hours. The initial slurry should dissolve to form a clear solution, followed by the precipitation of the product.
-
Work-up: After the reaction is complete (monitored by TLC), cool the flask to room temperature and then pour the contents into a beaker containing 200 g of crushed ice with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove any residual morpholine and inorganic salts, followed by a wash with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate.
-
Characterization: Dry the purified product in a vacuum oven and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.
Data Summary & Troubleshooting
| Synthesis | Key Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| Pyrazol-5-one | 3-Me-1-Ph-Pyrazolone, 4-CF₃-Benzaldehyde | Piperidine | Ethanol | ~80 | 4 | 75-85% |
| 2-Aminothiophene | Ethyl 2-(4-CF₃)phenyl)acetate, Malononitrile, S₈ | Morpholine | Ethanol | 50-60 | 2-3 | 80-90% |
Troubleshooting Insights:
-
Low Yield in Pyrazolone Synthesis: Ensure the aldehyde is pure and free of carboxylic acid impurities. Incomplete reaction may require extended reflux time or the addition of a catalytic amount of glacial acetic acid to facilitate dehydration.
-
Gewald Reaction Fails to Initiate: The quality of the elemental sulfur is important. Ensure a fine powder is used. The exotherm upon addition of morpholine is a good indicator that the reaction has started. If no reaction occurs, a slight increase in temperature or a small addition of a stronger base like triethylamine could be trialed cautiously.
-
Purification Challenges: If the product is oily or difficult to crystallize, column chromatography on silica gel is a reliable alternative to recrystallization. For the thiophene synthesis, an initial wash with dilute HCl can help remove residual basic catalyst before purification.
References
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). National Institutes of Health (NIH).
- Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Nitrogenous Heterocycles. (2020). Purkh.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2008). Arkat USA.
- Gewald Reaction. Organic Chemistry Portal.
- Gewald reaction. Wikipedia.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI.
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Arkivoc.
- Synthesis of 3-methyl-1-phenyl-5-pyrazoline. (2021). YouTube.
- 4-(Trifluoromethyl)-2-pyridone. Ossila.
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Application Notes and Protocols: Ethyl 2-(4-(trifluoromethyl)phenyl)acetate in Medicinal Chemistry
Foreword: The Strategic Importance of the Trifluoromethyl Group in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF3) group holds a preeminent position due to its profound and predictable influence on the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] The CF3 moiety is a powerful modulator of lipophilicity, metabolic stability, and receptor-binding affinity.[1][2] Its strong electron-withdrawing nature can significantly alter the acidity or basicity of neighboring functional groups, thereby influencing a compound's ionization state at physiological pH and its interaction with biological targets.[1] Furthermore, the steric bulk of the CF3 group can serve as a bioisostere for other chemical entities, such as a methyl or chloro group, offering a means to fine-tune molecular shape and complementarity to a binding site.[2] Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is a key building block that harnesses these advantageous properties, providing a versatile scaffold for the synthesis of a diverse array of therapeutic agents. This guide will provide an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 721-63-1 | [3][4] |
| Molecular Formula | C11H11F3O2 | [4] |
| Molecular Weight | 232.20 g/mol | [4] |
| Appearance | Colorless solid | [5][6] |
| Melting Point | 34-35 °C | [5][6] |
| Boiling Point | 104-105 °C at 7 Torr | [5][6] |
| Solubility | Soluble in methanol and other common organic solvents. | [5][6] |
| IUPAC Name | ethyl 2-[4-(trifluoromethyl)phenyl]acetate | [4] |
Synthesis of this compound: A Protocol Grounded in Fischer Esterification
The most common and industrially scalable method for the preparation of this compound is the Fischer esterification of 4-(trifluoromethyl)phenylacetic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[7][8] To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol (in this case, ethanol) and/or by removing the water formed during the reaction.[7][8]
Reaction Mechanism
The Fischer esterification proceeds via a series of protonation and nucleophilic acyl substitution steps.
Caption: Fischer Esterification Mechanism.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for Fischer esterification.[9][10]
Materials:
-
4-(Trifluoromethyl)phenylacetic acid (1.0 eq)
-
Anhydrous ethanol (10-20 eq, serving as both reactant and solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-(trifluoromethyl)phenylacetic acid and an excess of anhydrous ethanol.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless oil which solidifies upon cooling.
Application in the Synthesis of Selective COX-2 Inhibitors: The Celecoxib Archetype
A prominent application of the 4-(trifluoromethyl)phenyl moiety is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[11][12][13] Celecoxib is a landmark drug in this class, and its synthesis showcases the utility of precursors derived from trifluoromethylated phenylacetic acid derivatives.[11][12]
The Role of the Trifluoromethylphenyl Group in COX-2 Selectivity
The COX-2 isozyme possesses a larger and more accommodating active site compared to the constitutive COX-1 isozyme. This structural difference is exploited in the design of selective inhibitors. The trifluoromethyl group on the phenyl ring of celecoxib and its analogues plays a crucial role in achieving this selectivity. It fits into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, thereby anchoring the inhibitor and conferring high-affinity binding and selectivity.
Caption: COX-2 Selective Inhibition Mechanism.
Synthetic Workflow for Celecoxib Analogues
The synthesis of celecoxib and its analogues generally involves a Claisen condensation followed by a cyclization reaction.[5][11] While not a direct reactant, this compound is a close structural relative to the key trifluoromethylated starting materials used in these syntheses. The general strategy involves the reaction of a trifluoromethylated β-diketone with a substituted hydrazine.
Sources
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- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Strategic Importance of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the application of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate as a pivotal pharmaceutical intermediate.
This compound (CAS No. 721-63-1) is a specialized ester that serves as a high-value starting material and intermediate in the synthesis of complex pharmaceutical molecules.[1][2] Its structure is characterized by a phenylacetate core, with a trifluoromethyl (-CF3) group at the para-position of the benzene ring. This substitution is not trivial; the -CF3 group is a powerful bioisostere for other chemical groups and is strategically incorporated into drug candidates to enhance key pharmacological properties.
The trifluoromethyl group's strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] Consequently, this compound is a sought-after precursor for creating active pharmaceutical ingredients (APIs) where such properties are desirable. Its most prominent application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors.
Below is a summary of the key properties of this intermediate:
| Property | Value |
| IUPAC Name | ethyl 2-[4-(trifluoromethyl)phenyl]acetate[2] |
| CAS Number | 721-63-1[1][2] |
| Molecular Formula | C₁₁H₁₁F₃O₂[2] |
| Molecular Weight | 232.20 g/mol [2] |
| Appearance | Typically a colorless to pale yellow liquid |
| Primary Application | Intermediate for API synthesis, especially anti-inflammatory agents[4][5][6][7] |
Core Application: Synthesis of the COX-2 Inhibitor Celecoxib
A primary and well-documented use of this compound is in the industrial synthesis of Celecoxib (Celebrex®).[4][5][6][7] Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. The synthesis leverages the unique reactivity of the trifluoromethylphenyl acetate structure in a key carbon-carbon bond-forming reaction.
The overall synthetic pathway involves two main transformations:
-
Claisen Condensation: this compound is condensed with a substituted acetophenone (specifically, 4-methylacetophenone) in the presence of a strong base. This reaction forms a critical β-diketone intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[5][8]
-
Pyrazole Formation (Cyclization): The resulting β-diketone is then reacted with 4-hydrazinobenzenesulfonamide hydrochloride. This condensation and subsequent cyclization reaction forms the central pyrazole ring of the Celecoxib molecule.[4]
The workflow can be visualized as follows:
Causality Behind the Experimental Design
The success of this synthesis hinges on the chemical properties endowed by the trifluoromethyl group. In the Claisen condensation, a strong base (e.g., sodium hydride or sodium methoxide) is used to deprotonate the α-carbon of the ester (this compound), forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-methylacetophenone. The potent electron-withdrawing effect of the -CF3 group increases the acidity of the α-protons, facilitating their removal by the base and promoting the formation of the necessary enolate for the reaction to proceed efficiently.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of Celecoxib using this compound.
Protocol 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
This protocol details the base-catalyzed Claisen condensation.
Materials and Reagents:
| Reagent | Molar Eq. | Example Quantity | Purpose |
| 4-Methylacetophenone | 1.0 | 40 g | Ketone substrate |
| This compound | 1.0 | 50 g | Ester substrate |
| Sodium Hydride (60% dispersion in oil) | ~1.2 | 25 g | Base catalyst |
| Toluene | - | 400 mL | Anhydrous solvent |
| 15% Hydrochloric Acid | - | ~120 mL | Neutralization/Quench |
Procedure:
-
Reactor Setup: To a dry 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnels, add toluene (400 mL) and sodium hydride (25 g) under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Reagent Addition: Begin stirring the suspension. While maintaining the temperature between 60-65°C, add 4-methylacetophenone (40 g) and this compound (50 g) dropwise and simultaneously over a period of 1 hour.[5]
-
Scientist's Note: Adding the reagents at an elevated temperature can improve reaction kinetics. Sodium hydride is a strong, water-sensitive base; maintaining anhydrous conditions is critical to prevent quenching the base and to avoid hazardous hydrogen gas evolution.
-
-
Reaction Incubation: After the addition is complete, maintain the reaction mixture at 60-65°C for an additional 1-5 hours, monitoring the reaction progress by TLC or HPLC.[5]
-
Quenching and Work-up: Cool the reaction mixture to below 30°C. Carefully and slowly add 15% hydrochloric acid (120 mL) dropwise to quench the reaction and neutralize the sodium salt of the product.[5]
-
Scientist's Note: The acidification step is highly exothermic and will produce hydrogen gas from any unreacted sodium hydride. This step must be performed slowly and with adequate cooling to control the temperature.
-
-
Isolation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (toluene) layer.
-
Purification: Concentrate the organic layer by rotary evaporation under reduced pressure to yield the crude product, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, which can be used in the next step, sometimes after crystallization from a non-polar solvent like heptane or petroleum ether.[5] A typical yield for this step is around 90-96%.[5]
Protocol 2: Synthesis of Celecoxib via Pyrazole Formation
This protocol describes the cyclization of the β-diketone intermediate to form the final API.
Materials and Reagents:
| Reagent | Molar Eq. | Example Quantity | Purpose |
| 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | 1.0 | 40 g | β-Diketone substrate |
| 4-Hydrazinobenzenesulfonamide HCl | ~1.1 | 38 g | Hydrazine component |
| Ethanol | - | 400 mL | Solvent |
Procedure:
-
Reactor Setup: In a 1000 mL flask, suspend the 1,3-dione intermediate (40 g) and 4-hydrazinobenzenesulfonamide hydrochloride (38 g) in ethanol (400 mL).[5]
-
Reaction: Stir the mixture at a controlled temperature of 30-35°C for approximately 10 hours. The reaction progress should be monitored by HPLC until the starting materials are consumed.[5]
-
Scientist's Note: This reaction is a condensation followed by an intramolecular cyclization. The two carbonyls of the dione react with the two nitrogens of the hydrazine to form the five-membered pyrazole ring. The reaction is regioselective, but isomers can form, which makes purification crucial.[4]
-
-
Crystallization and Isolation: Cool the reaction mixture to 0°C and hold for 8 hours to allow the product to crystallize.[5] Collect the solid product by filtration.
-
Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol, to yield pure Celecoxib.[5] A typical yield for this step is around 75%.[5]
Broader Applications and Future Outlook
While the synthesis of Celecoxib is a flagship application, the core structure of this compound makes it a valuable intermediate for a wider range of potential therapeutics. Phenylacetic acid derivatives are common scaffolds in drug discovery programs targeting various conditions.[9][10] For instance, fluorine-substituted phenyl acetates have been investigated as potential hypnotic agents that interact with GABA-A receptors.[9] Furthermore, pyrrole-based compounds derived from similar synthetic strategies have shown potent anti-inflammatory and immunomodulatory effects.[11][12][13]
The versatility of this intermediate ensures its continued relevance in the development of new chemical entities, particularly where modulation of physicochemical properties like lipophilicity and metabolic stability is a key objective in the drug design process.
References
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Rajesh Reddy P, et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Indo American Journal of Pharmaceutical Research, 10(05). Available at: [Link]
- Li Jianjun, et al. (2012). Synthesis method of celecoxib. Google Patents, CN102391184A.
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Yıldırım, I., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(9), 10210-10233. Available at: [Link]
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Mohammadi, M. K., et al. (2017). Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. Iranian Journal of Pharmaceutical Research, 16(4), 1541–1548. Available at: [Link]
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Dannhardt, G., et al. (2000). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 43(22), 4025-4034. Available at: [Link]
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Ferreira, I., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1). Available at: [Link]
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Ethyl Acetate Applications in Pharmaceuticals: An Overview. (2024). LinkedIn. Available at: [Link]
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Adams, R., & Thal, A. F. (1922). Ethyl Phenylacetate. Organic Syntheses, 2, 27. Available at: [Link]
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Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate. (2025). ResearchGate. Available at: [Link]
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Lixivaptan. Wikipedia. Available at: [Link]
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Ethyl (4-(trifluoromethyl)phenyl)acetate. PubChem. Available at: [Link]
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Organic chemistry practical course. Technical University of Munich. Available at: [Link]
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Bhat, M., & Belagali, S. L. (2015). A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate. International Journal of Science and Research, 4(12), 193-196. Available at: [Link]
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Zhang, G., et al. (2015). Phenyl acetate derivatives, fluorine-substituted on the phenyl group, as rapid recovery hypnotic agents with reflex depression. European Journal of Medicinal Chemistry, 89, 524-539. Available at: [Link]
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Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 28(20), 7175. Available at: [Link]
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Wang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2277. Available at: [Link]
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Novel Process For The Preparation Of Apixaban And Intermediates. Quick Company. Available at: [Link]
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-
Zlatanova-Tenisheva, H., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. Available at: [Link]
-
Zlatanova-Tenisheva, H., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed Central. Available at: [Link]
-
Zlatanova-Tenisheva, H., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. Available at: [Link]
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Application Notes and Protocols for the Electrophilic Reactions of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring, combined with the reactive methylene protons adjacent to the ester carbonyl, imparts unique reactivity to this molecule. This guide provides a comprehensive overview of the reactions of this compound with various electrophiles, offering detailed experimental protocols, mechanistic insights, and practical guidance for researchers in drug development and organic synthesis. The strategic functionalization of this scaffold can lead to the generation of diverse molecular architectures with potential biological activity.
Core Principles of Reactivity
The reactivity of this compound is governed by two primary sites: the α-carbon to the ester carbonyl and the aromatic ring.
-
α-Carbon Reactivity: The protons on the methylene group (benzylic protons) are acidic due to the inductive effect of the adjacent ester carbonyl group. Deprotonation with a suitable base generates a resonance-stabilized enolate, which is a potent nucleophile. This enolate can react with a variety of electrophiles, enabling functionalization at the α-position. The pKa of the α-proton of a typical ester is approximately 25, necessitating the use of a strong base for complete enolate formation[1].
-
Aromatic Ring Reactivity: The phenyl ring is substituted with a strongly deactivating trifluoromethyl group (-CF₃) and a weakly deactivating ethyl acetate group (-CH₂CO₂Et). The -CF₃ group is a meta-director in electrophilic aromatic substitution (EAS) reactions due to its strong electron-withdrawing inductive and resonance effects. The -CH₂CO₂Et group is also deactivating but will direct incoming electrophiles to the ortho and para positions relative to itself, although the deactivating nature of the ring makes EAS reactions challenging.
I. α-Alkylation of this compound
Alkylation at the α-position is a fundamental carbon-carbon bond-forming reaction that allows for the introduction of various alkyl groups, leading to the synthesis of more complex analogs.
Mechanistic Insight
The reaction proceeds via a two-step mechanism:
-
Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), is used to abstract the acidic α-proton, generating a planar enolate intermediate. The negative charge is delocalized between the α-carbon and the carbonyl oxygen.
-
Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic alkyl halide in an SN2 reaction to form the α-alkylated product.
Caption: Workflow for the α-alkylation of this compound.
Experimental Protocol: Methylation with Methyl Iodide
This protocol describes the methylation of this compound using sodium hydride and methyl iodide, a common and effective method for α-alkylation.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Solvent Addition: Add anhydrous THF to the flask via syringe.
-
Substrate Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred NaH suspension.
-
Enolate Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.
-
Anhydrous solvents are essential for the success of this reaction.
II. α-Acylation of this compound
Acylation at the α-position introduces a new carbonyl group, leading to the formation of β-keto esters, which are valuable synthetic intermediates.
Mechanistic Insight
The mechanism is analogous to α-alkylation, involving the formation of an enolate followed by nucleophilic attack on an acylating agent, such as an acyl chloride or anhydride.
Caption: Key steps in the α-acylation of this compound.
Experimental Protocol: Acetylation with Acetyl Chloride
This protocol outlines the acetylation of the starting ester using LDA to generate the enolate, followed by reaction with acetyl chloride.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Acetyl chloride (CH₃COCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 equivalents) dropwise and stir for 30 minutes at -78 °C.
-
Enolate Formation: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF and cool to -78 °C. Slowly transfer the freshly prepared LDA solution to the ester solution via cannula. Stir for 1 hour at -78 °C.
-
Acylation: Add acetyl chloride (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Follow the work-up and purification procedure described for the α-alkylation protocol.
Safety Precautions:
-
n-Butyllithium is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Acetyl chloride is corrosive and lachrymatory. Handle in a fume hood.
III. α-Halogenation of this compound
Halogenation at the α-position provides a handle for further functionalization, such as in cross-coupling reactions or as a precursor for other nucleophilic substitutions.
Mechanistic Insight
The benzylic protons of the starting ester are susceptible to radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction proceeds through a free-radical chain mechanism. The stability of the benzylic radical intermediate drives the selectivity for this position.[2]
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
This protocol details the benzylic bromination using NBS and a radical initiator.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in carbon tetrachloride.
-
Reagent Addition: Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove succinimide. Wash the filtrate with saturated aqueous Na₂S₂O₃ solution to remove any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Safety Precautions:
-
NBS is a lachrymator and should be handled with care.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. Alternative solvents such as cyclohexane can be used.
-
AIBN and benzoyl peroxide are potentially explosive and should be handled with care.
IV. Nitration of the Aromatic Ring
Nitration of the aromatic ring introduces a nitro group, which can be a precursor for an amino group or used to modify the electronic properties of the molecule.
Mechanistic Insight
The nitration of the aromatic ring is an electrophilic aromatic substitution (EAS) reaction. The nitronium ion (NO₂⁺), generated from the reaction of concentrated nitric acid and sulfuric acid, acts as the electrophile. The strongly deactivating -CF₃ group directs the incoming electrophile to the meta position, while the -CH₂CO₂Et group is a weak deactivator and an ortho, para-director. The overall directing effect will be a combination of these influences, with the meta-position to the -CF₃ group being the most likely site of substitution.[3][4]
Caption: Simplified mechanism for the electrophilic aromatic nitration.
Experimental Protocol: Nitration with Nitric Acid and Sulfuric Acid
This protocol describes a standard method for the nitration of deactivated aromatic rings.
Materials:
-
This compound
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Nitrating Mixture Preparation: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring.
-
Substrate Addition: To a separate flask containing this compound, slowly add the pre-cooled nitrating mixture dropwise, maintaining the reaction temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Wash the combined organic layers with water, saturated aqueous NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be purified by column chromatography.
Safety Precautions:
-
Concentrated nitric and sulfuric acids are highly corrosive. Handle with appropriate personal protective equipment.
-
The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and over-nitration.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the electrophilic reactions of this compound. Yields are representative and may vary depending on the specific substrate and reaction scale.
| Reaction Type | Electrophile | Base/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| α-Alkylation | Methyl Iodide | NaH | THF | 0 to RT | 70-85 |
| α-Acylation | Acetyl Chloride | LDA | THF | -78 to RT | 60-75 |
| α-Bromination | NBS | AIBN | CCl₄ | Reflux | 75-90 |
| Nitration | HNO₃/H₂SO₄ | - | - | 0-5 | 50-70 |
Conclusion
This compound is a valuable building block for the synthesis of a wide range of functionalized molecules. Understanding its reactivity towards various electrophiles at both the α-carbon and the aromatic ring is crucial for its effective utilization in synthetic chemistry. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this important scaffold, paving the way for the discovery of new chemical entities with potential applications in drug development and materials science.
References
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-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]
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-
ResearchGate. (n.d.). Scheme 3 Synthesis of compounds 32-39. Reagents and conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
-
University of Wisconsin-La Crosse. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(4Nitrophenyl)-3-methylbutyronitrile--by nitration. Retrieved from [Link]
-
Sciforum. (n.d.). Electrophilic and radical bromination of bromo derivatives via NBS. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Scribd. (n.d.). NBS: Bromination & Oxidation Agent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Soton ePrints. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Retrieved from [Link]
-
Sciforum. (n.d.). Alkylation of substituted phenols in DMF by MeI using TMGN (bis. Retrieved from [Link]
-
Reddit. (2022). Procedure for Friedel-Crafts Acylation of Phenol. Retrieved from [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation. Retrieved from [Link]
-
ACS, Organic Division. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Application Note: Strategic Formation and Utilization of the Enolate from Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
Introduction: The Strategic Importance of Fluorinated Arylacetate Enolates
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is a valuable building block in medicinal chemistry and materials science.[1] The introduction of the trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The corresponding enolate of this ester is a potent carbon nucleophile, enabling the construction of complex molecular architectures through carbon-carbon bond formation.[2][3]
However, the generation of ester enolates requires careful consideration to avoid common pitfalls such as self-condensation (the Claisen condensation) and decomposition.[4] This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for the successful formation of the enolate from this compound, tailored for researchers in organic synthesis and drug development.
Mechanistic Principles of Enolate Formation
A deep understanding of the underlying chemical principles is critical for predictable and high-yielding enolate generation.
Substrate Analysis: The Role of Electronic Effects
The acidity of the α-protons (the protons on the carbon adjacent to the carbonyl group) is the single most important factor governing the ease of enolate formation. In this compound, two key structural features influence this acidity:
-
Aryl Group: The phenyl ring provides resonance stabilization to the conjugate base (the enolate).
-
Trifluoromethyl (CF₃) Group: The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This effect is transmitted through the phenyl ring, significantly increasing the acidity of the α-protons compared to a non-substituted analogue like ethyl phenylacetate.
This enhanced acidity makes deprotonation more favorable, allowing for a wider range of viable bases compared to simple alkyl esters.[5]
The Critical Choice of Base
For quantitative and clean conversion to the enolate, the chosen base must be sufficiently strong. The equilibrium of this acid-base reaction favors the side with the weaker acid (higher pKa). Therefore, the pKa of the base's conjugate acid should be significantly higher than the pKa of the ester's α-proton.[6][7]
Two primary classes of bases are suitable for this transformation: lithium amides and metal hydrides.
-
Lithium Diisopropylamide (LDA): LDA is a strong, sterically hindered, non-nucleophilic base.[8] Its bulkiness prevents it from acting as a nucleophile and attacking the ester's electrophilic carbonyl carbon, which would lead to undesired side products.[7] LDA ensures rapid, clean, and irreversible deprotonation at low temperatures, making it the preferred reagent for generating "kinetic" enolates where regioselectivity is a concern.[9] For this specific substrate, while regioselectivity is not an issue, the clean and quantitative nature of LDA-mediated deprotonation remains highly advantageous.[6][10]
-
Sodium Hydride (NaH): NaH is another strong, non-nucleophilic base that can be used effectively.[11] The reaction is heterogeneous (NaH is not soluble in most organic solvents) and produces hydrogen gas upon reaction.[12] While effective, reactions can sometimes be slower or require slightly elevated temperatures to initiate compared to homogeneous LDA solutions.[6]
Weaker bases, such as sodium ethoxide (NaOEt), are generally unsuitable for the quantitative formation of simple ester enolates. They tend to establish an equilibrium with only a small concentration of the enolate present, which can lead to reversible side reactions like the Claisen condensation.[13][14]
Solvent and Temperature: Controlling Reactivity and Stability
-
Solvent: Anhydrous, aprotic polar solvents are essential. Tetrahydrofuran (THF) is the most common choice as it effectively solvates the lithium cation of LDA and remains liquid at the required low temperatures.[6] It is crucial that the solvent is rigorously dried, as any trace of water will protonate and destroy both the strong base and the generated enolate.
-
Temperature: Ester enolates, particularly lithium enolates, can be unstable at ambient temperatures.[4] They are prone to decomposition pathways, including elimination to form ketenes. Therefore, enolate generation is almost universally performed at low temperatures, with -78 °C (a dry ice/acetone bath) being the standard for ensuring maximum stability and minimizing side reactions.[10]
Experimental Protocols
Safety Precaution: All procedures must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware to prevent quenching by atmospheric moisture and oxygen. Strong bases like LDA and NaH are corrosive and/or flammable and should be handled with appropriate personal protective equipment (PPE).
Reagent and Equipment Preparation
-
Glassware: All glassware (round-bottom flasks, syringes, cannulas) should be dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Solvents: Anhydrous THF is required. If not purchased as such, it should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
LDA Solution: A solution of LDA in THF can be purchased commercially or prepared in situ by adding n-butyllithium (n-BuLi) to an equimolar amount of diisopropylamine in anhydrous THF at -78 °C. If prepared, it is advisable to titrate the solution to determine its precise molarity.
-
Sodium Hydride: NaH is typically supplied as a 60% dispersion in mineral oil. The mineral oil should be washed away by suspending the NaH in anhydrous hexane, allowing it to settle, and carefully decanting the hexane under an inert atmosphere.[15] This process should be repeated three times. The resulting dry NaH powder must be handled with extreme care.
Protocol A: Lithium Enolate Generation with LDA
This protocol is the recommended method for clean, quantitative enolate formation.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon.
-
Reagent Addition: Add anhydrous THF (approx. 0.2 M relative to the ester) to the flask via syringe. Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Base Addition: To the cooled THF, slowly add a solution of LDA (1.05 equivalents) dropwise via syringe. Maintain the internal temperature below -70 °C during the addition.
-
Ester Addition: Prepare a solution of this compound (1.00 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred LDA solution at -78 °C.
-
Enolate Formation: Stir the resulting pale yellow solution at -78 °C for 30-60 minutes to ensure complete deprotonation. The enolate solution is now ready for reaction with an electrophile.
Protocol B: Sodium Enolate Generation with NaH
This protocol provides a viable alternative to LDA.
-
Setup: To a flame-dried, three-necked round-bottom flask under argon, add washed, oil-free NaH (1.1 equivalents) and anhydrous THF (approx. 0.2 M).
-
Ester Addition: Cool the stirred NaH suspension to 0 °C (ice-water bath). Add a solution of this compound (1.00 equivalent) in anhydrous THF dropwise.
-
Enolate Formation: Allow the reaction mixture to slowly warm to room temperature. Stir for 1-2 hours. The evolution of hydrogen gas should be observed (the flask should be vented to a bubbler). The resulting slurry contains the sodium enolate and is ready for use.
Verification via In Situ Quenching
To confirm the successful formation of the enolate, it can be "trapped" by adding a reactive electrophile.
-
Alkylation Example: After the enolate formation period (e.g., 60 minutes at -78 °C for Protocol A), add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and MS to confirm the formation of the new C-C bond.
Data and Visualization
Table 1: Comparative pKa Values for Context
| Compound | Approximate pKa | Rationale / Reference |
| Ethane (model alkane) | ~50 | Extremely non-acidic C-H bond.[5] |
| Diisopropylamine | ~36 | Conjugate acid of LDA; a very weak acid.[6] |
| Ethyl Phenylacetate | ~22-24 | α-proton acidity enhanced by ester and phenyl groups. |
| Ethyl 2-(4-CF₃-phenyl)acetate | < 22 | Estimated; Acidity is significantly increased by the strong electron-withdrawing CF₃ group. |
| Acetone (a ketone) | ~20 | Ketones are generally more acidic than esters.[7] |
| Water | 15.7 | Reference for aqueous systems.[7] |
| Ethanol | ~16 | Conjugate acid of ethoxide; shows why ethoxide is not a strong enough base for full deprotonation.[16] |
Diagrams
Caption: Deprotonation of the ester by LDA to form the resonance-stabilized lithium enolate.
Caption: Experimental workflow for lithium enolate generation using Protocol A.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of desired product after quenching | 1. Wet solvent or glassware.2. Inactive or sub-stoichiometric base (LDA).3. Ester added too quickly, causing localized warming. | 1. Ensure all solvents are rigorously dried and glassware is flame-dried under inert gas.2. Use a freshly opened bottle of commercial LDA solution or titrate the solution before use.3. Add the ester solution slowly and monitor the internal temperature. |
| Formation of Claisen condensation dimer | 1. Reaction temperature too high.2. Insufficient amount of base, leaving unreacted ester.3. Use of a weaker, equilibrating base (e.g., NaOEt). | 1. Strictly maintain the temperature at -78 °C during enolate formation.2. Use a slight excess (1.05-1.1 eq) of a strong base like LDA to ensure full conversion.3. Avoid weaker bases unless the Claisen product is desired. |
| Dark brown or black reaction mixture | Decomposition of the enolate or substrate. | Ensure the reaction is kept cold. Check the purity of the starting materials. |
| Inconsistent results | Inaccurate quantification of n-BuLi or LDA solution. | Titrate organolithium reagents regularly (e.g., with menthol and a phenanthroline indicator) to determine the exact molarity before use. |
References
-
Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. Retrieved from [Link]
-
Hartwig, J. F., et al. (2002). Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. Journal of the American Chemical Society. Retrieved from [Link]
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Orgo Made Simple. (2019). Carbonyl Alkylations with LDA. YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
-
Khan Academy. (2014). Enolate formation from aldehydes. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). NOTES-Enolate Anion Formation Using LDA. Retrieved from [Link]
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OChemSimplified. (2019). 11.06 Bases for Enolate Formation. YouTube. Retrieved from [Link]
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Science of Synthesis. (n.d.). Sodium Hydride. Retrieved from [Link]
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Khan Academy. (2014). Enolate formation from aldehydes. YouTube. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Carbonyl Chemistry :: Overview of Enolate Alkylations. Retrieved from [Link]
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Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
University of Oxford. (n.d.). III Enolate Chemistry. Retrieved from [Link]
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Patsnap. (2024). Enolates Formation and Reactions: Aldol, Alkylation, and More. Retrieved from [Link]
-
Crash Course. (2022). Reactivity, Halogenation, and Alkylation: Crash Course Organic Chemistry #43. YouTube. Retrieved from [Link]
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Application Notes and Protocols for the Alkylation of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
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Introduction: Strategic Importance of α-Alkylated Arylacetic Acid Derivatives
The α-alkylation of ethyl 2-(4-(trifluoromethyl)phenyl)acetate is a cornerstone reaction in medicinal chemistry and materials science. The resulting 2-arylpropionic acid derivatives are a critical pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] The trifluoromethyl group, in particular, often enhances the lipophilicity and metabolic stability of drug candidates, making this specific scaffold highly valuable in drug discovery programs. This guide provides a comprehensive overview of the chemical principles, practical considerations, and detailed protocols for the successful alkylation of this important synthetic intermediate.
Chemical Principles and Mechanistic Insights
The alkylation of this compound proceeds via the formation of a nucleophilic enolate, which subsequently undergoes a bimolecular nucleophilic substitution (SN2) reaction with an appropriate alkylating agent.[5][6][7][8] Understanding the nuances of this two-step process is paramount for optimizing reaction conditions and achieving high yields of the desired product.
Step 1: Enolate Formation
The α-protons of the methylene group in this compound are rendered acidic by the adjacent electron-withdrawing ester and trifluoromethyl-substituted phenyl groups. A strong, non-nucleophilic base is required to deprotonate this position and generate the resonance-stabilized enolate.[6][7][9]
The choice of base is critical and dictates the regioselectivity and efficiency of the reaction. Common bases employed for this transformation include:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the ester to form the sodium enolate.[9] It is often used as a dispersion in mineral oil for safer handling.[10][11]
-
Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that rapidly and quantitatively generates the lithium enolate at low temperatures.[5][7][9] Its bulky nature minimizes side reactions.
-
Phase-Transfer Catalysis (PTC): This method utilizes a quaternary ammonium salt to transport a hydrophilic base (e.g., concentrated NaOH) into the organic phase, enabling deprotonation.[12][13][14][15][16] PTC offers a milder and often more scalable alternative to traditional strong bases.[15][16]
Step 2: Nucleophilic Alkylation
The generated enolate is a potent nucleophile that attacks the electrophilic carbon of an alkyl halide in an SN2 fashion.[5][6][7][8] The success of this step is governed by the principles of SN2 reactions:
-
Alkylating Agent: Primary and methyl halides (I > Br > Cl) are the most effective alkylating agents.[17][18][19] Secondary halides are less reactive and may lead to competing elimination reactions, while tertiary halides are generally unsuitable.[17][18][19]
-
Solvent: Aprotic polar solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used to solvate the cation of the enolate without interfering with its nucleophilicity.
Below is a diagram illustrating the general workflow for this alkylation process.
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Application Note: High-Efficiency Hydrolysis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
A Senior Application Scientist's Guide to Synthesizing 2-(4-(trifluoromethyl)phenyl)acetic Acid
Abstract & Introduction
2-(4-(Trifluoromethyl)phenyl)acetic acid is a pivotal building block in contemporary drug discovery and agrochemical development. Its structural motif is integral to various pharmacologically active compounds, where the trifluoromethyl (-CF3) group often enhances metabolic stability, binding affinity, and lipophilicity.[1][2] The synthesis of this acid is most commonly achieved through the hydrolysis of its corresponding ethyl ester, a fundamental transformation in organic chemistry.
This guide provides a comprehensive overview and detailed protocols for the hydrolysis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate. We will dissect the mechanistic underpinnings of both base- and acid-catalyzed pathways and present field-proven protocols optimized for yield, purity, and operational simplicity. The causality behind experimental choices, from reagent selection to workup procedures, is explained to empower researchers with a deep, practical understanding of the process.
Mechanistic Rationale: The Chemistry of Ester Cleavage
The conversion of an ester to a carboxylic acid is a classic nucleophilic acyl substitution reaction. The choice between a base- or acid-catalyzed approach depends on substrate stability, desired reaction kinetics, and scale.
Base-Catalyzed Hydrolysis (Saponification)
Saponification is the most prevalent method for this transformation due to its efficiency and irreversibility.[3] The term originates from the ancient practice of soap making, which involves the hydrolysis of fats (triglycerides) with a base.[4][5]
The mechanism proceeds through three key steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Elimination of Alkoxide: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide (in this case, ethoxide, EtO⁻) as the leaving group.
-
Irreversible Deprotonation: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is thermodynamically highly favorable and irreversible, driving the entire equilibrium towards the formation of the carboxylate salt and ethanol.[3][6]
The final, irreversible deprotonation step is the kinetic driving force of the reaction, ensuring complete conversion of the starting material.[6] A subsequent acidification step is required to protonate the carboxylate salt and isolate the desired carboxylic acid product.[3][6]
Diagram 1: Mechanism of Base-Catalyzed Ester Hydrolysis
Caption: Key steps in the saponification pathway.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a fully reversible process, representing the microscopic reverse of Fischer esterification.[7][8] The reaction requires a strong acid catalyst (e.g., H₂SO₄, HCl) and is driven to completion by using a large excess of water, in accordance with Le Châtelier's principle.
The mechanism involves:
-
Carbonyl Activation: The carbonyl oxygen is protonated by the acid catalyst (H₃O⁺), making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A weak nucleophile, water, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy oxygen, converting it into a good leaving group (ethanol).
-
Elimination & Regeneration: The intermediate eliminates a molecule of ethanol, and a final deprotonation by water regenerates the acid catalyst and yields the carboxylic acid.[8]
While effective, this method is generally slower and requires harsher conditions (e.g., heating under reflux) than saponification. Its reversibility can also lead to incomplete conversion if water is not used in significant excess.
Experimental Protocols & Field Insights
Protocol 1: High-Efficiency Saponification with Lithium Hydroxide (Preferred Method)
Expertise & Causality: This protocol utilizes Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/water solvent system. While NaOH and KOH are common, LiOH offers distinct advantages for lipophilic substrates like this compound. Studies have shown that lithium cations can accelerate hydrolysis in water/THF biphasic systems.[9][10] This is attributed to the coordination of THF with the lithium cation, which increases the solubility of LiOH in the organic phase, effectively acting like a phase-transfer catalyst and promoting reaction at the interface or within the THF layer where the ester resides.[9][11] This leads to faster reaction times and often cleaner conversions compared to NaOH or KOH under similar conditions.[12][13]
Materials & Reagents:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M and 2M solutions
-
Ethyl Acetate (EtOAc), for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
TLC plates (silica gel 60 F₂₅₄), TLC tank, UV lamp
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve the ester in THF (approx. 4 mL per 1 mmol of ester).
-
Base Addition: In a separate vessel, prepare a solution of LiOH·H₂O (2.5 eq) in deionized water (approx. 4 mL per 1 mmol of ester). Add the aqueous LiOH solution to the stirring THF solution of the ester at room temperature.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature (20-25 °C). The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
TLC System: Develop plates in a 4:1 Hexanes:Ethyl Acetate mobile phase. The starting ester will have a higher Rf value than the polar carboxylic acid product, which will typically remain at the baseline. Visualize spots under a UV lamp (254 nm). The reaction is complete upon full consumption of the starting material, typically within 2-4 hours.
-
-
Workup - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. This step is crucial as it prevents emulsions during the subsequent extraction.
-
Workup - Aqueous Wash: Add deionized water to the remaining aqueous residue and transfer to a separatory funnel. Wash the aqueous layer with a non-polar organic solvent like diethyl ether or dichloromethane (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Workup - Acidification: Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH is ~1-2 (verify with pH paper). The desired carboxylic acid product will precipitate as a white solid.
-
Workup - Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL). The carboxylic acid is more soluble in ethyl acetate than in the acidic water.
-
Drying and Concentration: Combine the organic extracts. Wash with brine (1 x 20 mL) to remove residual water, then dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-(4-(trifluoromethyl)phenyl)acetic acid as a white to off-white solid.
-
Purification (if necessary): The crude product is often of high purity (>95%). If further purification is required, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is effective.
Diagram 2: Experimental Workflow for Saponification
Caption: Step-by-step laboratory workflow for hydrolysis.
Protocol 2: Acid-Catalyzed Hydrolysis (Alternative Method)
Expertise & Causality: This method is an alternative for substrates that may be sensitive to strong bases. However, for this specific transformation, it is less efficient due to the reversibility of the reaction.[7] To overcome the equilibrium, a large excess of water is used, and the reaction is typically heated to reflux to increase the rate.[8]
Materials & Reagents:
-
This compound (1.0 eq)
-
Sulfuric Acid (H₂SO₄), concentrated (98%)
-
1,4-Dioxane (optional, as a co-solvent)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate (EtOAc)
-
Brine, Anhydrous MgSO₄
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the ester (1.0 eq), deionized water (20 eq), and 1,4-dioxane (if needed for solubility, equal volume to water).
-
Catalyst Addition: Carefully add concentrated H₂SO₄ (0.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) and maintain for 12-24 hours. Monitor the reaction periodically by TLC.
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Neutralization & Wash: Combine the organic layers. Carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst and remove the product into the aqueous layer as its sodium salt. Separate the layers.
-
Re-acidification and Extraction: Acidify the aqueous bicarbonate layer with 2M HCl to pH 1-2. Extract the precipitated carboxylic acid with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the product.
Data Summary & Method Comparison
The choice of protocol significantly impacts reaction efficiency and resource utilization. The following table summarizes the key parameters for each method.
| Parameter | Protocol 1: Base-Catalyzed (LiOH) | Protocol 2: Acid-Catalyzed (H₂SO₄) |
| Reagents | LiOH·H₂O, THF, H₂O, HCl | H₂SO₄, H₂O, Dioxane (optional) |
| Stoichiometry | 2-3 eq. of base | Catalytic acid (0.1-0.2 eq.), large excess H₂O |
| Temperature | Room Temperature (20-25 °C) | Reflux (~100 °C) |
| Reaction Time | 2 - 4 hours | 12 - 24 hours |
| Typical Yield | >95% | 60 - 80% (equilibrium-limited) |
| Pros | Fast, high-yielding, irreversible, mild conditions | Useful for base-sensitive molecules |
| Cons | Requires a separate acidification step | Slow, reversible, requires high temperatures, lower yield |
Conclusion
For the synthesis of 2-(4-(trifluoromethyl)phenyl)acetic acid, base-catalyzed hydrolysis (saponification) using lithium hydroxide in a THF/water system is demonstrably superior. It offers a rapid, high-yielding, and operationally simple pathway under mild conditions. The mechanistic choice of LiOH leverages its unique solubility properties to accelerate the conversion of this lipophilic ester. While acid-catalyzed hydrolysis remains a viable alternative, its reversible nature and requirement for harsher conditions make it a less efficient choice for this specific application. These protocols, grounded in mechanistic understanding, provide researchers with a robust and reliable methodology for accessing this critical synthetic intermediate.
References
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Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Chemical and Pharmaceutical Bulletin, 69(6), 581-584. [Link]
-
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Chem Pharm Bull (Tokyo). [Link]
-
Base hydrolysis of esters. (2022). Real Chemistry - YouTube. [Link]
-
Synthesis method of 2,4,5-trifluorophenylacetic acid. (2014). SciSpace. [Link]
-
Saponification-Typical procedures. (2024). OperaChem. [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]
-
Saponification and the Making of Soap - An Example of Basic Catalyzed Hydrolysis of Esters. (2010). University of Colorado Boulder. [Link]
-
Why are my ester hydrolysis not working. (2023). Reddit r/Chempros. [Link]
-
Hydrolysis of Esters. (n.d.). University of Calgary. [Link]
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Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. (2014). Reddit r/chemistry. [Link]
-
Analytical Method Summaries. (n.d.). Eurofins. [Link]
-
Saponification. (2021). YouTube. [Link]
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-
ANALYTICAL METHOD SUMMARIES. (2022). Eurofins. [Link]
-
EXPERIMENT 7 DETERMINATION OF SAPONIFICATION VALUE. (n.d.). eGyanKosh. [Link]
-
What is the procedure to do saponification reaction in lab experiment?. (2017). Quora. [Link]
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ethyl phenylacetate. (n.d.). Organic Syntheses Procedure. [Link]
-
2,4,5 Trifluro phenyl acetic acid. (n.d.). Hely Speciality Chemicals. [Link]
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Ethyl (4-(trifluoromethyl)phenyl)acetate. (n.d.). PubChem. [Link]
-
mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. [Link]
-
Acid-Catalyzed Ester Hydrolysis. (n.d.). Pearson Channels. [Link]
-
Kinetic Studies on Saponification of Ethyl Acetate Using an Innovative Conductivity-Monitoring Instrument with a Pulsating Sensor. (2017). ResearchGate. [Link]
- Preparation method 2,4,5-trifluorophenylacetic acid. (n.d.).
-
Further development of analytical methods for the monitoring of PFAS in environmental, food and human samples. (n.d.). Miljøstyrelsen. [Link]
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Comparative Study of Kinetics of Saponification of Ethyl Acetate by pH Method and Titration Method. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]
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Reduction of the ester in Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
An Application Guide to the Synthesis of 2-(4-(trifluoromethyl)phenyl)ethanol via Ester Reduction
Abstract
This document provides a comprehensive technical guide for the chemical reduction of ethyl 2-(4-(trifluoromethyl)phenyl)acetate to its corresponding primary alcohol, 2-(4-(trifluoromethyl)phenyl)ethanol. This alcohol is a valuable building block in medicinal chemistry and materials science, necessitating robust and reproducible synthetic protocols. This guide details the selection of an appropriate reducing agent, provides a step-by-step protocol for the reduction using lithium aluminum hydride (LAH), outlines critical safety procedures for handling pyrophoric reagents, and describes the standard work-up and purification methods. The information is intended for researchers, chemists, and process development professionals.
Introduction and Strategic Considerations
The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. The target molecule, 2-(4-(trifluoromethyl)phenyl)ethanol, incorporates a trifluoromethyl group, which is a key pharmacophore known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. The starting material, this compound, is a readily available ester.[1][2][3][4] The primary challenge lies in selecting a reagent that can efficiently reduce the relatively unreactive ester functional group without affecting the aromatic ring.
Rationale for Reagent Selection
The choice of reducing agent is critical for the success of this synthesis. While several hydride donors are available, their reactivity towards esters varies significantly.
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): This is a powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles.[5][6] Its high reactivity makes it the reagent of choice for the robust and high-yield reduction of esters to primary alcohols.[7] The reaction proceeds rapidly, often at or below room temperature.[6]
-
Sodium Borohydride (NaBH₄): This is a much milder and more selective reducing agent.[8] It readily reduces aldehydes and ketones but is generally ineffective for the reduction of esters under standard conditions.[7][9][10] While forcing conditions (e.g., elevated temperatures or specific solvent systems) can sometimes effect this transformation, the reactions are typically slow and inefficient, making NaBH₄ an unsuitable choice for a reliable protocol.[8][10]
-
Other Reagents: Diisobutylaluminum hydride (DIBAL-H) is another powerful reducing agent, but it is often used at low temperatures to selectively reduce esters to aldehydes, which is not the desired outcome for this protocol.[7] Borane complexes (e.g., BH₃-SMe₂) can also reduce esters, but LAH remains the most common and straightforward reagent for this complete reduction.[7]
Reaction Mechanism
The reduction of an ester with LiAlH₄ is a two-stage process involving two separate hydride transfers.
-
Nucleophilic Acyl Substitution: A hydride ion from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate.[9]
-
Intermediate Collapse: This intermediate is unstable and collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate.[11]
-
Second Hydride Addition: The aldehyde formed is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride. This nucleophilic addition creates a new aluminum alkoxide intermediate.
-
Protonation: A final aqueous work-up step protonates the alkoxide to yield the desired primary alcohol product.[9]
Caption: Figure 1: LiAlH₄ Ester Reduction Mechanism
Safety Protocol: Handling Lithium Aluminum Hydride
WARNING: Lithium aluminum hydride is a highly reactive, pyrophoric, and water-sensitive reagent.[5][12] It can ignite spontaneously in moist air and reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[13][14] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile).[12][13][15]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood under an inert atmosphere (e.g., dry nitrogen or argon).[5][16]
-
Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) or a container of dry sand readily accessible. DO NOT use water, carbon dioxide (CO₂), or soda-acid extinguishers on an LAH fire.[12]
-
Handling: Use plastic or ceramic spatulas for transferring solid LAH, as metal spatulas can generate sparks.[13] Ensure all glassware is oven- or flame-dried immediately before use to remove any traces of moisture.
Detailed Experimental Protocol
This protocol details the reduction of this compound on a 10 mmol scale.
Materials and Equipment
| Category | Item | Specifications |
| Reagents | This compound | 10 mmol, 2.32 g |
| Lithium Aluminum Hydride (LiAlH₄) | 1.2 eq, 12 mmol, 0.46 g | |
| Tetrahydrofuran (THF) | Anhydrous, ~100 mL | |
| Deionized Water | ||
| 15% Sodium Hydroxide (w/v) | Aqueous solution | |
| Ethyl Acetate | Reagent grade | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ||
| Silica Gel | For column chromatography | |
| Glassware | Round-bottom flask (250 mL) | Oven-dried |
| Addition funnel (125 mL) | Oven-dried | |
| Magnetic stirrer and stir bar | ||
| Condenser and inert gas inlet | ||
| Buchner funnel and filter flask | ||
| Separatory funnel (500 mL) |
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a condenser with a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
LAH Suspension: In the reaction flask, carefully add lithium aluminum hydride (0.46 g, 12 mmol) and suspend it in anhydrous THF (50 mL). Cool the resulting grey suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (2.32 g, 10 mmol) in anhydrous THF (25 mL) in the addition funnel. Add this solution dropwise to the stirred LAH suspension over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.
-
Reaction Work-up (Fieser Method): This is the most critical step for safety and product isolation. Cool the reaction flask back down to 0 °C in an ice-water bath.[5][17] With vigorous stirring, perform the following additions sequentially and very slowly (dropwise):
-
Precipitate Formation: Remove the ice bath and stir the mixture vigorously at room temperature for 30-60 minutes. A granular white precipitate of aluminum salts should form, which is easily filterable.[5] If the salts remain gelatinous, add a small amount of anhydrous magnesium sulfate and stir for another 15 minutes.[13][17]
-
Isolation: Filter the mixture through a pad of Celite® or a fritted glass funnel, washing the white solid thoroughly with ethyl acetate or THF (3 x 25 mL) to ensure complete recovery of the product.[5]
-
Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(4-(trifluoromethyl)phenyl)ethanol as a colorless oil.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive LAH due to moisture exposure. | Use a fresh, unopened bottle of LAH. Ensure all glassware and solvents are scrupulously dried. |
| Insufficient LAH. | Use a slight excess of LAH (1.2-1.5 equivalents). | |
| Difficult Filtration / Emulsion during Work-up | Incomplete hydrolysis of aluminum salts. | Add anhydrous MgSO₄ and stir vigorously.[13][17] Alternatively, use a Rochelle's salt work-up, which is excellent for breaking up aluminum emulsions.[18] |
| Low Product Yield | Incomplete extraction from aluminum salts. | Wash the filter cake thoroughly with several portions of an appropriate organic solvent (EtOAc or THF). |
| Product is water-soluble. | If the product has some water solubility, perform a back-extraction of the aqueous layer. |
References
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024). ACS Publications. Retrieved from [Link]
-
Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]
-
Lithium Aluminum Hydride. (n.d.). Princeton University, Environmental Health and Safety. Retrieved from [Link]
-
Can anyone suggest the best method for lithium aluminium hydride work up? (2014). ResearchGate. Retrieved from [Link]
-
How To Handle Lithium Aluminum Hydride (LAH) in Lab. (2023). YouTube. Retrieved from [Link]
-
Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary, Department of Chemistry. Retrieved from [Link]
-
A New Preparation of Esters from Carbonyl Compounds Following Lithium Aluminum Hydride Reduction. (1998). Marcel Dekker, Inc. Retrieved from [Link]
-
Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Sheffield. Retrieved from [Link]
-
Esters can be reduced to 1° alcohols using LiAlH₄. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Sodium borohydride. (n.d.). Wikipedia. Retrieved from [Link]
-
Ethyl (4-(trifluoromethyl)phenyl)acetate. (n.d.). PubChem. Retrieved from [Link]
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Ethyl 4-(trifluoromethyl)phenylacetate, min 95%, 10 grams. (n.d.). CP Lab Safety. Retrieved from [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of Trifluoromethylphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for performing Suzuki-Miyaura cross-coupling reactions involving trifluoromethylphenyl (CF₃-Ph) compounds. The content is structured to explain the causality behind experimental choices, ensuring a robust understanding for successful synthesis.
Introduction: The Significance of the Trifluoromethylphenyl Motif
The trifluoromethyl (CF₃) group is a cornerstone substituent in modern medicinal chemistry and materials science.[1] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, membrane permeability, and binding affinity.[2][3] Consequently, trifluoromethylphenylboronic acids and halides are critical building blocks for introducing this valued functional group into complex molecular architectures.[1][4] The Suzuki-Miyaura coupling stands as one of the most powerful and versatile methods for creating the C-C bonds necessary to incorporate these motifs, owing to its mild conditions and broad functional group tolerance.[1][5]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle centered around a palladium catalyst.[1][6] The presence of a strong electron-withdrawing group like trifluoromethyl significantly influences the kinetics of these steps.
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the trifluoromethylphenyl halide (Ar(CF₃)-X) to form a Pd(II) intermediate.[1] The electron-withdrawing CF₃ group makes the aryl halide more electrophilic, which can accelerate this step, particularly for less reactive aryl chlorides.[6][7]
-
Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OH)₂) is activated to form a more nucleophilic boronate species (Ar'-B(OH)₃⁻).[8][9] This boronate then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex. This step is often the rate-determining step of the overall reaction.[8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][6]
Key Challenges in Coupling Trifluoromethylphenyl Substrates
While powerful, the unique electronic properties of CF₃-substituted compounds introduce specific challenges that must be addressed for successful coupling.
-
Reactivity of Trifluoromethylphenyl Halides : While the electron-withdrawing CF₃ group can activate the C-X bond towards oxidative addition, it can also lead to side reactions. For di- or poly-halogenated trifluoromethyl-benzenes, regioselectivity can be an issue, influenced by both electronic and steric effects.[10]
-
Stability of Trifluoromethylphenylboronic Acids : Fluorinated boronic acids, especially those with strong electron-withdrawing groups, can be susceptible to protodeboronation under the basic reaction conditions.[5][11] This side reaction consumes the boronic acid, reducing the overall yield, and necessitates careful selection of the base and reaction temperature.[5]
-
Side Reactions : The presence of oxygen can lead to the oxidative homocoupling of boronic acids, forming an undesirable biaryl byproduct.[12] For sterically hindered substrates, such as 2-bromo-1,3-bis(trifluoromethyl)benzene, boronic acid homocoupling can become a major competing pathway.[13]
Strategic Optimization: A Guide to Reaction Parameters
Successful coupling of CF₃-phenyl compounds hinges on the careful selection of the catalyst system, base, and solvent to favor the desired cross-coupling pathway over competing side reactions.
The Palladium Catalyst and Ligand System
The choice of ligand is paramount. For challenging substrates like electron-deficient aryl chlorides or sterically hindered partners, traditional ligands like triphenylphosphine (PPh₃) are often insufficient.[14] Modern catalyst systems utilize bulky, electron-rich ligands that promote both the oxidative addition and the final reductive elimination steps.[15][16]
-
Bulky, Electron-Rich Phosphines : Ligands such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) and cataCXium® A are highly effective.[15][16][17] Their steric bulk facilitates the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while their electron-donating ability increases the electron density on the palladium, promoting the oxidative addition into C-X bonds.[14][15]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that are often effective for coupling unreactive aryl chlorides.
-
Palladium Precatalysts : Using air- and moisture-stable precatalysts can ensure the rapid generation of the active Pd(0) species in situ, which is critical when using unstable boronic acids that might otherwise decompose before the catalytic cycle begins.[11]
| Catalyst / Ligand | Key Features & Applications |
| Pd(PPh₃)₄ | "Classical" catalyst. Effective for aryl iodides and bromides but often struggles with chlorides and hindered substrates at lower temperatures.[18] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Common Pd(II) and Pd(0) sources. Must be paired with an appropriate ligand. |
| XPhos / SPhos | (Buchwald Ligands) Highly effective, general-purpose ligands for a wide range of aryl halides, including challenging chlorides and tosylates.[16] |
| cataCXium® A | (n-BuPAd₂) Extremely bulky ligand, excellent for coupling secondary alkyl groups and hindered aryl chlorides.[17] |
| NHC-Pd Precatalysts | (e.g., PEPPSI™) Highly stable and active catalysts, particularly effective for aryl chlorides. |
The Role of the Base
The base plays multiple, critical roles in the Suzuki-Miyaura reaction.[8][19] It is not merely a spectator or proton scavenger.
-
Boronate Formation : The primary role is to react with the boronic acid to form the more nucleophilic "ate" complex, [Ar-B(OH)₃]⁻, which is the active species in the transmetalation step.[9][20]
-
Catalyst Activation : The base can participate in the exchange of ligands on the Pd(II) center after oxidative addition, facilitating the subsequent transmetalation.[19]
The choice of base can significantly impact yield. Weaker bases may not be sufficient to promote transmetalation, while overly strong bases can accelerate the undesired protodeboronation of the boronic acid.
-
Potassium Phosphate (K₃PO₄) : A strong, non-nucleophilic base often used with electron-rich and hindered substrates. It is highly effective in many modern catalyst systems.[15][21]
-
Potassium Carbonate (K₂CO₃) : A standard, milder base suitable for many routine couplings, often used in aqueous solvent mixtures.[21]
-
Cesium Carbonate (Cs₂CO₃) : A strong base often employed for difficult couplings, including those with secondary alkyl groups.[17]
-
Potassium Fluoride (KF) : Can be a highly effective base, with fluoride ions playing a unique triple role by forming reactive trans-[ArPdF(L)₂] complexes that readily undergo transmetalation.[22]
Solvent Selection
The choice of solvent depends on the substrates and the chosen base.
-
Aprotic Polar Solvents : Dioxane, Tetrahydrofuran (THF), and Toluene are very common, often used with an aqueous solution of the base.[14][21]
-
Protic Solvents : Alcohols like t-butanol can also be effective.[21]
-
Degassing : It is absolutely critical to degas the solvent and the reaction mixture thoroughly (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles). Oxygen can cause boronic acid homocoupling and catalyst decomposition.[12]
Experimental Protocols
The following protocols are general starting points and should be optimized for specific substrates. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
Protocol 1: Coupling of a Trifluoromethylphenyl Halide with an Arylboronic Acid
This protocol is adapted for a typical coupling of an electron-deficient aryl halide, such as 4-bromo-1-(trifluoromethyl)benzene, using a modern catalyst system.
Materials:
-
4-Bromo-1-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), finely ground
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add the 4-bromo-1-(trifluoromethyl)benzene, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.[21]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[21]
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using Potassium Trifluoromethylphenyltrifluoroborate
Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that serve as excellent, slow-release sources of boronic acid, minimizing protodeboronation.[17][23]
Materials:
-
Aryl Halide (e.g., 4-chloroanisole) (1.0 mmol, 1.0 equiv)
-
Potassium (4-(trifluoromethyl)phenyl)trifluoroborate (1.3 mmol, 1.3 equiv)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
RuPhos (0.06 mmol, 6 mol%)
-
Cesium Carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv)
-
Degassed Toluene/Water (10:1, 5.5 mL)
Procedure:
-
In a glovebox or under a positive flow of inert gas, combine the aryl halide, potassium (4-(trifluoromethyl)phenyl)trifluoroborate, Pd(OAc)₂, RuPhos, and Cs₂CO₃ in a reaction vessel.
-
Add the degassed toluene and water.
-
Seal the vessel and heat to 100 °C with vigorous stirring.
-
Monitor the reaction for completion (typically 4-12 hours).
-
Follow the workup and purification procedure described in Protocol 1.
Troubleshooting and Optimization Workflow
When a Suzuki-Miyaura coupling involving a CF₃-Ph substrate provides low yield, a systematic approach to optimization is required.
Caption: A workflow for troubleshooting difficult Suzuki-Miyaura couplings.
References
- Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives - Benchchem.
- Application Notes and Protocols: Phenyl Trifluoromethanesulfonate in Suzuki-Miyaura Cross-Coupling - Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction - ResearchGate.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal.
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
- Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid - Benchchem.
- Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis.
- Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling with Trifluoromethylphenylboronic Acids for the Synthesis of Biaryl Compounds - Benchchem.
-
Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids - ChemRxiv. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction - Chemistry Europe. Available at: [Link]
-
Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available at: [Link]
- Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids.
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. Available at: [Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing). Available at: [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC - NIH. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate. Available at: [Link]
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]
-
Palladium catalysed Suzuki reactions of fluoroarenes - ResearchGate. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. Available at: [Link]
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- B-Alkyl Suzuki Couplings - Macmillan Group.
-
Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. [a] - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF - ResearchGate. Available at: [Link]
- The Suzuki Reaction - Andrew G Myers Research Group.
-
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - NIH. Available at: [Link]
- Efficient Suzuki cross-coupling reactions using bulky phosphines - University of Liverpool.
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
-
Triflate-Selective Suzuki Cross-Coupling of Chloro - Wiley Online Library. Available at: [Link]
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Application Notes & Protocols: Ethyl 2-(4-(trifluoromethyl)phenyl)acetate as a Versatile Precursor in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorine in Modern Agrochemicals
The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules has revolutionized the agrochemical industry.[1][2] This is not a matter of chance; the unique physicochemical properties of the CF3 group impart significant advantages to active ingredients. Its high electronegativity, metabolic stability, and lipophilicity can dramatically enhance a molecule's binding affinity to target enzymes, improve its transport within the plant, and block pathways of metabolic degradation.[1][3][4] Consequently, a significant percentage of pesticides launched in the last two decades are fluorinated, with the trifluoromethyl moiety being a recurrent and highly valued structural motif.[3][5]
Within the vast library of fluorinated building blocks, Ethyl 2-(4-(trifluoromethyl)phenyl)acetate (CAS 721-63-1) has emerged as a cornerstone precursor.[6] Its structure is deceptively simple, yet it provides a powerful platform for constructing complex heterocyclic systems that form the core of many high-performance herbicides, insecticides, and fungicides. This guide provides an in-depth exploration of this precursor's properties and offers detailed protocols for its application in the synthesis of advanced agrochemical intermediates, with a focus on the rationale behind the synthetic strategies.
Precursor Profile: this compound
A thorough understanding of the starting material is fundamental to any successful synthesis. The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.
Physicochemical & Safety Data
| Property | Value | Source(s) |
| CAS Number | 721-63-1 | [7][8][9][10] |
| Molecular Formula | C₁₁H₁₁F₃O₂ | [7][8] |
| Molecular Weight | 232.20 g/mol | [7][10] |
| Appearance | Colorless Solid | [8][9] |
| Melting Point | 34-35 °C | [8][9] |
| Boiling Point | 104-105 °C @ 7 Torr | [8][9] |
| Density | 1.207 g/cm³ | [8][9] |
| Solubility | Soluble in Methanol | [8][9] |
Safety & Handling: While not classified as a hazardous substance under GHS/CLP regulations, standard laboratory precautions should always be observed.[11] It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses to avoid contact with skin and eyes.[12] Store in a cool, dry place in a tightly sealed container.[8][9]
Structural Rationale for Synthetic Utility
The value of this compound lies in its trifunctional nature, which provides multiple avenues for chemical elaboration.
-
The 4-(Trifluoromethyl)phenyl Group : This moiety is the pharmacophore. It is metabolically robust and provides the lipophilicity necessary for the molecule to penetrate biological membranes and reach its target site.
-
The α-Methylene Group (-CH₂-) : Positioned between the aromatic ring and the carbonyl group, the protons on this carbon are acidic. This allows for easy deprotonation by a suitable base to form a highly reactive enolate anion, which is a potent nucleophile. This is the primary site for building carbon-carbon bonds.
-
The Ethyl Ester Group (-COOEt) : This group is a versatile handle for various transformations. It can participate in condensation reactions (e.g., Claisen condensation), be hydrolyzed to a carboxylic acid, or converted into an amide.
Core Application: Synthesis of Phenylpyrazole Scaffolds
The phenylpyrazole chemical class includes some of the most effective insecticides, such as Fipronil.[13][14] These compounds function by blocking GABA-gated chloride channels in insects. The synthesis of the core phenylpyrazole ring system is a prime application for this compound. The general strategy involves a two-step sequence: formation of a 1,3-dicarbonyl intermediate, followed by cyclization with a hydrazine derivative.
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Application Note & Experimental Protocol: A Reliable and Scalable Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate via Fischer Esterification
An Application Note for the Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
Abstract
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds, valued for the strategic incorporation of the trifluoromethyl group which can enhance metabolic stability and binding affinity. This document provides a comprehensive, step-by-step protocol for the synthesis of this ester via the Fischer-Speier esterification of 4-(trifluoromethyl)phenylacetic acid. The narrative emphasizes the chemical principles behind each step, ensuring both procedural accuracy and a deeper understanding of the reaction dynamics. This protocol is designed to be a self-validating system, complete with characterization benchmarks for ensuring product identity and purity.
Introduction and Significance
The synthesis of esters from carboxylic acids and alcohols is a fundamental transformation in organic chemistry. The Fischer-Speier esterification, first described in 1895, remains a highly reliable and atom-economical method for this purpose.[1] It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol, producing an ester and water.[1][2] The reaction is an equilibrium process, and its successful execution hinges on manipulating reaction conditions to favor product formation, typically by using an excess of one reactant or by removing water as it is formed.[3][4]
This protocol details the synthesis of this compound, a compound of interest due to the presence of the trifluoromethyl (-CF3) moiety. This group is a common feature in modern pharmaceuticals as it can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. We will employ an excess of ethanol, which serves as both a reactant and the solvent, to drive the equilibrium toward the desired ester product in accordance with Le Châtelier's Principle.[5]
Reaction Scheme and Mechanism
The overall transformation is as follows:
Scheme 1: Fischer Esterification of 4-(Trifluoromethyl)phenylacetic acid
The mechanism involves several key reversible steps:[2][3]
-
Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final ester product.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Properties |
| 4-(Trifluoromethyl)phenylacetic acid | 2969-56-4 | C₉H₇F₃O₂ | 204.15 | White solid |
| Ethanol (Absolute, 200 proof) | 64-17-5 | C₂H₅OH | 46.07 | Flammable liquid |
| Sulfuric Acid (Conc., 98%) | 7664-93-9 | H₂SO₄ | 98.08 | Corrosive, strong acid |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable liquid |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware (graduated cylinders, funnels, etc.)
-
pH paper
Detailed Experimental Protocol
Reaction Setup and Execution
-
Reagent Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)phenylacetic acid (10.2 g, 50 mmol).
-
Solvent and Reagent Addition: Add absolute ethanol (50 mL). The ethanol acts as both the solvent and a reactant, and its use in large excess drives the reaction equilibrium towards the product.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1 mL, ~18.8 mmol) to the mixture. CAUTION: This addition is exothermic and should be done slowly to control the temperature rise. The catalyst's role is to protonate the carboxylic acid's carbonyl group, thereby activating it for nucleophilic attack by the ethanol.[2]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Continue refluxing with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification
-
Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the remaining residue in ethyl acetate (100 mL) and transfer the solution to a 250 mL separatory funnel.
-
Neutralization Wash: Wash the organic layer sequentially with:
-
Water (2 x 50 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). This step is crucial for neutralizing the sulfuric acid catalyst and removing any unreacted 4-(trifluoromethyl)phenylacetic acid.[4] Check the aqueous layer with pH paper to ensure it is basic.
-
Brine (saturated NaCl solution) (1 x 50 mL) to facilitate phase separation.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.
-
Filtration and Concentration: Filter the solution to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or low-melting solid.[6]
-
Final Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation. The boiling point is reported as 104-105 °C at 7 Torr.[6]
Synthesis Workflow Diagram
The entire process, from setup to final product characterization, is illustrated in the following workflow diagram.
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed by spectroscopic methods.
-
Appearance: Colorless liquid or low-melting solid.[6]
-
Molecular Weight: 232.20 g/mol .[7]
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would be:
-
~7.60 ppm (d, 2H, aromatic protons ortho to -CF₃)
-
~7.40 ppm (d, 2H, aromatic protons meta to -CF₃)
-
~4.15 ppm (q, 2H, -OCH₂CH₃)
-
~3.65 ppm (s, 2H, Ar-CH₂-)
-
~1.25 ppm (t, 3H, -OCH₂CH₃) The quartet for the ethyl group's CH₂ and the triplet for its CH₃ are characteristic of an ethyl ester.
-
-
¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ) would include signals for the ester carbonyl (~170 ppm), the aromatic carbons (with C-F coupling for the CF₃-bearing carbon), the ethyl group carbons (~61 and ~14 ppm), and the benzylic carbon (~40 ppm).
-
¹⁹F NMR (CDCl₃, 376 MHz): A single peak is expected around -62 to -63 ppm, characteristic of the -CF₃ group.[8]
-
IR (Infrared Spectroscopy): A strong absorption band is expected around 1730-1750 cm⁻¹, corresponding to the C=O stretch of the ester functional group.
Safety and Handling
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It can cause severe burns. Always handle it inside a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Ethanol and Ethyl Acetate: These solvents are highly flammable. Ensure there are no open flames or spark sources in the vicinity. All heating should be conducted using a heating mantle.
-
General Precautions: Perform the entire experiment in a well-ventilated fume hood.
References
-
ResearchGate. Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate. Available at: [Link]
-
PubChem. Ethyl (4-(trifluoromethyl)phenyl)acetate. Available at: [Link]
-
Wikipedia. Fischer–Speier esterification. Available at: [Link]
-
Fischer Esterification. Course Hero. Available at: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
-
Organic Syntheses. Ethyl phenylacetate. Available at: [Link]
-
Master Organic Chemistry. Fischer Esterification. Available at: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]
- Google Patents. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
-
Supporting Information. General procedure for the synthesis of 1-(4-(trifluoromethyl)phenyl)ethyl acetate. Available at: [Link]
- Google Patents. CN113004142B - Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid.
-
University of Birmingham. Spectra of ethyl acetate. Available at: [Link]
-
ResearchGate. A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate. Available at: [Link]
-
Harvard University. Palladium-Mediated Fluorination of Arylboronic Acids. Available at: [Link]
-
National Institutes of Health. The palladium-catalyzed trifluoromethylation of aryl chlorides. Available at: [Link]
-
ResearchGate. 1 H NMR spectra profile of isolated compound (Ethyl acetate: Methanol (9:1)). Available at: [Link]
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- 8. rsc.org [rsc.org]
Application Note & Protocol: A Scalable Approach to the Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate, a key intermediate in the pharmaceutical and agrochemical industries. We present a robust and economically viable protocol based on the Fischer-Speier esterification of 4-(trifluoromethyl)phenylacetic acid with ethanol, utilizing sulfuric acid as a catalyst. This application note delves into the reaction mechanism, outlines critical parameters for process optimization and scale-up, and provides a detailed, step-by-step protocol for synthesis, purification, and characterization. Safety protocols and waste management are also addressed to ensure safe and environmentally responsible implementation.
Introduction and Significance
This compound is a valuable building block in organic synthesis. The presence of the trifluoromethyl group (-CF₃) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this intermediate highly sought after in the development of novel therapeutic agents and pesticides.
The synthesis method detailed herein is the Fischer-Speier esterification, a classic and industrially proven method for producing esters from carboxylic acids and alcohols.[1] This acid-catalyzed reaction is reversible, and achieving high yields on a large scale necessitates strategic manipulation of the reaction equilibrium.[2] This guide provides the technical insights required to overcome these challenges, ensuring a high-yield, high-purity synthesis suitable for drug development professionals and process chemists.
Reaction Principle and Mechanism
The synthesis proceeds via an acid-catalyzed esterification, a reversible reaction between a carboxylic acid and an alcohol.[3]
Overall Reaction: CF₃C₆H₄CH₂COOH + CH₃CH₂OH ⇌ CF₃C₆H₄CH₂COOCH₂CH₃ + H₂O (4-(Trifluoromethyl)phenylacetic acid + Ethanol ⇌ this compound + Water)
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[4] The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the catalyst, yield the final ester product.[2]
To drive the reaction towards the product side and achieve high conversion, the equilibrium must be shifted to the right. This is accomplished by two primary strategies:
-
Using an Excess of a Reactant: The protocol employs a large excess of ethanol, which serves as both a reactant and the solvent. This concentration-driven approach favors the forward reaction according to Le Châtelier's principle.[1]
-
Removal of Water: While not explicitly detailed in this specific protocol for simplicity, on an industrial scale, the removal of water as it is formed (e.g., using a Dean-Stark apparatus with an azeotropic solvent like toluene) is a common and highly effective strategy.[1]
Reaction Mechanism Diagram
Caption: Mechanism of Fischer-Speier Esterification.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Notes |
| 4-(Trifluoromethyl)phenylacetic acid | C₉H₇F₃O₂ | 204.15 | 32857-62-8 | ≥97% | Starting material. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | ≥99.5% | Reactant and solvent. |
| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | 95-98% | Catalyst.[5] |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | ~8% w/v | For neutralization. |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | 7647-14-5 | Saturated | For aqueous washes. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous | Drying agent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | For extraction (if needed). |
Equipment
-
Three-neck round-bottom flask (appropriately sized for the intended scale)
-
Reflux condenser with cooling water lines
-
Mechanical stirrer or magnetic stirrer with a suitable stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.[6]
Detailed Synthesis Protocol
This protocol is designed for a 100 g scale synthesis of the starting carboxylic acid. It can be scaled linearly, but careful consideration of heat management is required at larger volumes.
Overall Workflow
Caption: Scalable Synthesis Workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-(trifluoromethyl)phenylacetic acid (100.0 g, 0.49 mol).
-
Add absolute ethanol (800 mL) to the flask and begin stirring to dissolve the solid.
-
-
Catalyst Addition:
-
CAUTION: This step is highly exothermic. Perform in a well-ventilated fume hood and have an ice bath ready for cooling if necessary.
-
Slowly add concentrated sulfuric acid (10.0 mL, ~18.4 g, 0.188 mol) dropwise to the stirring solution via the dropping funnel over 20-30 minutes. The temperature of the mixture will increase. Maintain the temperature below 40°C during the addition.[7]
-
-
Reaction Execution:
-
Once the catalyst addition is complete, heat the mixture to reflux (approximately 78-80°C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting carboxylic acid.
-
-
Workup and Neutralization:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 1.5 L of ice-cold water with vigorous stirring. The crude ester may separate as an oil.
-
Transfer the mixture to a large separatory funnel. If the product does not separate well, extract the aqueous layer with ethyl acetate (2 x 200 mL). Combine the organic layers.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 300 mL) to neutralize the remaining sulfuric acid and unreacted carboxylic acid. CAUTION: CO₂ gas will be evolved. Vent the separatory funnel frequently.[8]
-
Confirm the aqueous layer is neutral or slightly basic (pH ~7-8) with pH paper.
-
Wash the organic layer with brine (1 x 300 mL) to remove residual water and salts.[8]
-
-
Isolation and Drying:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the ethanol and any ethyl acetate used for extraction.
-
-
Purification:
-
Product Characterization:
-
The final product should be a colorless oil.
-
Expected Yield: 95-105 g (84-92%).
-
Confirm identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, GC-MS, FT-IR).
-
Safety and Hazard Management
All procedures should be conducted in a well-ventilated fume hood by personnel trained in experimental organic chemistry.[9]
-
Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe skin and eye burns.[10] It is a powerful dehydrating agent and reacts violently and exothermically with water.[5] Always add acid to other liquids slowly; never add water to concentrated acid.[7] Wear a face shield, acid-resistant gloves, and a lab coat.[6]
-
4-(Trifluoromethyl)phenylacetic acid: Causes skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[11]
-
Ethanol: Flammable liquid and vapor. Keep away from ignition sources.
-
Workup: The neutralization step with sodium bicarbonate produces CO₂ gas, which can cause pressure buildup in a closed system. Ensure the separatory funnel is vented frequently and pointed away from personnel.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Hazards of sulphuric acid. IChemE. [Link]
-
A Detail Guide on Sulfuric Acid Hazards and Safety. CloudSDS. [Link]
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Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. (2014, July 22). VelocityEHS. [Link]
-
Sulphuric Acid Safety Data Sheet. (2018, December 7). Airgas. [Link]
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Sulfuric acid - Wikipedia. Wikipedia. [Link]
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esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. (2024, January 19). Scientific Research Publishing. [Link]
-
2-Fluoro-4-(trifluoromethyl)phenylacetic acid Safety Data Sheet. (2024, March 31). Acros Organics. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
ethyl phenylacetate. Organic Syntheses. [Link]
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Application Notes and Protocols for the Asymmetric Synthesis of Derivatives of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Trifluoromethylated Aryl Acetic Acid Derivatives
The 2-(4-(trifluoromethyl)phenyl)acetic acid scaffold is a privileged motif in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. When a stereocenter is introduced at the α-position, the resulting chiral 2-arylpropionic acid derivatives, a class of compounds known as "profens," frequently exhibit stereospecific pharmacology. For many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen, the (S)-enantiomer is responsible for the therapeutic activity, while the (R)-enantiomer is often less active or contributes to side effects. Consequently, the development of robust and efficient methods for the asymmetric synthesis of these chiral building blocks is of paramount importance in drug discovery and development.
This guide provides detailed application notes and protocols for three distinct and powerful strategies for the asymmetric synthesis of derivatives of ethyl 2-(4-(trifluoromethyl)phenyl)acetate: chiral auxiliary-mediated alkylation, phase-transfer catalysis, and palladium-catalyzed asymmetric allylic alkylation.
Strategy 1: Chiral Auxiliary-Mediated Asymmetric Alkylation
This classical yet highly reliable approach involves the temporary attachment of a chiral auxiliary to the 2-(4-(trifluoromethyl)phenyl)acetic acid backbone. The auxiliary then directs the stereochemical outcome of the α-alkylation of the corresponding enolate. Evans oxazolidinones are among the most successful and widely used chiral auxiliaries for this purpose due to their high diastereoselectivity and the predictability of the stereochemical outcome.[1][2]
Scientific Principle and Causality
The chiral auxiliary, itself enantiomerically pure, transforms the prochiral starting material into a chiral molecule with two stereocenters. Deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a rigid, chelated enolate. The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face. This results in a highly diastereoselective alkylation. The auxiliary can then be cleaved under mild conditions to yield the desired enantiomerically enriched carboxylic acid, alcohol, or other derivatives, and the auxiliary can often be recovered and reused.[2][3]
Experimental Workflow and Mechanism Diagram
Sources
Application Notes & Protocols: Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Introduction: The Enduring Significance of NSAIDs in Modern Therapeutics
Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of modern pharmacology, widely utilized for their analgesic, anti-inflammatory, and antipyretic properties.[1] Their therapeutic action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key signaling molecules in the inflammation pathway.[2][3] The discovery of two distinct COX isoforms, COX-1 and COX-2, revolutionized the field, paving the way for the development of selective COX-2 inhibitors like celecoxib, which aimed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2][4]
From a synthetic chemistry perspective, NSAIDs offer a fascinating array of molecular architectures, broadly classified into groups such as propionic acid derivatives (e.g., ibuprofen, naproxen), acetic acid derivatives (e.g., diclofenac), and coxibs (e.g., celecoxib).[5] The large-scale industrial production of these drugs has driven significant innovation in synthetic methodologies, emphasizing efficiency, cost-effectiveness, and, more recently, green chemistry principles.[6][7] This guide provides an in-depth exploration of the synthetic strategies employed for key NSAIDs, offering detailed protocols and mechanistic insights for researchers and drug development professionals.
I. Synthetic Strategies for Profen-Class NSAIDs: The Case of Ibuprofen
Ibuprofen, a prominent member of the 2-arylpropionic acid class, is a prime example of how synthetic routes can evolve towards greater efficiency and sustainability.[1]
The Boots Process: A Historical Six-Step Synthesis
The original synthesis of ibuprofen, developed by the Boots Pure Drug Company in the 1960s, involved a six-step sequence.[5][6] While historically significant, this process is characterized by low atom economy and the use of stoichiometric amounts of hazardous reagents like aluminum chloride.[7][8]
A representative sequence of the Boots process involves:
-
Darzens reaction to form an α,β-epoxy ester.[8]
-
Hydrolysis and decarboxylation to yield an aldehyde.[8]
-
Formation of an aldoxime with hydroxylamine.[8]
-
Dehydration to a nitrile.[8]
-
Hydrolysis of the nitrile to the carboxylic acid, yielding ibuprofen.[8]
The Hoechst "Green" Synthesis: A Paradigm of Efficiency
In the 1990s, the Hoechst company developed a more streamlined, three-step synthesis that significantly improved the atom economy and reduced waste.[5][8] This "greener" approach is a testament to the power of catalytic chemistry.[7][11]
The key steps in the Hoechst synthesis are:
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using hydrogen fluoride as both a catalyst and a solvent.[5][12]
-
Hydrogenation: The resulting ketone is reduced to a secondary alcohol via catalytic hydrogenation.[8]
-
Carbonylation: The alcohol is then subjected to a palladium-catalyzed carbonylation to directly introduce the carboxylic acid moiety.[8]
This process boasts a much higher atom economy (around 80%) compared to the Boots process (around 40%).[8]
Protocol 1: Laboratory-Scale Synthesis of Ibuprofen via the Hoechst Method (Adapted)
This protocol outlines a laboratory-scale adaptation of the principles of the Hoechst synthesis.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
To a stirred solution of isobutylbenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (1.2 equivalents), in portions, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4'-isobutylacetophenone.
Step 2: Reduction of 4'-Isobutylacetophenone
-
Dissolve the 4'-isobutylacetophenone (1 equivalent) in ethanol or methanol.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise at 0°C.
-
Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the alcohol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(4-isobutylphenyl)ethanol.
Step 3: Palladium-Catalyzed Carbonylation
-
Note: This step requires specialized high-pressure equipment and expertise in handling carbon monoxide.
-
In a high-pressure reactor, combine 1-(4-isobutylphenyl)ethanol (1 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a phosphine ligand (e.g., triphenylphosphine), and a suitable solvent (e.g., toluene).
-
Pressurize the reactor with carbon monoxide (CO) to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction to the specified temperature (e.g., 100-130°C) and stir for several hours.
-
After cooling and venting the CO, the reaction mixture is worked up by extraction and purification (e.g., crystallization or chromatography) to yield ibuprofen.
II. Synthesis of Acetic Acid-Derived NSAIDs: The Case of Diclofenac
Diclofenac is a potent NSAID belonging to the phenylacetic acid class. Its synthesis typically involves the formation of a key diphenylamine intermediate.[13]
Classical Synthetic Approach
A common industrial synthesis of diclofenac sodium involves the following key transformations:[13][14]
-
Ullmann Condensation: Reaction of 2,6-dichloroaniline with an o-halobenzoic acid derivative.
-
Cyclization: The resulting N-phenylanthranilic acid is then subjected to cyclization to form an indolinone derivative.[15]
-
Hydrolysis: Subsequent hydrolysis of the indolinone yields diclofenac.[15]
More recent and efficient methods often utilize a Smiles rearrangement.[16]
Protocol 2: Synthesis of Diclofenac Sodium Intermediate
This protocol describes the synthesis of a key intermediate in diclofenac production.
Step 1: N-Arylation of 2,6-Dichloroaniline
-
In a reaction vessel, combine 2,6-dichloroaniline (1 equivalent), 2-chlorophenylacetic acid (1 equivalent), potassium carbonate (2.5 equivalents), and a copper catalyst (e.g., copper(I) iodide) in a high-boiling point solvent like dimethylformamide (DMF).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) at a high temperature (e.g., 140-160°C) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-[(2,6-dichlorophenyl)amino]phenylacetic acid.
III. Synthesis of Chiral NSAIDs: The Importance of Stereochemistry
Many NSAIDs, particularly those of the profen class, possess a chiral center, and their pharmacological activity is often stereospecific.[17][18] The (S)-enantiomer is typically the more active form, responsible for inhibiting prostaglandin synthesis.[18][19] Therefore, the asymmetric synthesis of these drugs is of great importance.[20]
Strategies for Asymmetric Synthesis
Several approaches are employed to obtain enantiomerically pure NSAIDs:
-
Chiral Resolution: Separation of a racemic mixture into its individual enantiomers.
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule.
-
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. This includes asymmetric hydrogenation and hydroformylation.[5][21]
For instance, the asymmetric hydrogenation of an appropriate α,β-unsaturated ester precursor using a chiral catalyst is a powerful method for producing (S)-naproxen and (S)-ibuprofen.[5]
IV. Synthesis of Coxibs: The Case of Celecoxib
Celecoxib is a selective COX-2 inhibitor characterized by its diaryl-substituted pyrazole structure.[4] Its synthesis is a prime example of heterocyclic chemistry in drug development.
Key Synthetic Strategy: Pyrazole Formation
The core of celecoxib synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring.[22][23]
The typical synthetic route involves:
-
Claisen Condensation: Reaction of 4-methylacetophenone with an ethyl trifluoroacetate to form a trifluoromethyl-β-diketone.[23][24]
-
Cyclocondensation: The resulting diketone is then reacted with 4-sulfonamidophenylhydrazine to yield celecoxib.[4][24]
A significant challenge in this synthesis is controlling the regioselectivity of the cyclocondensation to obtain the desired isomer.[22][23]
V. Analytical Characterization of NSAIDs
The purity and identity of synthesized NSAIDs must be rigorously confirmed using various analytical techniques.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification.[25] |
| Gas Chromatography (GC) | Analysis of volatile derivatives.[25] |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation.[26] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and characterization.[10] |
| Infrared (IR) Spectroscopy | Identification of functional groups.[10] |
| Melting Point Analysis | Assessment of purity.[10] |
Visualizing Synthetic Pathways
Generalized NSAID Synthesis Workflow
Caption: A generalized workflow for the synthesis of NSAIDs.
Hoechst Ibuprofen Synthesis Pathway
Caption: Key steps in the Hoechst synthesis of Ibuprofen.
Conclusion and Future Perspectives
The synthesis of NSAIDs has undergone a remarkable evolution, driven by the dual imperatives of economic viability and environmental responsibility. The shift from stoichiometric to catalytic processes, exemplified by the Hoe.
Sources
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- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physiquemaudet.weebly.com [physiquemaudet.weebly.com]
- 7. Ibuprofen: Original Versus Green Synthesis | The Annals of “Dunarea de Jos” University of Galati. Fascicle IX, Metallurgy and Materials Science [gup.ugal.ro]
- 8. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 9. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]
- 10. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 11. researchgate.net [researchgate.net]
- 12. chemistryforsustainability.org [chemistryforsustainability.org]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. CN111100057A - Method for synthesizing diclofenac sodium intermediate 1- (2, 6-dichlorophenyl) indoline-2-ketone - Google Patents [patents.google.com]
- 16. Continuous Flow Synthesis of Diclofenac Sodium - ChemistryViews [chemistryviews.org]
- 17. [Development of novel methods for preparing chiral non-steroidal anti-inflammatory drugs (NSAIDs) by asymmetric esterification] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blogs.rsc.org [blogs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. zenodo.org [zenodo.org]
- 23. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]
- 24. nbinno.com [nbinno.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Section 1: General Synthesis & Reaction Overview
Question: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust laboratory method is the Fischer esterification of 4-(trifluoromethyl)phenylacetic acid with ethanol. This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄), and driven to completion by removing the water formed during the reaction, often by using a Dean-Stark apparatus or an excess of the alcohol reactant.[1]
The general reaction scheme is as follows:
-
Reactants : 4-(Trifluoromethyl)phenylacetic Acid and Ethanol
-
Catalyst : Concentrated Sulfuric Acid
-
Process : Heating under reflux
-
Byproduct : Water
Below is a workflow diagram illustrating the key stages of this synthesis.
Caption: General workflow for Fischer esterification synthesis.
Section 2: Key Impurities & Mitigation Strategies
This section details the most common impurities, their origin, detection, and remediation. The formation pathways of the two most critical impurities are illustrated below.
Caption: Formation pathways of primary impurities.
Question: I see a significant amount of starting material in my final product analysis. What went wrong?
This is the most common impurity and points to an incomplete reaction.
-
Causality : The Fischer esterification is an equilibrium-limited reaction. Without sufficient measures to push the equilibrium towards the product side, a significant amount of the starting carboxylic acid will remain.[2]
-
Prevention & Mitigation :
-
Drive the Equilibrium : Use a large excess of ethanol. This shifts the equilibrium to favor the product according to Le Châtelier's principle. Alternatively, remove the water byproduct as it forms using a Dean-Stark trap.
-
Reaction Time & Temperature : Ensure the reaction is heated at a sufficient temperature (reflux) for an adequate duration (e.g., 6-8 hours). Monitor the reaction progress via TLC or a small sample analysis (GC/LC) to confirm completion.
-
-
Removal : Unreacted 4-(trifluoromethyl)phenylacetic acid is easily removed during the workup. A wash of the organic layer with a mild basic solution, such as 10% aqueous sodium carbonate (Na₂CO₃), will deprotonate the acidic starting material, pulling it into the aqueous layer as its sodium salt.[1] The desired ester product, lacking an acidic proton, will remain in the organic phase.
Question: My product was pure after the initial workup, but analysis after storage shows the presence of 4-(trifluoromethyl)phenylacetic acid again. Why?
This indicates that the product has degraded via hydrolysis.
-
Causality : Esters can be hydrolyzed back to their constituent carboxylic acid and alcohol in the presence of water, a reaction that is catalyzed by residual acid or base.[3][4] If the product was not perfectly dry or if trace amounts of the acid catalyst were carried through the workup, hydrolysis can occur during storage.
-
Prevention & Mitigation :
-
Thorough Neutralization : Ensure the acid catalyst is completely neutralized and removed during the workup. The sodium carbonate wash is critical for this.
-
Effective Drying : After the aqueous washes, the organic layer must be thoroughly dried. Use a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent.
-
Azeotropic Removal of Water : During the final vacuum distillation, any remaining traces of water will typically be removed as a low-boiling azeotrope before the pure product distills.[1]
-
-
Removal : If degradation has occurred, the product can be re-processed by dissolving it in a suitable solvent (e.g., ethyl acetate), washing again with sodium carbonate solution, re-drying, and removing the solvent.
Question: What are other potential, less common impurities I should be aware of?
While the starting acid is the primary concern, other impurities can arise.
| Impurity | Origin | Detection Method | Mitigation Strategy |
| Diethyl Ether | Side reaction of ethanol catalyzed by strong acid, especially at higher temperatures. | GC-MS (low boiling point). | Maintain a controlled reflux temperature. It is volatile and will be removed during solvent evaporation and vacuum distillation. |
| Residual Solvents | Incomplete removal of solvents used in reaction (ethanol) or extraction (e.g., ethyl acetate).[5] | GC-MS, ¹H NMR. | Ensure efficient solvent removal via rotary evaporation and high vacuum. |
| Water | Byproduct of esterification or introduced during workup.[1] | Karl Fischer titration, ¹H NMR (broad peak). | Use a drying agent and perform a final vacuum distillation. |
| Starting Material Impurities | Contaminants present in the initial 4-(trifluoromethyl)phenylacetic acid. | HPLC, GC-MS. | Use high-purity starting materials (≥97%). If necessary, recrystallize the starting acid before use. |
Section 3: Analytical & Troubleshooting Guide
Question: How do I set up an analytical method to check the purity of my product?
Standard chromatographic methods are highly effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Excellent for identifying volatile and thermally stable impurities like residual solvents and byproducts. A typical method would involve a non-polar column (e.g., DB-5 or equivalent) with a temperature gradient to separate compounds by boiling point and polarity.
-
High-Performance Liquid Chromatography (HPLC) : Ideal for quantifying non-volatile impurities, particularly the starting carboxylic acid. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid) is a common starting point. The starting acid will have a shorter retention time than the more non-polar ester product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Primarily used for structural confirmation, but ¹H NMR can also detect and quantify impurities if their peaks are well-resolved from the product signals. For example, the methylene protons (-CH₂-) adjacent to the carbonyl in the ester product will have a different chemical shift than the corresponding methylene protons in the starting acid.
Troubleshooting Flowchart: An Unknown Peak in Your Chromatogram
If you encounter an unexpected impurity, this logical flow can help guide your investigation.
Sources
Technical Support Center: Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the common challenges and side reactions encountered during this synthesis.
Table of Contents
-
Overview of Synthetic Strategies
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: Side Reactions & Solutions
-
Experimental Protocols
-
Protocol 1: Fischer-Speier Esterification of 4-(Trifluoromethyl)phenylacetic Acid
-
Protocol 2: Synthesis via Malonic Ester Alkylation
-
-
References
Overview of Synthetic Strategies
The preparation of this compound typically follows one of two primary synthetic routes. The choice of method often depends on the availability of starting materials, scale, and desired purity. Understanding these pathways is crucial for diagnosing and mitigating side reactions.
-
Route A: Fischer-Speier Esterification. This is a direct, acid-catalyzed reaction between 4-(trifluoromethyl)phenylacetic acid and ethanol. It is an equilibrium-driven process.[1][2]
-
Route B: Malonic Ester Synthesis. This route involves the alkylation of a malonate ester with a 4-(trifluoromethyl)benzyl halide, followed by hydrolysis and decarboxylation to form the corresponding phenylacetic acid, which is then esterified.[3][4]
The following diagram illustrates these two common synthetic pathways.
Caption: Common synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification reaction is not going to completion. How can I improve the yield?
A1: The Fischer esterification is a reversible reaction.[1][5] To drive the equilibrium toward the product, you can:
-
Use Excess Alcohol: Employing ethanol as the solvent in large excess shifts the equilibrium according to Le Châtelier's principle.[6]
-
Remove Water: Water is a byproduct, and its removal will push the reaction forward. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1][2]
-
Choice of Catalyst: Ensure a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is used in sufficient quantity (typically 1-5 mol%).[1]
Q2: After aqueous workup of my esterification, I see a significant amount of the starting carboxylic acid in my NMR spectrum. What happened?
A2: This indicates hydrolysis of the ester product back to the carboxylic acid. This is the reverse of the Fischer esterification and is catalyzed by acid in the presence of water.[5][7] To prevent this:
-
Neutralize a.s.a.p.: During workup, quickly neutralize the acid catalyst with a mild base like sodium bicarbonate solution.
-
Minimize Contact Time: Do not let the organic layer remain in contact with acidic aqueous layers for extended periods.
-
Thorough Drying: Ensure the final organic extract is thoroughly dried with an agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.
Q3: I used the malonic ester synthesis route, but my final product is contaminated with a compound with two ethyl ester groups. What is this impurity?
A3: This is likely the diethyl 2-(4-(trifluoromethyl)benzyl)malonate, the intermediate formed after alkylation but before the hydrolysis and decarboxylation steps.[3] Its presence indicates that the final decarboxylation step was incomplete.
Q4: Can I use a tertiary alcohol for this esterification?
A4: It is not recommended. Tertiary alcohols are prone to elimination (dehydration to form an alkene) under the strong acidic and heating conditions of a typical Fischer esterification.[1] Primary or secondary alcohols are suitable for this reaction.
Troubleshooting Guide: Side Reactions & Solutions
This section details specific side reactions, their mechanisms, and actionable solutions to minimize their impact on your synthesis.
| Problem/Observation | Potential Side Reaction | Mechanism & Explanation | Prevention & Troubleshooting |
| Low yield, presence of starting material | Incomplete Reaction (Equilibrium) | The Fischer esterification is reversible. The presence of water byproduct shifts the equilibrium back to the reactants.[5] | 1. Use a large excess of ethanol. 2. Remove water using a Dean-Stark trap or molecular sieves.[1] 3. Increase reaction time or catalyst loading. |
| Carboxylic acid impurity after workup | Product Hydrolysis | The ester is hydrolyzed back to the carboxylic acid and ethanol under acidic aqueous conditions.[7] | 1. Neutralize the reaction mixture with a weak base (e.g., NaHCO₃ solution) during workup. 2. Perform the aqueous extraction quickly and at a low temperature. |
| Impurity with m/z corresponding to C₁₆H₁₇F₃O₄ | Incomplete Decarboxylation | In the malonic ester route, the dicarboxylic acid intermediate may not fully lose CO₂ upon heating, leading to a malonic acid derivative impurity.[8][9] | 1. Ensure sufficient heating (temperature and duration) after the hydrolysis step to drive the decarboxylation to completion.[3] 2. Acidification can facilitate decarboxylation of the resulting β-keto acid structure.[10] |
| Formation of diethyl ether | Alcohol Dehydration | At higher temperatures, the acid catalyst can promote the intermolecular dehydration of ethanol to form diethyl ether. | 1. Maintain the reaction temperature at a gentle reflux; avoid excessive heating. 2. Use a milder catalyst if possible, although this may slow the esterification. |
| Amide or nitrile impurities detected | Incomplete Nitrile Hydrolysis | If synthesizing from 4-(trifluoromethyl)benzyl cyanide, incomplete hydrolysis can leave the intermediate amide or unreacted nitrile.[11] | 1. Ensure harsh enough hydrolysis conditions (e.g., strong acid or base and sufficient heating) to convert the nitrile fully to the carboxylic acid. 2. Purify the intermediate carboxylic acid before esterification. |
Mechanistic Insight: The Problem of Incomplete Decarboxylation
In the malonic ester synthesis, the alkylated diester is hydrolyzed to a dicarboxylic acid. For decarboxylation to occur efficiently, a carboxyl group must be positioned beta to another carbonyl group, which facilitates a cyclic transition state upon heating.[8][10]
Caption: Decarboxylation step in the malonic ester synthesis.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Fischer-Speier Esterification of 4-(Trifluoromethyl)phenylacetic Acid
This protocol maximizes yield by using excess ethanol and an acid catalyst.
Materials:
-
4-(Trifluoromethyl)phenylacetic acid (1.0 eq)[12]
-
Absolute Ethanol (20-30 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-(trifluoromethyl)phenylacetic acid (1.0 eq) and absolute ethanol (20-30 eq).
-
Stir the mixture until the acid dissolves. Carefully add concentrated sulfuric acid (0.05 eq) dropwise.
-
Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the flask to room temperature.
-
Reduce the volume of ethanol under reduced pressure.
-
Dilute the residue with diethyl ether (or ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by vacuum distillation if necessary.
Caption: Workflow for Fischer-Speier Esterification.
Protocol 2: Synthesis via Malonic Ester Alkylation
This protocol details the formation of the target compound starting from 4-(trifluoromethyl)benzyl bromide.
Materials:
-
4-(Trifluoromethyl)benzyl bromide (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium ethoxide (NaOEt, 1.1 eq, 21% solution in ethanol)
-
Ethanol
-
Potassium Hydroxide (KOH, 5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
Procedure: Step 1: Alkylation
-
In a round-bottom flask under a nitrogen atmosphere, add a solution of sodium ethoxide in ethanol.
-
Cool the solution to 0 °C and add diethyl malonate (1.1 eq) dropwise. Stir for 30 minutes.
-
Add 4-(trifluoromethyl)benzyl bromide (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 3 hours.
-
Cool the mixture, remove the ethanol under reduced pressure, and partition the residue between water and DCM.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to obtain crude diethyl 2-(4-(trifluoromethyl)benzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the crude malonate from Step 1 in ethanol and add an aqueous solution of KOH (5.0 eq).
-
Heat the mixture to reflux for 4 hours to ensure complete hydrolysis of both ester groups.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and cool in an ice bath. Carefully acidify to pH ~1 with concentrated HCl.
-
Heat the acidified mixture to 100 °C for 1-2 hours until CO₂ evolution ceases. This completes the decarboxylation.[8]
-
Cool the mixture and extract the product (4-(trifluoromethyl)phenylacetic acid) with ethyl acetate.
-
Dry the organic extracts and concentrate to yield the crude acid.
Step 3: Esterification
-
Esterify the crude 4-(trifluoromethyl)phenylacetic acid using the procedure described in Protocol 1 .
References
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 137(35), 11340–11348. [Link]
-
LookChem. (n.d.). The Versatility of 4-(Trifluoromethyl)phenylacetic Acid in Organic Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylations. [Link]
-
Khan Academy. (2014). Decarboxylation. [Link]
-
PubChem. (n.d.). Ethyl (4-(trifluoromethyl)phenyl)acetate. [Link]
- Google Patents. (n.d.). CN104418727A - Preparation method of 2,4,5-trifluoro phenylacetic acid.
-
Ammal, S. C., et al. (2021). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 26(14), 4284. [Link]
- Google Patents. (n.d.). CN113004142B - Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid.
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
- Google Patents. (n.d.). US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.
-
Organic Syntheses. (n.d.). Ethyl Phenylacetate. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
University of Toronto. (n.d.). Fischer Esterification. [Link]
-
Converti, A., et al. (2006). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Brazilian Journal of Chemical Engineering, 23(3), 309-316. [Link]
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- 6. cerritos.edu [cerritos.edu]
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- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 4-(Trifluoromethyl)phenylacetic acid 97 32857-62-8 [sigmaaldrich.com]
Technical Support Center: Purification of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate by Column Chromatography
Welcome to the Technical Support Center for the purification of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography purification of this important intermediate. Our approach is rooted in practical, field-proven insights to ensure you can achieve high purity and yield in your experiments.
Introduction to the Purification Challenge
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties to the molecule, such as increased metabolic stability and lipophilicity, making it a valuable moiety in drug design[1][2]. However, achieving high purity of this compound post-synthesis is critical for downstream applications. Column chromatography is the most common method for this purification, but it is not without its challenges. This guide will walk you through a systematic approach to purify this compound, from initial analysis to troubleshooting common issues.
Pre-Purification Analysis: The Role of Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to analyze your crude product by Thin-Layer Chromatography (TLC). TLC is an invaluable tool for determining the optimal solvent system for your separation and for identifying the number of components in your mixture[3][4][5].
Recommended TLC Protocol
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, lightly draw a baseline about 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of your crude this compound in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot a small amount of your dissolved sample onto the baseline. If possible, also spot the starting materials as a reference.
-
Developing the Plate: Place the TLC plate in a developing chamber containing a hexane/ethyl acetate solvent system. A good starting point is a 9:1 or 8:2 hexane to ethyl acetate ratio[6]. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.
-
Visualization: After the solvent front has moved up about 80-90% of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). You can also use a staining agent like potassium permanganate for visualization[7].
-
Calculating the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For optimal separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.4 in the chosen TLC solvent system[4][8].
Step-by-Step Column Chromatography Protocol
This protocol is a robust starting point for the purification of gram-scale quantities of this compound.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sand (washed)
-
Collection tubes
-
Rotary evaporator
Protocol
-
Column Packing:
-
Secure the column vertically to a stand.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.
-
Add a protective layer of sand on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column[9].
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
A gradient elution is often effective. Start with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., to 9:1, then 8:2) to elute the desired compound and then any more polar impurities.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide & FAQs
Here we address specific issues you might encounter during the purification of this compound.
Q1: My compound is not moving off the baseline on the TLC plate, even with 20% ethyl acetate in hexane. What should I do?
A1: This indicates your compound is quite polar or is strongly interacting with the silica.
-
Increase Solvent Polarity: Gradually increase the percentage of ethyl acetate in your mobile phase. If that is insufficient, you can switch to a more polar solvent system, such as dichloromethane/methanol. Start with a low percentage of methanol (1-2%) and increase as needed.
-
Check for Acidity: Your compound might be the corresponding carboxylic acid impurity, 4-(trifluoromethyl)phenylacetic acid, which will have a very low Rf in non-polar systems.
Q2: I see a new spot on my TLC plate after letting the crude material sit on silica gel for a while. What is happening?
A2: This suggests your compound may be degrading on the silica gel.
-
Potential for Hydrolysis: The ester functional group in this compound can be susceptible to hydrolysis on the acidic surface of silica gel, forming 4-(trifluoromethyl)phenylacetic acid and ethanol. The trifluoromethyl group itself is generally stable[2].
-
Mitigation Strategies:
-
Deactivate the Silica: You can neutralize the silica gel by washing it with a solvent system containing a small amount of a base like triethylamine (e.g., 0.5-1% in the eluent).
-
Use an Alternative Stationary Phase: If decomposition is severe, consider using a less acidic stationary phase like alumina or Florisil[9].
-
Work Quickly: Minimize the time your compound is in contact with the silica gel.
-
Q3: My compound is eluting with an impurity that has a very similar Rf value. How can I improve the separation?
A3: This is a common challenge that requires optimizing the separation conditions.
-
Fine-Tune the Solvent System: Try small, incremental changes in the polarity of your mobile phase. Sometimes a very slight adjustment can significantly improve resolution.
-
Change Solvent Selectivity: Instead of just adjusting the polarity, try a different solvent system altogether. For example, you could try a toluene-based or a dichloromethane-based system instead of hexane/ethyl acetate[5]. Different solvents interact with your compounds in unique ways, which can alter their relative retention times.
-
Optimize Column Parameters:
-
Use a longer column: This increases the surface area for interaction and can improve separation.
-
Use finer silica gel: Smaller particle sizes can lead to better resolution.
-
Reduce the sample load: Overloading the column is a common cause of poor separation.
-
Q4: The purified product contains unreacted starting materials. How can I remove them?
A4: The nature of the unreacted starting material will dictate the best approach.
-
If starting from 4-(trifluoromethyl)phenylacetic acid: This acidic impurity can often be removed by a simple liquid-liquid extraction with a mild aqueous base (e.g., sodium bicarbonate solution) before chromatography.
-
If starting from a benzyl halide (e.g., 4-(trifluoromethyl)benzyl bromide): This is a less polar impurity and should elute earlier than your product in a normal-phase system. A gradient elution starting with a very non-polar mobile phase (e.g., pure hexane or 99:1 hexane/ethyl acetate) should effectively separate it.
Q5: My column is running very slowly or has stopped completely.
A5: This is likely due to a blockage.
-
Fine Particles: The crude sample may contain fine solid particles that are clogging the frit or the top of the silica bed. Filtering the crude solution before loading can help.
-
Incompatible Solvents: If you dissolve your sample in a solvent that is much more polar than your mobile phase, it can precipitate on the column. Ensure your loading solvent is as non-polar as possible.
-
Air Bubbles: Ensure the column is packed properly without any air gaps.
Summary of Key Parameters
| Parameter | Recommended Starting Point | Optimization Strategy |
| Stationary Phase | Silica Gel (230-400 mesh) | Consider neutral alumina or deactivated silica if degradation occurs. |
| Mobile Phase (TLC) | 8:2 to 9:1 Hexane/Ethyl Acetate | Adjust ratio to achieve an Rf of 0.2-0.4 for the product. |
| Mobile Phase (Column) | Gradient: 95:5 to 80:20 Hexane/EtOAc | Start with the TLC solvent system and adjust based on fraction analysis. |
| Sample Loading | ~1g crude per 20-40g silica | Reduce loading for difficult separations. |
| Flow Rate | 1-2 drop/second (gravity) | Can be increased with flash chromatography, but may reduce resolution. |
Safety and Handling
-
This compound may cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Work in a well-ventilated fume hood.
-
Hexane and ethyl acetate are flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.
This guide provides a comprehensive framework for the successful purification of this compound. Remember that every reaction is unique, and some level of optimization will always be necessary. By following a systematic approach and understanding the principles behind the separation, you can effectively troubleshoot any issues that arise.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Northrop, B. H. FLASH OPTIMIZATION. Available from: [Link]
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AWS. Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes - Supporting Information. Available from: [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]
-
Sciencemadness Discussion Board. Ester hydrolysis. Available from: [Link]
-
Agilent. HPLC Troubleshooting Guide. Available from: [Link]
-
University of California, Los Angeles. 5. Thin Layer Chromatography. Available from: [Link]
-
The Royal Society of Chemistry. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Available from: [Link]
-
Organic Syntheses. ethyl phenylacetate. Available from: [Link]
-
Student Doctor Network Forums. Organic chemistry TLC. Available from: [Link]
-
Teledyne ISCO. Chromatography Troubleshooting. Available from: [Link]
- Google Patents. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
Biotage. Using TLC to Scout Flash Chromatography Solvents. Available from: [Link]
-
SciSpace. Synthesis method of 2,4,5-trifluorophenylacetic acid (2014). Available from: [Link]
-
MySkinRecipes. Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
- Google Patents. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
- Google Patents. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.
-
ResearchGate. Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate. Available from: [Link]
-
MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available from: [Link]
-
PubChem. Ethyl (4-(trifluoromethyl)phenyl)acetate. Available from: [Link]
-
Organic Syntheses. Phenyl(trichloromethyl)mercury. Available from: [Link]
- Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
MDPI. Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. Available from: [Link]
-
Digital Commons @ Union College. Hydrolysis reactions of the 4-and 5-Alkyl or Aryl Substituted 1,3(3H) Oxazine-2,6-Diones (Oxauracil) Ring System. Available from: [Link]
-
Wikipedia. Trifluoromethyl group. Available from: [Link]
-
PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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Technical Support Center: Recrystallization of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the purification of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate via recrystallization. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to overcome common challenges encountered in the laboratory.
Core Principles: Understanding the Crystallization Challenge
This compound is a solid with a relatively low melting point of 34-35 °C.[1][2] This physical property is a critical consideration in designing a purification protocol. A low melting point increases the likelihood of the compound "oiling out"—separating as a liquid oil rather than forming solid crystals—if the solution becomes supersaturated at a temperature above its melting point. Therefore, careful selection of solvents and precise control over the cooling process are paramount for success.
The goal of recrystallization is to exploit differences in solubility between the target compound and its impurities.[3][4] An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a low temperature.[5][6] As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution while the impurities, present in lower concentrations, remain dissolved in the solvent (mother liquor).[3][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common questions and issues encountered during the recrystallization of this compound.
Q1: What is the best solvent system for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, based on the compound's ester functionality and polarity, two mixed-solvent systems are highly recommended for initial trials: Hexane/Ethyl Acetate and Ethanol/Water .
-
Hexane/Ethyl Acetate: This is an excellent starting point. Ethyl acetate is a good solvent for many esters, while hexane is a nonpolar anti-solvent.[7] This combination often provides a wide solubility gradient, which is ideal for recrystallization.[7][8]
-
Ethanol/Water: Ethanol is a polar solvent that effectively dissolves many organic compounds, and its miscibility with water (a highly polar anti-solvent) makes this a versatile and common pair.[5][9][10]
The strategy for a mixed-solvent system is to dissolve the compound in a minimum amount of the "good" hot solvent (e.g., ethyl acetate or ethanol) and then add the "bad" hot anti-solvent (e.g., hexane or water) dropwise until the solution becomes faintly cloudy.[11][12] This point of turbidity, known as the cloud point, indicates saturation. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[5][11]
Solvent Selection Data
| Solvent | Boiling Point (°C) | Polarity | Role in System | Rationale |
| Ethyl Acetate | 77 | Medium | Good Solvent | "Like dissolves like" principle; effective for esters.[7] |
| Hexane | 69 | Nonpolar | Anti-Solvent | Miscible with ethyl acetate, but poor solubility for the target compound. |
| Ethanol | 78 | Polar | Good Solvent | Good general solvent for a wide range of organic compounds.[5] |
| Water | 100 | High | Anti-Solvent | Highly polar and an effective anti-solvent when paired with ethanol.[5][9] |
Q2: My compound "oiled out" instead of crystallizing. What should I do?
A2: Oiling out is the most common problem for compounds with low melting points. It occurs when the solution becomes supersaturated at a temperature above the compound's melting point (34-35 °C).
Causality & Immediate Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the "good" solvent (ethyl acetate or ethanol).[13] This increases the total solvent volume, lowering the saturation temperature and giving the molecules more space and time to align into a crystal lattice.
-
Slow Down the Cooling: Rapid cooling is a primary cause of oiling out.[8] Once the solution is clear again, allow it to cool much more slowly. Let it cool to room temperature on the benchtop, insulated from the cold surface by placing it on a cork ring or paper towels.[14] Do not move it directly to an ice bath.
-
Lower the Initial Temperature: If using a high-boiling-point solvent system, consider that the initial temperature might be too high. By adding more of the "good" solvent, you effectively lower the temperature at which crystallization begins.
Q3: My yield is very low. How can I improve it?
A3: Low recovery is typically a result of using too much solvent or incomplete crystallization.[6][13]
Causality & Immediate Solutions:
-
Minimize Solvent Usage: The most critical step is to use the absolute minimum amount of hot solvent required to fully dissolve the compound.[6] Using excess solvent will keep more of your product dissolved in the mother liquor even after cooling.
-
Evaporate Excess Solvent: If you suspect too much solvent was added, gently heat the solution to boil off a portion of the solvent.[13][14] Continue until you see slight turbidity, then add a few drops of the "good" solvent to clarify and cool again.
-
Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[3]
-
Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent.[6] Using room-temperature or excessive amounts of wash solvent will dissolve some of your purified product.
Q4: No crystals are forming, even after cooling in an ice bath. What's wrong?
A4: This issue, known as supersaturation, occurs when the dissolved compound is reluctant to nucleate and form crystals.[13]
Causality & Immediate Solutions:
-
Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[14] The microscopic imperfections on the glass provide a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution.[14] This provides a template for other molecules to crystallize upon.
-
Reduce Solvent Volume: It is possible that the solution is not actually saturated. Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool again.[13]
Q5: The recrystallized product is still impure. What are the next steps?
A5: If significant impurities remain, as determined by melting point depression or analytical techniques (TLC, NMR), consider the following:
-
Repeat the Recrystallization: A second recrystallization will often yield a much purer product. Ensure the technique is optimized (minimum hot solvent, slow cooling).
-
Use Activated Charcoal for Colored Impurities: If the product has a persistent color, the impurity may be a highly conjugated organic molecule. Add a very small amount of activated charcoal to the hot solution before filtration.[5] Swirl for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Use charcoal sparingly, as it can also adsorb your desired product.[5]
-
Consider an Alternative Purification Method: If recrystallization fails to remove a persistent impurity, it may have very similar solubility properties to your target compound. In this case, an alternative technique like column chromatography may be necessary.[15]
Experimental Protocols & Workflows
General Recrystallization Workflow
The following diagram illustrates the decision-making process and steps for a successful recrystallization.
Caption: General workflow for mixed-solvent recrystallization.
Protocol 1: Recrystallization using Hexane/Ethyl Acetate
This protocol is a primary recommendation for this compound.
Materials:
-
Crude this compound
-
Ethyl Acetate (ACS Grade or higher)
-
Hexane (ACS Grade or higher)
-
Erlenmeyer flasks, heating source (hot plate), Buchner funnel, filter paper, vacuum flask
Procedure:
-
Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
-
Add a minimal amount of ethyl acetate (e.g., 2-3 mL) and heat the mixture to a gentle boil while swirling. Continue adding ethyl acetate dropwise until the solid just dissolves completely.[6]
-
While maintaining the heat, add hot hexane dropwise until the solution becomes faintly and persistently cloudy.[11]
-
Add 1-2 drops of hot ethyl acetate to just clarify the solution.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin within 10-20 minutes.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystallization.
-
Set up a Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold hexane.
-
Quickly pour the cold crystal slurry into the funnel and apply vacuum.
-
Wash the crystals with a very small amount (1-2 mL) of ice-cold hexane to remove any residual mother liquor.[5]
-
Allow the crystals to dry on the filter under vacuum for several minutes, then transfer them to a watch glass to air dry completely.
-
Determine the melting point of the purified product. The expected melting point is 34-35 °C.[1] A sharp melting point in this range indicates high purity.
References
-
University of California, Irvine. recrystallization-2.doc.pdf. [Link]
-
Chemistry LibreTexts. 3.3F: Mixed Solvents. [Link]
-
Washington State University. Organic Chemistry 253 Experiment #3 Recrystallization 1. [Link]
-
Homi Bhabha Centre for Science Education. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. Simple recrystallization method for obtaining pure compound (natural product)?. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
Cengage. Recrystallization. [Link]
-
Chemsrc. Ethyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate. [Link]
-
University of Massachusetts. Recrystallization1. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
University of Toronto. SOP: CRYSTALLIZATION. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
The Good Scents Company. ethyl phenyl acetate, 101-97-3. [Link]
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Optimizing reaction conditions for Ethyl 2-(4-(trifluoromethyl)phenyl)acetate synthesis
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve specific problems encountered during the synthesis of this compound, a valuable intermediate in the preparation of various bioactive molecules.[1] The primary synthetic route discussed is the palladium-catalyzed α-arylation of ethyl acetate.[2][3][4]
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the palladium-catalyzed α-arylation of ethyl acetate with a trifluoromethyl-substituted aryl halide can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Recommended Solutions:
-
Catalyst and Ligand Inactivity:
-
Oxidation: Palladium(0) catalysts are sensitive to oxygen and can decompose into inactive palladium black.[5] Similarly, phosphine ligands can oxidize, hindering the catalytic cycle.[5]
-
Solution: Ensure all reagents and solvents are thoroughly degassed.[5] Handle catalysts and ligands under an inert atmosphere (e.g., argon or nitrogen).
-
-
Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For electron-rich aryl halides, bulky and electron-rich ligands are often necessary to promote the oxidative addition step.
-
Solution: Consider screening different ligands. Bulky, electron-rich phosphine ligands like those from the Buchwald group are often effective.[6]
-
-
-
Sub-optimal Reaction Conditions:
-
Base Selection: The choice of base is often empirical and can significantly impact the reaction rate and yield.
-
Solution: While strong bases like LiHMDS are commonly used for ester α-arylation, consider screening other bases such as NaHMDS, K3PO4, or Cs2CO3.[2] The solubility of the base in the reaction solvent is also a key consideration.
-
-
Solvent Purity: Peroxides in ether solvents like THF or dioxane can poison the catalyst.[5]
-
Solution: Use freshly distilled or peroxide-free solvents.
-
-
-
Starting Material Instability:
-
While not as common for aryl halides, boronic acids (if used in a Suzuki-type coupling) are susceptible to degradation.[5]
-
Solution: If applicable, use fresh, high-purity starting materials.
-
-
Question 2: I am observing significant formation of side products, particularly homocoupling of the aryl halide. How can I minimize this?
Answer:
Homocoupling of the aryl halide is a common side reaction in palladium-catalyzed cross-coupling reactions. This occurs when two molecules of the aryl halide react with each other.
Causes & Mitigation Strategies:
-
Presence of Palladium(II) Species: The presence of Pd(II) at the start of the reaction can promote homocoupling.
-
Solution: If using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) species. The choice of ligand and reaction conditions plays a role here.
-
-
Oxygen in the Reaction Mixture: Higher levels of oxygen have been shown to increase homocoupling.
-
Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical.
-
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions.
-
Solution: Experiment with lowering the reaction temperature, although this may require longer reaction times.
-
Question 3: The purification of my product is proving difficult. What are the likely impurities and what are the best purification methods?
Answer:
Purification challenges often arise from the presence of residual catalyst, ligands, and unreacted starting materials.
Common Impurities & Purification Techniques:
-
Palladium Residues: These can be challenging to remove completely.
-
Solution:
-
Silica Gel Chromatography: This is the most common method. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can help adsorb palladium residues.
-
Scavenger Resins: Thiol-functionalized resins can be used to selectively bind and remove palladium.
-
-
-
Phosphine Oxide: The oxidized form of the phosphine ligand can co-elute with the product.
-
Solution: Careful optimization of the chromatography conditions is necessary. Sometimes, a different solvent system can improve separation.
-
-
Unreacted Aryl Halide:
-
Solution: If the boiling point difference is significant, distillation under reduced pressure can be an option before chromatography.[7] Otherwise, it should be separable by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental procedure for the synthesis of this compound via palladium-catalyzed α-arylation?
A1: A general one-pot procedure involves the reaction of an aryl bromide or chloride with an ester in the presence of a palladium catalyst, a phosphine ligand, and a strong base.[2]
Experimental Protocol Example:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)2 or Pd2(dba)3) and the phosphine ligand (e.g., a bulky, electron-rich biarylphosphine).
-
Add the aryl halide (e.g., 4-bromobenzotrifluoride) and the solvent (e.g., toluene or dioxane).
-
In a separate flask, prepare a solution of the base (e.g., LiHMDS) in the same solvent.
-
To the base solution, add ethyl acetate dropwise at a low temperature (e.g., 0 °C or room temperature).
-
Transfer the enolate solution to the flask containing the catalyst and aryl halide.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q2: How do I choose the right palladium catalyst and ligand for this reaction?
A2: The choice of catalyst and ligand is crucial for a successful reaction. For the α-arylation of esters, catalyst systems based on bulky, electron-rich phosphine ligands are generally preferred.[2][3] These ligands facilitate the oxidative addition of the aryl halide to the palladium center and promote the reductive elimination of the product. Catalysts bearing ligands like P(t-Bu)3 have shown high activity for these transformations.[4]
Q3: What are the key safety precautions I should take when performing this synthesis?
A3:
-
Reagents:
-
Palladium Catalysts: Can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Phosphine Ligands: Many are air-sensitive and pyrophoric. They should be handled under an inert atmosphere.
-
Strong Bases (e.g., LiHMDS): Are corrosive and moisture-sensitive. Handle with care and under an inert atmosphere.
-
Solvents: Use in a well-ventilated area and away from ignition sources.
-
-
Reaction:
-
The reaction should be conducted in a fume hood.
-
Use appropriate glassware and ensure it is free from cracks or defects.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for α-Arylation of Esters
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd(OAc)2 | Pd2(dba)3 | {[P(t-Bu)3]PdBr}2 |
| Ligand | SPhos | XPhos | P(t-Bu)3 |
| Base | LiHMDS | K3PO4 | NaHMDS |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 80 °C | 100 °C | Room Temperature |
| Typical Yield | Good to Excellent | Moderate to Good | Good to Excellent |
Visualizations
Troubleshooting Workflow for Low Yield in α-Arylation
Caption: A stepwise workflow for troubleshooting low-yield α-arylation reactions.
References
-
M. Jørgensen, S. L. Lee, X. Liu, J. P. Wolkowski, J. F. Hartwig. "Palladium-catalyzed alpha-arylation of esters." PubMed, National Institutes of Health. [Link]
-
"How can I solve my problem with Suzuki coupling?" ResearchGate. [Link]
-
V. F. S. L. Viana, F. A. D. C. Silva, R. A. C. Leão, et al. "Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phenylacetic Acid, Esters and Phenylacetonitriles." Journal of the Brazilian Chemical Society, 2017. [Link]
-
J. F. Hartwig. "Palladium-Catalyzed α-Arylation of Esters." ResearchGate. [Link]
-
"Diagnosing issues with a failed Suzuki coupling?" Reddit. [Link]
-
M. R. Biscoe, S. L. Buchwald. "Palladium-Catalyzed α-Arylation of Esters with Chloroarenes." ACS Publications, 2008. [Link]
-
"Struggling with Suzuki Reaction." Reddit. [Link]
-
J. F. Hartwig. "Palladium-catalyzed alpha-arylation of esters." ResearchGate. [Link]
-
"Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. [Link]
-
"ethyl phenylacetate." Organic Syntheses Procedure. [Link]
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- 1. thieme-connect.com [thieme-connect.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
Welcome to the dedicated technical support center for the synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your target compound. Our approach is grounded in established chemical principles to empower you to overcome common challenges in your laboratory work.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems you may encounter during the synthesis of this compound via Fischer esterification of 4-(trifluoromethyl)phenylacetic acid with ethanol.
Question 1: My reaction yield is consistently low, even after prolonged reaction times. What are the primary factors I should investigate?
Answer:
Low yields in the Fischer esterification are most commonly due to the reversible nature of the reaction.[1][2] The reaction between 4-(trifluoromethyl)phenylacetic acid and ethanol produces the desired ester and water. As the concentration of products increases, the reverse reaction—hydrolysis of the ester back to the carboxylic acid and alcohol—also accelerates, leading to an equilibrium that may not favor a high yield of the product.
Here is a systematic approach to troubleshooting low yields:
1. Driving the Equilibrium Forward:
-
Excess Alcohol: The most straightforward method to shift the equilibrium towards the product is to use a large excess of the alcohol (ethanol).[1] This is an application of Le Châtelier's Principle. Often, ethanol can be used as the reaction solvent, ensuring it is present in a significant molar excess.[3] Studies have shown that increasing the excess of alcohol can dramatically increase the yield of the ester at equilibrium.[1]
-
Water Removal: The continuous removal of water as it is formed is a highly effective strategy.[1][4][5]
-
Dean-Stark Apparatus: This is the most common and efficient method for water removal.[4][5] The reaction is typically run in a solvent like toluene that forms an azeotrope with water.[1][5] The azeotrope boils and condenses in the Dean-Stark trap, where the denser water separates and is collected, while the solvent returns to the reaction flask.[1][5]
-
Drying Agents: While less common for large-scale reactions, molecular sieves can be added to the reaction mixture to absorb the water produced.[6]
-
2. Catalyst Selection and Concentration:
-
Common Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typical catalysts for Fischer esterification.[3][7] Lewis acids can also be employed.[6]
-
Catalyst Loading: The amount of catalyst is crucial. Insufficient catalyst will result in a slow reaction rate, while excessive amounts can lead to side reactions, such as dehydration of the alcohol or charring. A typical catalytic amount is 1-5 mol% relative to the carboxylic acid.
3. Reaction Temperature and Time:
-
Temperature: The reaction is typically conducted at the reflux temperature of the alcohol or the azeotropic mixture.[3] This ensures a reasonable reaction rate without causing decomposition of the starting materials or product.
-
Reaction Monitoring: It is essential to monitor the reaction's progress. This can be done using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the reaction has reached equilibrium or completion.
Below is a decision-making workflow for addressing low yield:
Caption: Troubleshooting workflow for low yield.
Question 2: After quenching the reaction, I notice a significant amount of my product is lost during the aqueous work-up. How can I minimize this loss?
Answer:
Product loss during work-up is a common issue and is often due to the hydrolysis of the ester back to the carboxylic acid, especially during the neutralization of the acid catalyst.
1. Careful Neutralization:
-
The reaction mixture is acidic due to the catalyst. During work-up, a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution is used to neutralize the acid.[3]
-
Problem: A localized high pH during the addition of the base can promote saponification (base-catalyzed hydrolysis) of the ester.
-
Solution: Perform the neutralization at a low temperature (e.g., in an ice bath) and add the basic solution slowly with vigorous stirring. This helps to dissipate heat and prevent localized areas of high base concentration.
2. Extraction and Washing:
-
After neutralization, the product is typically extracted into an organic solvent like ethyl acetate or diethyl ether.
-
Problem: Incomplete extraction or the formation of emulsions can lead to product loss.
-
Solution:
-
Use a sufficient volume of extraction solvent.
-
Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent, which is more efficient than a single extraction with a large volume.
-
To break emulsions, you can add a small amount of brine (saturated NaCl solution).[8]
-
The organic layers should be washed with brine to remove residual water and water-soluble impurities.
-
3. Drying and Solvent Removal:
-
The combined organic extracts must be thoroughly dried with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal.[3]
-
Problem: Residual water can co-distill with the solvent and potentially hydrolyze the product if heated for an extended period.
-
Solution: Ensure the organic layer is clear and free-flowing after adding the drying agent. If it clumps, add more drying agent. Filter off the drying agent before concentrating the solution on a rotary evaporator.
Question 3: My final product is contaminated with unreacted 4-(trifluoromethyl)phenylacetic acid. What is the most effective purification strategy?
Answer:
Removing the starting carboxylic acid from the final ester product is crucial for obtaining high purity.
1. Acid-Base Extraction:
-
This is the most effective method to remove the acidic starting material.
-
Procedure:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a mild basic solution, such as saturated aqueous sodium bicarbonate.[3] The acidic 4-(trifluoromethyl)phenylacetic acid will react to form its sodium salt, which is soluble in the aqueous layer. The neutral ester will remain in the organic layer.
-
Separate the aqueous layer. It is advisable to repeat the wash with the basic solution to ensure complete removal of the acid.
-
Finally, wash the organic layer with brine to remove any remaining water-soluble components.[3]
-
2. Column Chromatography:
-
If acid-base extraction does not provide the desired purity, silica gel column chromatography can be used.
-
Solvent System: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The less polar ester will elute before the more polar carboxylic acid. The exact ratio of the solvents should be determined by TLC analysis.
3. Distillation:
-
Fractional distillation under reduced pressure can be effective if the boiling points of the ester and the starting acid are sufficiently different.
-
Considerations:
-
This compound has a boiling point of 104-105 °C at 7 Torr.
-
4-(Trifluoromethyl)phenylacetic acid is a solid with a melting point of 82-85 °C and will have a significantly higher boiling point.
-
Distillation is generally performed after an initial purification by extraction to remove the bulk of the acidic impurity.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Fischer esterification?
The acid catalyst plays a dual role. First, it protonates the carbonyl oxygen of the carboxylic acid.[7] This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[7] Secondly, it facilitates the departure of the hydroxyl group as a water molecule, which is a much better leaving group than the hydroxide ion (OH⁻).[7]
Caption: Key roles of the acid catalyst.
Q2: How does the electron-withdrawing trifluoromethyl group affect the reaction?
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This has two main effects on the Fischer esterification:
-
Increased Reactivity of the Carboxylic Acid: The -CF₃ group inductively pulls electron density away from the phenyl ring and, consequently, from the carboxylic acid group. This makes the carbonyl carbon more electrophilic and can increase the rate of the esterification reaction.[9]
-
Increased Acidity: The electron-withdrawing nature of the -CF₃ group also increases the acidity of the 4-(trifluoromethyl)phenylacetic acid compared to unsubstituted phenylacetic acid.
Q3: Can I use a different alcohol for this reaction?
Yes, other primary or secondary alcohols can be used, which will result in the corresponding ester. However, tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination under the acidic reaction conditions to form alkenes.[2]
Q4: How can I monitor the progress of the reaction?
-
Thin Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting material (4-(trifluoromethyl)phenylacetic acid) and the appearance of the product (the ester). The ester, being less polar, will have a higher Rf value than the carboxylic acid.
-
Gas Chromatography (GC): For a more quantitative analysis, GC can be used to determine the ratio of starting material to product in the reaction mixture over time.[10] This is particularly useful for determining when the reaction has reached equilibrium.
Experimental Protocols
Protocol 1: Synthesis of this compound using a Dean-Stark Trap
Materials:
-
4-(Trifluoromethyl)phenylacetic acid
-
Absolute Ethanol
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark trap[4]
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a 250 mL round-bottom flask, add 4-(trifluoromethyl)phenylacetic acid (e.g., 10.0 g, 1.0 eq).
-
Add toluene (e.g., 100 mL) and absolute ethanol (e.g., 3 eq).
-
Set up the flask with a Dean-Stark trap and a reflux condenser.[4]
-
Fill the Dean-Stark trap with toluene.[11]
-
Slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the reaction mixture with stirring.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, or until TLC/GC analysis shows complete consumption of the starting acid.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution until CO₂ evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-(Trifluoromethyl)phenylacetic acid | 204.15 | 82-85 | - |
| Ethanol | 46.07 | -114 | 78 |
| This compound | 232.20 | 34-35 | 104-105 @ 7 Torr |
Data sourced from and ChemicalBook.
References
-
Fischer Esterification. (n.d.). Department of Chemistry, University of California, Irvine. Retrieved January 11, 2026, from [Link]
-
Dean Stark Trap. (n.d.). University of York, Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 11, 2026, from [Link]
-
Product Class 5: Carboxylic Acid Esters. (n.d.). Science of Synthesis. Retrieved January 11, 2026, from [Link]
-
Dean–Stark apparatus. (n.d.). Grokipedia. Retrieved January 11, 2026, from [Link]
-
The Fischer Esterification. (n.d.). Department of Chemistry, University of Massachusetts. Retrieved January 11, 2026, from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Given below are two statements : Statement I : The esterification of carboxylic acid with an alcohol is a nucleophilic acyl substitution. Statement II : Electron withdrawing groups in the carboxylic acid will increase the rate of esterification reaction. (2022, July 11). Sarthaks eConnect. Retrieved January 11, 2026, from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). James Ashenhurst. Retrieved January 11, 2026, from [Link]
-
Dean–Stark apparatus. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. Retrieved January 11, 2026, from [Link]
-
Lab Equipment: Dean Stark Trap. (2016, April 1). [Video]. YouTube. Retrieved January 11, 2026, from [Link]
-
GCMS Analysis Report. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]
-
Experiment 10: Fischer Esterification. (n.d.). Department of Chemistry, University of Calgary. Retrieved January 11, 2026, from [Link]
- Preparation method 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Organic chemistry practical course. (n.d.). University of Debrecen. Retrieved January 11, 2026, from [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
GC-MS analysis after ethyl acetate extraction and trimethylsilylation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
The Fischer Esterification. (n.d.). Department of Chemistry, University of Massachusetts. Retrieved January 11, 2026, from [Link]
-
Fischer Esterification | Mechanism + Easy TRICK! (2024, April 3). [Video]. YouTube. Retrieved January 11, 2026, from [Link]
-
Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
ethyl phenylacetate. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]
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- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Removal of unreacted starting materials from Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
Welcome to the technical support center for the synthesis and purification of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the removal of unreacted starting materials.
Introduction
The synthesis of this compound, a valuable intermediate in pharmaceutical and agrochemical research, typically involves the esterification of 4-(trifluoromethyl)phenylacetic acid with ethanol. A common challenge in this process is the removal of unreacted starting materials from the final product. This guide provides detailed troubleshooting protocols and frequently asked questions to ensure the successful purification of your target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: My NMR/LC-MS analysis shows the presence of unreacted 4-(trifluoromethyl)phenylacetic acid in my final product.
Cause: The acidic nature of the unreacted starting material, 4-(trifluoromethyl)phenylacetic acid, often leads to its co-extraction with the desired ester product in standard work-up procedures.
Solution: Liquid-Liquid Extraction with a Basic Wash
This is the most common and effective method for removing acidic impurities. The principle lies in the differential solubility of the acidic starting material and the neutral ester product in aqueous and organic phases upon pH adjustment.[1][2]
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt.[2][3]
-
Phase Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate completely. The aqueous layer will contain the deprotonated 4-(trifluoromethyl)phenylacetic acid, while the organic layer retains the desired ethyl ester.
-
Extraction: Drain the lower aqueous layer. Repeat the wash with the basic solution to ensure complete removal of the acidic impurity.
-
Neutralization and Brine Wash: Wash the organic layer with water, followed by a saturated aqueous solution of sodium chloride (brine) to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified this compound.
Issue 2: I've performed a basic wash, but I'm still observing a significant amount of unreacted ethanol in my product.
Cause: Ethanol has some solubility in many organic solvents and can be carried through the extraction process.
Solution: Aqueous Washes and/or Distillation
Protocol 1: Repeated Aqueous Washes
-
Following the basic wash (as described in Issue 1), perform multiple washes of the organic layer with deionized water. Ethanol is highly soluble in water and will partition into the aqueous phase.[4][5][6][7][8]
-
Follow with a brine wash to facilitate the removal of water from the organic layer.
-
Dry the organic layer thoroughly with a drying agent before concentrating.
Protocol 2: Simple Distillation (for larger scales)
If a significant amount of ethanol remains, and the quantity of your product is sufficient, simple distillation can be effective.
-
After the initial work-up and removal of the bulk of the organic solvent, the remaining mixture can be heated.
-
Ethanol has a significantly lower boiling point (78 °C) than this compound (104-105 °C at 7 Torr).[4][5][6][7][8][9] This difference allows for the selective removal of ethanol by distillation.
Issue 3: My product is an oil and I'm struggling to get it to crystallize for purification.
Cause: The presence of impurities can inhibit crystallization. This compound has a reported melting point of 34-35 °C, suggesting it can exist as a low-melting solid or an oil at room temperature.[9]
Solution: Flash Column Chromatography followed by Recrystallization
Step 1: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying compounds based on their polarity.[10][11][12]
Experimental Protocol:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.
-
Column Packing: Pack a column with silica gel slurried in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Elution: Run the eluent through the column under positive pressure. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Step 2: Recrystallization
Once a higher purity is achieved through chromatography, recrystallization becomes more feasible.[13][14]
Experimental Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for esters include ethanol, or mixtures like hexanes/ethyl acetate.[14]
-
Dissolution: Dissolve the purified oil in a minimal amount of the hot solvent.
-
Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for purifying this compound on a large scale?
For large-scale purification, a combination of liquid-liquid extraction to remove the bulk of acidic impurities, followed by distillation under reduced pressure is often the most efficient approach.[3][15][16] This avoids the use of large quantities of chromatography solvents.
Q2: How can I confirm that all the unreacted 4-(trifluoromethyl)phenylacetic acid has been removed?
The most reliable methods are spectroscopic. 1H NMR spectroscopy is highly effective; the carboxylic acid proton of the starting material will appear as a broad singlet, typically downfield (around 10-12 ppm), which will be absent in the pure ester spectrum. LC-MS is also a very sensitive technique for detecting trace amounts of impurities.
Q3: Can I use other bases besides sodium bicarbonate for the extraction?
Yes, other inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be used. Stronger bases like sodium hydroxide (NaOH) are also effective but can potentially hydrolyze the ester product if left in contact for too long, especially at elevated temperatures.[17] For this reason, sodium bicarbonate is often the preferred choice for a mild and effective work-up.
Q4: My reaction mixture has formed an emulsion during the liquid-liquid extraction. What should I do?
Emulsions are common when performing extractions. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the mixture through a pad of celite.
Data and Diagrams
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 232.20[18] | 104-105 (at 7 Torr)[9] | 34-35[9] | Soluble in methanol and common organic solvents.[9] |
| 4-(trifluoromethyl)phenylacetic acid | 204.15[19][20] | 263.1[21] | 82-85[19][20][21] | Soluble in various organic solvents.[19] |
| Ethanol | 46.07[8] | 78.5[4][6] | -114[4][6] | Miscible with water and many organic liquids.[4][5][6][7][8] |
Diagram 1: Workflow for Purification via Liquid-Liquid Extraction
Caption: Purification workflow using liquid-liquid extraction.
References
- Ethanol (ethyl alcohol) - DCCEEW. (2022, June 30).
- Ethanol: Physical, chemical properties and uses. (n.d.). Science State Board, Class 10.
- Ethanol's remarkable properties. (2025, November 21). Nedstar.
- Ethanol. (n.d.). BYJU'S.
- Ethanol: Uses, Formula & Facts Explained. (n.d.). Vedantu.
- 4-(Trifluoromethyl)phenylacetic acid | CAS#:32857-62-8. (2025, August 24). Chemsrc.
- This compound | 721-63-1. (n.d.). Sigma-Aldrich.
- Liquid-liquid extraction method for the production of acrylic esters. (n.d.). Google Patents.
- 4-(Trifluoromethyl)phenylacetic acid. (n.d.). Chem-Impex.
- 4-(Trifluoromethyl)phenylacetic acid 97 | 32857-62-8. (n.d.). Sigma-Aldrich.
- Liquid–liquid extraction. (n.d.). Wikipedia.
- Flash Column Chromatography. (2024, January 15). YouTube.
- 4-(Trifluoromethoxy)phenylacetic acid 98 | 4315-07-5. (n.d.). Sigma-Aldrich.
- 4-(Trifluoromethyl)phenylacetic acid | 32857-62-8. (n.d.). ChemicalBook.
- Ethyl (4-(trifluoromethyl)phenyl)acetate. (n.d.). PubChem.
- Ethyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate. (2025, September 12). Chemsrc.
- Esterification and extraction process. (n.d.). Google Patents.
- Flash Chromatography Explained. (2025, September 1). KNAUER Santai SepaFlash.
- Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. (2025, February 11).
- Purification: Tips for Flash Column Chromatography. (n.d.). Department of Chemistry : University of Rochester.
- Crystallization Behavior of Mixtures of Fatty Acid Ethyl Esters with Ethyl Stearate. (2009, July 20). Energy & Fuels - ACS Publications.
- LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts.
- Isolating esterification product. (2024, July 31). Reddit.
- ethyl 4-(trifluoromethyl)phenyl acetate. (n.d.). ChemicalBook.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
- ETHYL ALPHA-CYANO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYLACETATE | 13544-04-2. (n.d.).
- Crystallization Behavior of Mixtures of Fatty Acid Ethyl Esters with Ethyl Stearate. (n.d.). SciSpace.
- Preparation method of 2, 4,5-trifluoro phenylacetic acid. (n.d.). Google Patents.
- Recrystallization and Crystallization. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry : University of Rochester.
- Synthesis, Isolation, and Purification of an Ester. (n.d.). Coach Benner.
- Ethyl [3-(trifluoromethyl)phenyl]acetate | CAS#:331-33-9. (2025, August 26). Chemsrc.
- ethyl phenylacetate. (n.d.). Organic Syntheses Procedure.
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Technical Support Center: Byproducts of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate Hydrolysis
Welcome to the technical support guide for the hydrolysis of ethyl 2-(4-(trifluoromethyl)phenyl)acetate. This document is designed for researchers, chemists, and drug development professionals who utilize this reaction to synthesize the key building block, 2-(4-(trifluoromethyl)phenyl)acetic acid. Our goal is to provide in-depth, field-proven insights to help you maximize yield, ensure purity, and troubleshoot common issues related to byproduct formation.
Section 1: Fundamental Hydrolysis Pathways
The conversion of this compound to its corresponding carboxylic acid is a standard ester hydrolysis. This transformation can be achieved under two primary conditions: acidic or basic catalysis. The choice of method significantly impacts reaction efficiency, byproduct profile, and ease of purification.
-
Acid-Catalyzed Hydrolysis : This method involves heating the ester in the presence of an acid catalyst (e.g., H₂SO₄, HCl) and a large excess of water. The reaction is reversible, meaning it will reach an equilibrium that includes starting material, products, and water.[1][2][3] To drive the reaction towards the products, a significant excess of water is required, which can complicate product isolation.
-
Base-Catalyzed Hydrolysis (Saponification) : This is the most common and generally preferred method for preparative synthesis.[4] The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). The reaction proceeds through a nucleophilic acyl substitution mechanism to form a carboxylate salt.[5][6] A subsequent acidic workup is required to protonate the salt and yield the final carboxylic acid. A key advantage is that the final deprotonation step is irreversible, which drives the reaction to completion.[5][6]
Core Reaction Pathways
Caption: Comparison of acid- and base-catalyzed hydrolysis pathways.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the experimental process.
Q1: Why is my yield consistently low when using acid-catalyzed hydrolysis? A: The primary reason for low yields in acid-catalyzed hydrolysis is the reversible nature of the reaction.[1][2][4] The process is the exact reverse of Fischer esterification.[3] To obtain a high yield, the equilibrium must be shifted toward the products. According to Le Châtelier's principle, this requires using a very large excess of water, which can make the subsequent product extraction and solvent removal steps cumbersome.
Q2: Why is saponification (base-catalyzed hydrolysis) generally the preferred method? A: Saponification is favored because it is an essentially irreversible process.[5][6] The reaction proceeds in two main stages: (1) The hydroxide ion attacks the ester's carbonyl carbon, leading to the formation of the carboxylic acid and an alkoxide (ethoxide in this case). (2) The newly formed carboxylic acid is immediately deprotonated by the strong base (either the alkoxide or excess hydroxide) to form a stable carboxylate salt.[5] This acid-base reaction is highly favorable and prevents the reverse reaction from occurring, thus driving the hydrolysis to completion.[6]
Q3: After my saponification reaction, I only isolated a water-soluble salt. What did I miss? A: You missed the essential acidic workup step. The direct product of saponification is the sodium or potassium salt of the carboxylic acid, which is typically water-soluble. To obtain the neutral carboxylic acid product, you must acidify the reaction mixture (e.g., with 1M HCl) to a pH of ~1-2. This protonates the carboxylate anion, causing the less water-soluble carboxylic acid to precipitate or be ready for extraction with an organic solvent.[7]
Q4: I still see starting material in my crude product after saponification. What could have gone wrong? A: This indicates an incomplete reaction. Several factors could be at play:
-
Insufficient Base: The reaction requires at least one full equivalent of base. Using a slight excess (e..g., 1.1-1.5 equivalents) is recommended to ensure completion.
-
Poor Solubility: The starting ester may have limited solubility in a purely aqueous base. This creates a biphasic mixture, slowing the reaction. Using a co-solvent like methanol, ethanol, or tetrahydrofuran (THF) can create a homogeneous solution and dramatically increase the reaction rate.[7]
-
Insufficient Time or Temperature: Saponification often requires heating under reflux to proceed at a reasonable rate.[4][7] Ensure the reaction has been heated for a sufficient duration (monitoring by Thin Layer Chromatography is recommended).
Q5: Is there a risk of the trifluoromethyl (CF₃) group hydrolyzing under the reaction conditions? A: Under standard acidic or basic hydrolysis conditions for esters, the trifluoromethyl group is exceptionally stable. Hydrolysis of a CF₃ group to a carboxylic acid (–COOH) requires extremely harsh conditions, such as treatment with fuming sulfuric acid at high temperatures.[8] This is not a side reaction you will encounter with typical laboratory protocols for ester hydrolysis.
Section 3: Troubleshooting Guide: Identifying & Mitigating Byproducts
This guide provides a structured approach to identifying and resolving issues related to reaction impurities.
Issue 1: Incomplete Reaction & Starting Material Contamination
-
Symptom: A significant peak corresponding to this compound is observed in the NMR, GC-MS, or LC-MS analysis of the final product. TLC analysis of the crude product shows a spot with the same Rf as the starting material.
-
Root Cause & Mitigation Analysis:
| Condition | Potential Root Cause | Recommended Action |
| Acid-Catalyzed | Reaction reached equilibrium without full conversion. | Use a larger excess of water (e.g., 10:1 water:ester volume ratio). Increase reaction time. Note: This method is not recommended for high-yield preparation. |
| Base-Catalyzed | Insufficient Base: Less than 1 equivalent of NaOH/LiOH was used. | Use 1.1 to 1.5 molar equivalents of the base to ensure the reaction goes to completion. |
| Base-Catalyzed | Heterogeneous Mixture: The ester is not fully soluble in the aqueous base, slowing the reaction. | Add a co-solvent such as THF, methanol, or ethanol to create a single phase.[7] |
| Base-Catalyzed | Low Temperature / Short Time: Reaction was not heated sufficiently or for long enough. | Heat the reaction mixture to reflux (typically 80-100°C) for several hours. Monitor completion by TLC. |
Issue 2: Unexpected Byproducts in Analytical Data
-
Symptom: You observe unexpected peaks in your analytical data that do not correspond to the starting material or the desired product.
-
Potential Byproduct Identification and Prevention:
| Potential Byproduct | Plausible Cause | Identification & Prevention |
| Transesterification Product (e.g., methyl ester) | Using an alcohol other than ethanol (e.g., methanol) as a co-solvent under acidic conditions. | Identification: Mass spectrometry will show a different molecular weight. Prevention: Avoid using alternative alcohols as co-solvents in acid-catalyzed hydrolysis. This is not an issue under basic conditions. |
| Benzylic Impurities | Degradation of starting material or product due to excessively harsh conditions (e.g., extreme heat over prolonged periods). | Identification: Complex aromatic patterns in ¹H NMR. Prevention: Adhere to recommended reaction temperatures and times. Do not overheat. |
| Terephthalic acid | Hydrolysis of the CF₃ group. | Cause: This is highly unlikely and would require non-standard, extremely harsh acidic conditions (e.g., fuming H₂SO₄).[8] Prevention: Use standard hydrolysis reagents (e.g., 6M HCl, 10% H₂SO₄, or NaOH/LiOH). |
Section 4: Recommended Experimental Protocols
Protocol A: Base-Catalyzed Hydrolysis (Saponification) - Recommended
This protocol is designed for high-yield synthesis of 2-(4-(trifluoromethyl)phenyl)acetic acid.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add a co-solvent mixture of THF and water (e.g., 3:1 ratio). Add sodium hydroxide (1.5 eq) or lithium hydroxide monohydrate (1.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 70-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting ester spot has completely disappeared (typically 2-4 hours).
-
Workup (Quench & Acidify): Cool the reaction mixture to room temperature, then place it in an ice bath. Slowly and carefully add 1M HCl while stirring until the pH of the aqueous layer is ~1-2 (verify with pH paper). A white precipitate of the product may form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Protocol B: Acid-Catalyzed Hydrolysis
This protocol is for reference and is generally not preferred for preparative work due to equilibrium limitations.
-
Setup: In a round-bottom flask with a reflux condenser, combine this compound (1.0 eq) with a large excess of 10% aqueous sulfuric acid (e.g., 10-20 times the volume of the ester).
-
Reaction: Heat the mixture to reflux with vigorous stirring for an extended period (8-16 hours).
-
Workup & Extraction: Cool the mixture to room temperature. Extract the product directly from the acidic solution using ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which will likely contain unreacted starting material.
Section 5: Visualizing the Hydrolysis Workflow
The following diagram outlines the logical workflow for performing the hydrolysis, including key decision points and potential pitfalls.
Caption: Decision workflow for the hydrolysis of this compound.
References
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
National Institutes of Health (NIH). (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
National Institutes of Health (NIH). (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]
-
LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
LibreTexts Chemistry. (2022). 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
YouTube. (2019). Mechanism of ester hydrolysis. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
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- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unknown Peaks in the NMR Spectrum of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
This guide is designed for researchers, scientists, and drug development professionals who utilize Ethyl 2-(4-(trifluoromethyl)phenyl)acetate in their work. The structural integrity and purity of this compound are paramount for reproducible and reliable experimental outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this verification, yet it often reveals unexpected signals. This document provides a systematic, question-and-answer-based approach to identifying and resolving these unknown peaks, grounded in common synthetic and purification procedures.
Troubleshooting Guide & FAQs
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A: Before troubleshooting unknown peaks, it is essential to have a reference spectrum for the pure compound. The structure and expected chemical shifts are detailed below. The electron-withdrawing nature of the trifluoromethyl group and the ester functionality significantly influences the electronic environment of the protons and carbons.
Structure:
Figure 1. Chemical Structure of this compound.
Expected NMR Peaks: The following table summarizes the anticipated chemical shifts. Note that actual values may vary slightly depending on the solvent, concentration, and instrument.
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| -CH₃ (Ethyl) | ~1.25 | Triplet (t) | ~14.1 |
| -CH₂- (Benzylic) | ~3.65 | Singlet (s) | ~41.0 |
| -O-CH₂- (Ethyl) | ~4.15 | Quartet (q) | ~61.0 |
| Aromatic C-H | ~7.45 | Doublet (d) | ~125.6 (q, J ≈ 3.8 Hz) |
| Aromatic C-H | ~7.60 | Doublet (d) | ~129.8 |
| Aromatic C-CF₃ | - | - | ~129.5 (q, J ≈ 32 Hz) |
| Aromatic C-CH₂ | - | - | ~139.0 |
| -CF₃ | - | - | ~124.2 (q, J ≈ 272 Hz) |
| C=O (Ester) | - | - | ~171.0 |
Data synthesized from spectral prediction and publicly available databases.
Q2: My ¹H NMR spectrum shows a singlet around 3.65 ppm, but also a broad singlet that shifts when I add D₂O. What is it?
A: A broad singlet that disappears or shifts upon the addition of a drop of deuterium oxide (D₂O) is characteristic of a labile proton, such as that of a carboxylic acid (-COOH) or water (H₂O).
Causality & Rationale: this compound is commonly synthesized via the Fischer esterification of 4-(trifluoromethyl)phenylacetic acid and ethanol, catalyzed by a strong acid.[1] This reaction is reversible.[2][3] The presence of the starting carboxylic acid is therefore a very common impurity due to either an incomplete reaction or hydrolysis of the ester product during workup or storage.[3][4] The carboxylic acid proton typically appears as a very broad singlet between 10-12 ppm, but its chemical shift is highly dependent on concentration and solvent.
Troubleshooting Protocol:
-
D₂O Exchange: Acquire a ¹H NMR of your sample. Add one drop of D₂O, shake the NMR tube vigorously, and re-acquire the spectrum. If the broad peak diminishes or disappears, it confirms the presence of an exchangeable proton, most likely from the unreacted 4-(trifluoromethyl)phenylacetic acid.
-
Purification: To remove the acidic impurity, wash the sample (dissolved in an organic solvent like ethyl acetate or diethyl ether) with a mild aqueous base such as 5% sodium bicarbonate (NaHCO₃) solution. The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Follow this with a water wash and then a brine wash to remove residual base and water before drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and reconcentrating.
Q3: I see a triplet around 1.2 ppm and a quartet around 3.6 ppm that are not part of my product's ethyl group. What could they be?
A: These signals, a triplet at ~1.2 ppm (3H integration) and a quartet at ~3.6 ppm (2H integration), are the classic signature of ethanol (CH₃CH₂OH).[5][6]
Causality & Rationale: In Fischer esterification, ethanol is often used in large excess to drive the reaction equilibrium toward the formation of the ester product, according to Le Châtelier's principle.[3][7] Despite careful evaporation, it can be challenging to remove all traces of this high-boiling point solvent, leading to its persistence in the final product.
Troubleshooting Protocol:
-
Confirmation by Spiking: If you are unsure, add a small drop of pure ethanol to your NMR sample. An increase in the intensity of the suspect triplet and quartet will confirm their identity.
-
Removal:
-
High-Vacuum Evaporation: Place the sample on a high-vacuum line for several hours. Gently warming the sample can aid in the removal of residual ethanol, but be cautious not to sublime the product.
-
Azeotropic Distillation: For larger scales, dissolving the product in a solvent that forms a low-boiling azeotrope with ethanol (like toluene) and then evaporating can effectively remove it.
-
Column Chromatography: Standard silica gel chromatography will easily separate the polar ethanol from the less polar ester product.
-
Q4: My spectrum has a quartet around 3.4-3.5 ppm and a corresponding triplet around 1.1-1.2 ppm. Is this related to ethanol?
A: While the shifts are similar, a quartet around 3.4-3.5 ppm and a triplet around 1.2 ppm strongly suggest the presence of diethyl ether (CH₃CH₂OCH₂CH₃).[8][9][10]
Causality & Rationale: Diethyl ether is a very common solvent used during the workup phase of a reaction, particularly for liquid-liquid extractions, due to its immiscibility with water and good solvency for many organic compounds. Its high volatility can sometimes be deceptive; it can become trapped in crystalline solids or viscous oils, making it difficult to remove completely under standard rotary evaporation.
Troubleshooting Protocol:
-
Confirmation: Check your experimental notes to confirm if diethyl ether was used in the workup. Spiking the NMR sample with a trace amount of diethyl ether will confirm the peak identities if they increase in intensity.
-
Removal: Due to its low boiling point (34.6 °C), diethyl ether is typically easier to remove than ethanol. Subjecting the sample to a high vacuum for 1-2 hours is usually sufficient. If the ether is trapped in a solid, dissolving the solid in a different, higher-boiling solvent (like dichloromethane) and re-evaporating can help.
Systematic Identification Workflow for Unknown Peaks
If the unknown peaks do not correspond to the common impurities listed above, a more systematic approach is required. The following workflow provides a logical sequence of steps to identify the structure of an unknown contaminant.
Caption: Workflow for identifying unknown NMR peaks.
Summary of Common Impurity Chemical Shifts
The table below provides a quick reference for the ¹H NMR chemical shifts of the target compound and its most common impurities in CDCl₃.
| Compound | Signal 1 (ppm) | Signal 2 (ppm) | Signal 3 (ppm) | Signal 4 (ppm) |
| This compound | 1.25 (t, 3H) | 3.65 (s, 2H) | 4.15 (q, 2H) | 7.45-7.60 (m, 4H) |
| 4-(Trifluoromethyl)phenylacetic acid [11] | 3.73 (s, 2H) | 7.40-7.60 (m, 4H) | ~11.0 (br s, 1H) | - |
| Ethanol [5] | 1.20 (t, 3H) | 3.60 (q, 2H) | variable (s, 1H) | - |
| Diethyl Ether [9][12] | 1.21 (t, 6H) | 3.48 (q, 4H) | - | - |
| Water [13] | ~1.56 (s) | - | - | - |
Note: 't' = triplet, 's' = singlet, 'q' = quartet, 'm' = multiplet, 'br s' = broad singlet.
References
-
Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of ethanol. Retrieved from [Link]
-
Organic Chemistry On-Line. (n.d.). Proton NMR. Retrieved from [Link]
-
Wolfram Demonstrations Project. (n.d.). Nuclear Magnetic Resonance Spectrum of Ethanol. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0062103) - Diethyl ether. Retrieved from [Link]
-
Shivaji College, University of Delhi. (n.d.). NMR spectra of ethyl alcohol. Retrieved from [Link]
-
ChemistryStudent. (2024, March 2). H-NMR Spectra of Ethanol explained (peak splitting). YouTube. Retrieved from [Link]
-
Quantum-resonance. (2025, June 10). NMR spectrum of ethanol. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0062103) - Diethyl ether. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
Science Info. (2023, September 5). Fischer Esterification Reaction: Mechanism, Limitations. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032618) - Ethyl phenylacetate. Retrieved from [Link]
- American Chemical Society. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0164421) - Phenyl acetate. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0040733) - Phenyl acetate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) - 4-Methoxyphenylacetic acid. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Google Patents. (n.d.). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
-
Learning Science. (2021, September 4). NMR spectrum of ethyl acetate. YouTube. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
MDPI. (n.d.). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
ResearchGate. (2022, June 3). 1H-NMR impurity originating from ethyl acetate - What could it be?. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (4-(trifluoromethyl)phenyl)acetate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Ethyl phenylacetate (FDB010560). Retrieved from [Link]
- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
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Technical Support Center: A-Z Guide to Overcoming Low Conversion in Trifluoromethylation Reactions
Welcome to our comprehensive support center dedicated to troubleshooting one of the most common yet frustrating challenges in modern synthesis: low conversion rates in trifluoromethylation reactions. The introduction of the trifluoromethyl (–CF3) group is a powerful strategy in medicinal and agricultural chemistry for enhancing molecular properties such as metabolic stability, lipophilicity, and biological activity.[1][2] However, the unique reactivity of trifluoromethylating reagents presents distinct challenges.
This guide is structured to provide you, the researcher, with actionable insights and step-by-step protocols to diagnose and resolve the underlying causes of poor reaction performance. We will move beyond simple procedural lists to explore the "why" behind each experimental choice, empowering you to make informed decisions at the bench.
Part 1: The Triage - Initial Diagnosis of a Failing Reaction
Before diving into reagent-specific issues, a systematic initial assessment can often pinpoint the root cause of low conversion. This section provides a logical workflow to follow when your reaction is not proceeding as expected.
Frequently Asked Questions: The First Responders
Q1: My trifluoromethylation reaction shows little to no product formation. Where do I even begin to troubleshoot?
A1: Low or no conversion in trifluoromethylation reactions can almost always be traced back to one of three core areas: Reagent Integrity , Reaction Environment , or Substrate/Catalyst Incompatibility .[1] A systematic approach is crucial. Begin by verifying the quality and handling of your reagents, then meticulously check your reaction setup for atmospheric and solvent purity, and finally, consider the inherent reactivity of your specific substrate and catalyst system.
Q2: How can I quickly assess if my trifluoromethylating reagent is still active?
A2: The stability of your trifluoromethylating reagent is paramount. For nucleophilic reagents like the Ruppert-Prakash reagent (TMSCF3), which is a liquid, purity can vary between suppliers and batches.[1][3] If you suspect an issue, running a simple, reliable test reaction with a known reactive aldehyde, like benzaldehyde, can be a quick diagnostic tool. Electrophilic reagents, such as Togni's or Umemoto's reagents, are generally stable crystalline solids but can be moisture-sensitive.[1] Ensure they have been stored in a desiccator and handled under an inert atmosphere.
Q3: I suspect my reaction is stalling. What are the common culprits?
A3: Reaction stalling is often due to catalyst deactivation or the presence of inhibitors.[3] For moisture-sensitive catalysts, ensure all glassware is rigorously dried and all solvents and reagents are anhydrous.[3] Inhibitors can be introduced through impure starting materials or reagents.[1][3] Purifying your starting materials and using a fresh batch of trifluoromethylating reagent can often resolve this issue. Insufficient catalyst loading can also lead to a stalled reaction, and a modest increase may be beneficial.[1][3]
Systematic Troubleshooting Workflow
To aid in your initial diagnosis, the following flowchart provides a structured approach to identifying the source of low conversion.
Sources
Technical Support Center: Water Content Analysis in Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the accurate determination of water content in Ethyl 2-(4-(trifluoromethyl)phenyl)acetate. This document moves beyond standard protocols to offer troubleshooting guidance and answers to frequently encountered challenges, ensuring the integrity and reliability of your analytical results.
Introduction
Accurate water content determination is a critical parameter in the quality control of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] For this compound, an organic ester, precise moisture analysis is essential as excess water can impact stability, reactivity in subsequent synthetic steps, and the overall quality of the final drug product.[2] This guide will explore the primary analytical techniques, focusing on Karl Fischer titration as the gold standard, and will address common issues to help you navigate the complexities of moisture analysis in this specific compound.
Frequently Asked Questions (FAQs)
Q1: Which method is most suitable for determining the water content in this compound?
A1: Karl Fischer (KF) titration is the most widely used and accepted method for water determination in pharmaceutical substances due to its high accuracy, precision, and specificity for water.[2][3] Both volumetric and coulometric KF titration are applicable. Volumetric titration is ideal for samples with moderate to high water content (100 ppm to 100%), while coulometric titration is preferred for trace amounts of water (< 0.1%).[3][4][5] Given that organic esters typically have low water content, coulometric Karl Fischer titration is often the more appropriate choice.[4][5]
Q2: Can I use the Loss on Drying (LOD) method for this compound?
A2: While Loss on Drying (LOD) is a common method for determining volatile content, it is a non-specific technique.[][7] It measures the loss of all volatile components upon heating, including residual solvents and the compound itself if it has a significant vapor pressure at the drying temperature.[][7] For this compound, which is a volatile organic compound, LOD is likely to overestimate the water content and is therefore not recommended for accurate water determination.[8]
Q3: Are there any potential side reactions I should be aware of when using Karl Fischer titration with this ester?
A3: Esters, in general, do not typically interfere with the Karl Fischer reaction.[9] However, the pH of the titration medium is crucial. The optimal pH range for the Karl Fischer reaction is between 5 and 8.[10] If the pH is too high (alkaline), a side reaction involving ester hydrolysis can occur, which consumes iodine and produces water, leading to inaccurate, high results and a vanishing endpoint.[10] It's important to ensure your sample doesn't significantly alter the pH of the KF reagent.
Q4: What are the key differences between volumetric and coulometric Karl Fischer titration?
A4: The primary difference lies in how the iodine, the key reagent that reacts with water, is introduced into the titration cell.
-
Volumetric Titration: Iodine is added to the sample via a burette as part of a standardized titrant solution. The volume of the titrant consumed is used to calculate the water content.[10]
-
Coulometric Titration: Iodine is generated electrochemically in situ from an iodide-containing electrolyte. The total charge passed to generate the iodine is directly proportional to the amount of water.[4]
Troubleshooting Guide: Karl Fischer Titration
This section provides solutions to common problems encountered during the water content analysis of this compound using Karl Fischer titration.
Issue 1: Inaccurate or Non-Reproducible Results
Possible Causes & Solutions:
-
Inadequate Sample Handling:
-
Problem: Atmospheric moisture can be absorbed by the sample or solvent, leading to erroneously high results.
-
Solution: Use dry glassware and syringes.[9] Handle samples quickly in a low-humidity environment or a glove box. Ensure the titration cell is properly sealed to prevent atmospheric moisture from entering.[11]
-
-
Improper Solvent Selection:
-
Problem: The sample may not be fully soluble in the Karl Fischer reagent, leading to incomplete water extraction and low results.
-
Solution: this compound is an ester and should be soluble in standard alcoholic KF media.[5] However, for long-chain esters or if solubility issues are observed, adding a co-solvent like chloroform or a long-chain alcohol can improve solubility.[4][5]
-
-
Incorrect Sample Size:
-
Problem: An inappropriate sample size can lead to errors. Too small a sample may be insufficient for accurate detection, while too large a sample can exceed the water capacity of the reagent.
-
Solution: The optimal sample size depends on the expected water content and the type of titrator. For coulometric analysis, a smaller sample size is generally required.
-
Issue 2: Drifting or Unstable Endpoint
Possible Causes & Solutions:
-
Leaking Titration Cell:
-
Side Reactions:
-
Incomplete Dissolution:
-
Problem: If the sample dissolves slowly, water will be released gradually, causing a prolonged titration and a drifting endpoint.
-
Solution: Ensure complete and rapid dissolution of the sample. Gentle warming of the titration cell or using a more suitable solvent can help.
-
Issue 3: Consistently High or Low Results
Possible Causes & Solutions:
-
Incorrect Titer Value (Volumetric KF):
-
Problem: The concentration (titer) of the Karl Fischer titrant changes over time due to exposure to atmospheric moisture.[3]
-
Solution: Standardize the Karl Fischer titrant regularly using a certified water standard.
-
-
Contaminated Reagents:
-
Problem: Solvents or reagents may be contaminated with water.
-
Solution: Use high-purity, anhydrous grade solvents and fresh Karl Fischer reagents.
-
-
Instrumental Malfunction:
-
Problem: A faulty electrode or burette can lead to inaccurate results.
-
Solution: Regularly maintain and calibrate the Karl Fischer titrator according to the manufacturer's instructions. Ensure the platinum electrode is clean and properly polarized.
-
Experimental Protocols
Karl Fischer Titration: A Step-by-Step Guide
This protocol provides a general procedure for water determination by coulometric Karl Fischer titration.
-
Instrument Preparation:
-
Set up the coulometric Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the titration cell with the appropriate anode and cathode solutions.[9]
-
Allow the instrument to precondition the reagent by titrating any residual moisture until a stable, low drift is achieved.
-
-
Sample Preparation and Introduction:
-
Using a dry, gas-tight syringe, draw an appropriate amount of this compound. The exact amount will depend on the expected water content.
-
Accurately weigh the syringe containing the sample.
-
Inject the sample into the conditioned titration cell through the septum.[9]
-
Immediately reweigh the syringe to determine the exact weight of the sample introduced.[9]
-
-
Titration and Calculation:
-
Start the titration. The instrument will automatically generate iodine to react with the water in the sample.
-
The titration is complete when all the water has been consumed, and a stable endpoint is reached.
-
The instrument will calculate the water content, typically in ppm or percentage, based on the total charge required to generate the iodine.
-
Data Presentation
| Parameter | Volumetric Karl Fischer | Coulometric Karl Fischer | Loss on Drying |
| Principle | Titration with a standardized iodine solution | In-situ electrochemical generation of iodine | Gravimetric determination of weight loss upon heating |
| Applicability | 100 ppm - 100% water content | 1 ppm - 5% water content | Total volatile content |
| Specificity for Water | High | High | Low |
| Advantages | Faster for high water content | High accuracy for trace moisture | Simple procedure |
| Disadvantages | Requires regular titer determination | Slower for high water content | Non-specific, potential for thermal decomposition |
| Suitability for this compound | Suitable | Highly Recommended | Not Recommended |
Visualization of Troubleshooting Workflow
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Determination of Water Content in Ethyl acetate, acetic acid ethyl ester Using Karl Fischer Titration [sigmaaldrich.com]
- 5. Documents [merckmillipore.com]
- 7. Loss-on-Drying Test - CD Formulation [formulationbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hiranuma.com [hiranuma.com]
- 10. 相关内容暂不可用 [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Trace Metal Analysis in Ethyl 2-(4-(trifluoromethyl)phenyl)acetate Samples
Welcome to the technical support center for the analysis of elemental impurities in Ethyl 2-(4-(trifluoromethyl)phenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions. Our focus is on providing scientifically sound, field-proven insights to ensure the accuracy and reliability of your trace metal analyses.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the analysis of this specific pharmaceutical intermediate.
Q1: Why is trace metal analysis critical for a pharmaceutical intermediate like this compound?
A1: Trace metal analysis is a critical quality control step. Elemental impurities, even at trace levels, can originate from raw materials, manufacturing equipment (e.g., stainless steel reactors), or catalysts used in the synthesis process.[1][2][3][4][5] These impurities can be toxic to patients, affect the stability and efficacy of the final active pharmaceutical ingredient (API), and potentially interfere with downstream catalytic processes.[6][7] Regulatory bodies worldwide, through guidelines like ICH Q3D and USP <232>, mandate strict control of elemental impurities in drug products.[8][9][10][11]
Q2: Which elements should I be testing for in my samples?
A2: The specific elements to test for should be determined by a risk-based approach as recommended by ICH Q3D.[8][10][11][12] This involves evaluating the manufacturing process to identify potential sources of contamination. However, a standard suite of elements is typically analyzed based on their toxicity and likelihood of occurrence. These are often categorized into classes:
-
Class 1: Highly toxic elements such as Arsenic (As), Cadmium (Cd), Lead (Pb), and Mercury (Hg) must be evaluated in all risk assessments.[13]
-
Class 2A: Elements like Cobalt (Co), Nickel (Ni), and Vanadium (V) are also highly toxic and require evaluation due to their relative natural abundance.[13][14]
-
Class 2B: These elements (e.g., Ag, Au, Pd, Pt, Se) are generally considered less toxic but may need to be assessed if they are intentionally added during the manufacturing process (e.g., as catalysts).[13][14]
-
Class 3: Elements with lower toxicity (e.g., Cu, Sn) are typically of lower concern, especially for oral routes of administration.[13][14]
Q3: What are the acceptable limits for these trace metals?
A3: The acceptable limits, or Permitted Daily Exposures (PDEs), are defined in guidelines such as USP <232> and ICH Q3D.[9][10][15][16][17] These limits are based on the route of administration (oral, parenteral, inhalational) and the maximum daily dose of the final drug product.[9][15] It is crucial to consult the latest versions of these guidelines to ensure compliance.
Q4: What is the most suitable analytical technique for this analysis?
A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique due to its high sensitivity, allowing for the quantification of a wide range of elements at the required low levels.[9][18][19][20][21] Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can also be used, particularly for less toxic elements with higher concentration limits.[9][19][20]
Q5: My sample is an organic liquid. Can I analyze it directly?
A5: Direct analysis of organic samples like this compound is challenging and generally not recommended without specialized instrumentation.[22][23] The high carbon content can extinguish the plasma, cause spectral interferences, and lead to carbon buildup on the instrument cones.[22][24][25] A digestion step to break down the organic matrix is the most robust approach.[26][27]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Issue 1: Poor Spike Recoveries
Symptom: You spike your sample with a known concentration of an element, but the measured recovery is significantly lower or higher than the expected 80-120%.
Potential Causes & Solutions:
-
Incomplete Digestion: The organic matrix may not be fully decomposed, leading to the analyte being trapped or causing signal suppression in the plasma.
-
Analyte Volatility: Certain elements, like Mercury (Hg), can be lost during sample preparation if not handled correctly.
-
Precipitation: Some elements may precipitate out of solution after digestion, especially if the final acid concentration is too low or if incompatible elements are mixed in a standard.
-
Solution: Ensure the final acid concentration of your digested sample is sufficient to maintain analyte stability (typically 1-2% nitric acid). When preparing multi-element standards, verify the compatibility of all elements in the chosen acid matrix.
-
-
Spectral Interferences: Polyatomic interferences from the sample matrix or argon plasma can artificially inflate or decrease the signal for your analyte of interest.
Issue 2: High Blank Contamination
Symptom: Your method blank (a sample containing only the reagents used in your preparation) shows significant levels of the elements you are trying to measure.
Potential Causes & Solutions:
-
Contaminated Reagents: The acids, water, or other reagents used in your sample preparation may contain trace levels of the metals you are analyzing.
-
Solution: Use high-purity, trace-metal grade reagents for all sample and standard preparations.[30]
-
-
Leaching from Labware: Glassware and other lab equipment can be a source of elemental contamination.
-
Solution: Use high-purity polymer (e.g., PFA, PTFE) labware whenever possible. Thoroughly clean all labware with a dilute acid solution followed by rinsing with high-purity water before use.[23]
-
-
Environmental Contamination: Dust and aerosols in the laboratory environment can introduce contaminants.
-
Solution: Perform sample preparation in a clean environment, such as a laminar flow hood. Keep all sample and standard containers covered.
-
Issue 3: Instrument Instability or Signal Drift
Symptom: The instrument signal for your standards or samples changes significantly over the course of an analytical run.
Potential Causes & Solutions:
-
Carbon Buildup: Incomplete combustion of the organic matrix can lead to carbon deposits on the ICP-MS interface cones, causing a gradual decrease in signal.
-
Solution: Optimize your digestion procedure to ensure complete removal of the organic matrix. If analyzing diluted organic samples directly, introducing a small amount of oxygen into the plasma can aid in carbon combustion.[22]
-
-
Nebulizer Clogging: High total dissolved solids (TDS) in your samples can lead to salt buildup at the nebulizer tip, causing erratic signal and poor precision.
-
Solution: Ensure your samples are adequately diluted to reduce the TDS. An argon humidifier can help prevent salting out at the nebulizer tip.[31] Regularly inspect and clean the nebulizer.
-
-
Plasma Instability: The introduction of organic solvents can destabilize or even extinguish the plasma.
Part 3: Experimental Protocols & Workflows
Workflow for Trace Metal Analysis
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: General workflow for trace metal analysis.
Recommended Protocol: Closed-Vessel Microwave Digestion
This protocol is a robust starting point for the complete digestion of this compound.
1. Pre-Digestion Preparation:
- Accurately weigh approximately 0.25 g of the sample into a clean, dry microwave digestion vessel.[32]
- In a fume hood, carefully add 5 mL of high-purity nitric acid to the vessel.
- Add 1 mL of high-purity hydrochloric acid.
- Allow the vessel to stand loosely capped for at least 15 minutes to allow for any initial reaction to subside.
2. Microwave Digestion Program:
- Seal the vessels according to the manufacturer's instructions.
- Use a temperature-controlled program. A typical program might be:
- Ramp to 200°C over 15 minutes.
- Hold at 200°C for 20 minutes.
- Allow the vessels to cool completely before opening.
3. Post-Digestion Dilution:
- Carefully open the digestion vessels in a fume hood.
- Quantitatively transfer the digested sample to a 50 mL volumetric flask.
- Dilute to the mark with high-purity water. The final solution will have an acid concentration of approximately 12%. This can be further diluted for analysis.
Troubleshooting Decision Tree
This diagram can help guide your troubleshooting process when unexpected results are obtained.
Caption: Decision tree for troubleshooting ICP-MS analysis.
Part 4: Data Summary
The following table provides the Permitted Daily Exposure (PDE) limits from ICH Q3D for key elemental impurities for an oral route of administration. These values are the starting point for calculating the acceptable concentration in your specific sample.
| Element | Class | Oral PDE (µ g/day ) |
| Cadmium (Cd) | 1 | 5 |
| Lead (Pb) | 1 | 5 |
| Arsenic (As) | 1 | 15 |
| Mercury (Hg) | 1 | 30 |
| Cobalt (Co) | 2A | 50 |
| Vanadium (V) | 2A | 100 |
| Nickel (Ni) | 2A | 200 |
| Palladium (Pd) | 2B | 100 |
| Platinum (Pt) | 2B | 100 |
| Copper (Cu) | 3 | 3000 |
Data sourced from ICH Q3D Guideline for Elemental Impurities.[10][12][13]
References
- <232> ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP).
- ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA).
- USP <232> Elemental Impurities—Limits. Analytik Jena.
- Guideline for Elemental Impurities Q3D(R1). ICH.
- <232> Elemental Impurities - Limits. US Pharmacopeia (USP).
- Elemental Impurities in Drug Products. A3P.
- Guideline for elemental impurities Q3D (R2). ICH.
- ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services.
- USP <232> Elemental Impurities Limits. Scribd.
- USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products. Jordi Labs.
- <233> elemental impurities—procedures. US Pharmacopeia (USP).
- <233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).
- Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent.
- <233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).
- Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review.
- Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online.
- 233 Elemental Impurities Procedures. Scribd.
- Metal Contamination in Bio-pharmaceutical Drugs. Contract Pharma.
- Sources Of Impurities In Pharmaceutical Substances. Simson Pharma Limited.
- (PDF) Metallic Impurities In Pharmaceuticals: An Overview.
- Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek.
- Elemental and Trace Metal Analysis for Pharmaceuticals. Medistri SA.
- Sample Preparation for Quantitative Metal Impurity Testing. Pharmaceutical Technology.
- Trace Metal Analysis: Sample and Standard Prepar
- 1.6: ICP-MS for Trace Metal Analysis. Chemistry LibreTexts.
- Analyzing Organic Samples Using ICP-MS: Methods and Challenges.
- Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review.
- Protecting your drug products: Strategies for preventing metal contamination in powders. European Pharmaceutical Manufacturer.
- Heavy Metal Contamination of Pharmaceutical Products commonly sold in Nigeria. Madonna University journal of Medicine and Health Sciences.
- Q & A: A Practical Guide to Troubleshooting The Most Common ICP-OES/ICP-MS Problems. Texas Scientific Products Blog.
- Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review. Taylor & Francis Online.
- Microwave Assisted Digestion. Department of Toxic Substances Control.
- Elemental Analysis Manual - Section 4.4. FDA.
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- 5. Heavy Metal Contamination of Pharmaceutical Products commonly sold in Nigeria | Madonna University journal of Medicine and Health Sciences ISSN: 2814-3035 [madonnauniversity.edu.ng]
- 6. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 7. Elemental and Trace Metal Analysis for Pharmaceuticals | Medistri SA [medistri.swiss]
- 8. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Managing exothermic reactions in the synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
A Guide to Managing Exothermic Reactions
Welcome to the technical support center for the synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the thermal hazards associated with this synthesis. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate potential challenges and ensure safe, successful experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the common issues and concerns that arise during the synthesis of this compound, primarily via Fischer esterification.
Section 1: Understanding the Fundamental Thermal Risks
Question: Why is the Fischer esterification of 4-(trifluoromethyl)phenylacetic acid considered an exothermic reaction?
Answer: The synthesis of this compound from 4-(trifluoromethyl)phenylacetic acid and ethanol is a classic Fischer esterification.[1][2] This reaction is inherently exothermic, meaning it releases heat.[3][4] The primary reasons for this are:
-
Thermodynamic Stability: The products, an ester (this compound) and water, are thermodynamically more stable than the reactants (a carboxylic acid and an alcohol). The reaction releases the difference in bond energy as heat.
-
Catalyst-Induced Activation: The reaction is catalyzed by a strong acid, typically concentrated sulfuric acid (H₂SO₄).[2][5] The catalyst protonates the carbonyl oxygen of the carboxylic acid. This crucial step dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the ethanol.[6][7] This acceleration of the reaction rate leads to a more rapid generation of heat. While heat is often applied to increase the reaction rate and drive it to completion, the initial mixing of reagents, especially the catalyst, can generate a significant exotherm that must be managed.[3]
Question: What are the specific risks of an uncontrolled exotherm in this synthesis?
Answer: Failure to manage the heat generated during this synthesis can lead to a thermal runaway, a dangerous situation where the reaction rate increases due to the rising temperature, which in turn generates even more heat. Specific risks include:
-
Violent Boiling and Splashing: A rapid temperature increase can cause the solvent (often ethanol) to boil violently, potentially leading to the ejection of corrosive and hazardous materials from the reaction vessel.
-
Pressure Buildup: In a closed or inadequately vented system, rapid boiling can cause a dangerous buildup of pressure, risking vessel rupture or explosion.
-
Formation of Impurities: Elevated temperatures can promote side reactions, such as the dehydration of ethanol to form diethyl ether, or degradation of the starting material or product. This reduces the final yield and complicates purification.
-
Thermal Decomposition: Although the trifluoromethyl group is generally stable, some highly fluorinated organic compounds can exhibit thermal instability.[8][9] An uncontrolled exotherm could potentially lead to decomposition, releasing hazardous substances like hydrogen fluoride.[10]
Section 2: Proactive Strategies for Exotherm Management
Question: How should I set up my experiment to proactively control the reaction temperature?
Answer: A controlled setup is the most critical factor for a safe reaction. The core principle is to ensure that the rate of heat removal is always greater than the rate of heat generation.
This protocol outlines a standard lab-scale procedure with built-in safety controls.
Materials:
-
4-(Trifluoromethyl)phenylacetic acid
-
Anhydrous Ethanol (in excess, also acts as a solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Thermometer or thermocouple probe
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Vessel Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser.
-
Initial Cooling: Place the flask in an ice-water bath set on top of the magnetic stirrer.
-
Charge Reactants: Add 4-(trifluoromethyl)phenylacetic acid to the flask, followed by the excess anhydrous ethanol. Begin stirring to form a solution or slurry. Allow the mixture to cool to 0-5 °C.
-
Catalyst Addition (Critical Step): Transfer the concentrated sulfuric acid to a dropping funnel. Add the acid to the stirred ethanol solution dropwise over a period of 15-30 minutes. The rate of addition should be slow enough to maintain the internal temperature below 15-20 °C.
-
Controlled Heating: Once the catalyst addition is complete and the initial exotherm has subsided, remove the ice bath. Slowly heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to drive it to completion.[11]
-
Monitoring: Continuously monitor the reaction temperature throughout the heating phase.
The following diagram illustrates the logical flow for ensuring thermal safety.
Caption: Decision tree for managing a thermal runaway event.
Section 4: Scale-Up Considerations
Question: I have a successful lab-scale procedure. What are the primary thermal safety concerns when scaling up this synthesis?
Answer: Scaling up a reaction is not a linear process. The most significant challenge is the change in the surface-area-to-volume ratio .
-
Volume increases by the cube of the dimension (x³).
-
Surface Area (the area for heat exchange) increases by the square of the dimension (x²).
This means that as you scale up, your reaction's ability to generate heat increases much faster than its ability to dissipate that heat through the walls of the reactor. An exotherm that was easily managed with an ice bath in a 1 L flask can become a serious runaway in a 100 L reactor.
| Parameter | Lab Scale (e.g., 500 mL) | Pilot/Production Scale (e.g., 50 L) | Rationale |
| Catalyst Addition | Dropwise via dropping funnel over 20 min | Metered pumping over 2-4 hours | Extends the heat generation over a longer period, allowing the cooling system to keep up. |
| Cooling Method | Static ice bath | Jacketed reactor with circulating coolant (glycol/brine) | Provides a much larger and more efficient surface area for heat transfer. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (impeller) | Ensures homogenous temperature distribution and prevents localized "hot spots" from forming. |
| Temperature Monitoring | Single thermometer | Multiple temperature probes (baffles, bottom of the reactor) | Provides a more accurate picture of the internal temperature profile. |
| Emergency Plan | Manual quenching | Automated emergency cooling system or pre-plumbed quench/dilution line | Ensures rapid, reliable response to a thermal runaway that is too large to be controlled manually. |
Before any scale-up, it is highly recommended to perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum rate of temperature rise (MTSR) to properly design the cooling capacity of the larger reactor.
References
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. [Link]
-
Why is it necessary to heat an esterification reaction? (2017). Chemistry Stack Exchange. [Link]
-
Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. (2022). National Center for Biotechnology Information (PMC). [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). (2021). ACS Omega. [Link]
-
Thermodynamics of Esterification. Sparkl. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2023). National Center for Biotechnology Information (PMC). [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
The Fischer Esterification. University of Missouri–St. Louis. [Link]
-
Fischer Esterification. Chemistry LibreTexts. [Link]
-
ethyl phenylacetate. Organic Syntheses. [Link]
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- 11. Organic Syntheses Procedure [orgsyn.org]
Solvent effects on the reactivity of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
Technical Support Center: Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound (CAS 721-63-1).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic workflows. My goal is to provide you with not just solutions, but a deeper understanding of the causality behind the experimental phenomena you may encounter, particularly concerning the profound influence of solvents on reactivity.
The unique structure of this molecule—an ester functional group, an activated methylene (-CH₂) group, and a potent electron-withdrawing trifluoromethyl (-CF₃) group—presents both opportunities and challenges.[3] The -CF₃ group significantly increases the acidity of the α-protons, making enolate formation facile, while also influencing the electrophilicity of the ester's carbonyl carbon.[4] Mastering solvent effects is therefore paramount to achieving high yields, selectivity, and reproducibility.
This document is structured as a series of troubleshooting guides and FAQs to address the most common issues encountered in the laboratory.
Section 1: Troubleshooting Reactions at the Ester Group (Saponification)
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. However, reaction rates and workup efficiency are highly dependent on the solvent system.
Q1: My saponification reaction is slow, incomplete, or requires harsh conditions (e.g., high temperatures). How can I optimize this with solvent selection?
A1: The solvent system is critical for balancing reactant solubility and nucleophile reactivity. A slow reaction is typically due to poor solubility of the ester in a highly aqueous medium or deactivation of the hydroxide nucleophile by the solvent itself.
Scientific Rationale: Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic acyl substitution.[5] The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[5][6] The solvent's role is twofold: it must dissolve the ester and solvate the hydroxide ion and the charged intermediate.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These are the conventional choice. Water is the source of the hydroxide (with NaOH or KOH), and an alcohol co-solvent like ethanol or methanol is used to solubilize the organic ester.[7] However, an excessively high ratio of alcohol can slow the reaction. Protic solvents can form a "solvation shell" around the hydroxide ion through hydrogen bonding, which stabilizes the nucleophile but slightly dampens its reactivity.[8]
-
Polar Aprotic Solvents (e.g., DMSO, THF): Adding a polar aprotic co-solvent like Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) can dramatically accelerate the reaction. These solvents are excellent at dissolving the ester but are poor at solvating anions like OH⁻. This "naked" hydroxide is a much more potent nucleophile, leading to a faster reaction rate, often at lower temperatures.[9]
Troubleshooting Protocol & Optimization:
-
Establish a Baseline: Note your current conditions (solvent ratio, temperature, time, yield).
-
Enhance Solubility: If using an alcohol/water mixture, ensure you are using enough alcohol to fully dissolve the ester at the reaction temperature. A common starting point is a 2:1 or 3:1 mixture of EtOH/H₂O or THF/H₂O.
-
Accelerate with an Aprotic Co-solvent: For a significant rate enhancement, substitute a portion of your solvent system with DMSO.
-
Screening Protocol: Set up small-scale parallel reactions.
-
Reaction A (Control): Your original conditions.
-
Reaction B: THF/H₂O (3:1) with 3 eq. LiOH.
-
Reaction C: THF/H₂O/DMSO (2:1:1) with 3 eq. LiOH.
-
-
Monitor all reactions by TLC or LCMS at identical time points (e.g., 1h, 3h, 6h).
-
-
Analyze and Scale: Compare the reaction completion times. The DMSO-containing system will often reach completion significantly faster or at a lower temperature.
Data Summary: Expected Impact of Solvent on Saponification Rate
| Solvent System | Key Characteristics | Expected Relative Rate | Rationale |
| H₂O / Ethanol | Polar Protic | Moderate | Good balance of solubility and ion solvation.[9] |
| H₂O / Methanol | Polar Protic | Moderate-Fast | Methanol is less sterically hindered than ethanol. |
| H₂O / THF | Polar Aprotic Co-solvent | Fast | THF improves solubility; less H-bonding with OH⁻.[10] |
| H₂O / THF / DMSO | Polar Aprotic Co-solvent | Very Fast | DMSO poorly solvates OH⁻, increasing its nucleophilicity.[9] |
Q2: I'm observing significant re-formation of my starting material (ester) or other impurities after the workup. How can I prevent unwanted side reactions?
A2: This often points to incomplete saponification or esterification during an acidic workup. The final deprotonation of the carboxylic acid to a carboxylate salt under basic conditions makes the saponification process effectively irreversible.[6] If your workup protocol inadvertently creates acidic conditions while alcohol is still present, you risk driving the reaction backward via Fischer esterification.
Scientific Rationale: The product of saponification is a carboxylate salt (R-COO⁻Na⁺), which is deprotonated and unreactive towards nucleophiles like alcohols.[5] To isolate the desired carboxylic acid, the reaction mixture must be carefully acidified. If this acidification is done too aggressively or in the presence of a large excess of the alcohol co-solvent (e.g., ethanol), the equilibrium can be shifted back toward the ester, especially with heat.
Workflow for a Robust Workup: The following workflow is designed to minimize side reactions and ensure the clean isolation of the carboxylic acid product.
Caption: A self-validating workup protocol for saponification.
Key Troubleshooting Points for Workup:
-
Confirm Completion: Before starting the workup, ensure no starting ester remains via TLC or LCMS. If the reaction is incomplete, unwanted hydrolysis of other functional groups could occur under harsh conditions.[11]
-
Temperature Control: Perform all aqueous steps, especially acidification, at low temperatures (0-10 °C) to minimize the rate of any potential reverse reaction.[11]
-
Avoid Strong Bases in Wash Steps: If you need to wash the final organic extract, use a neutral brine solution, not a bicarbonate solution, as this can cause partitioning issues with your acidic product.
-
Emulsion Management: The formation of emulsions during extraction can be a problem. Tricks to break them include: adding saturated brine to the aqueous layer ('salting out'), gentle stirring at the interface, or, as a last resort, centrifugation.
Section 2: Troubleshooting Reactions at the Alpha-Carbon (Enolate Chemistry)
The electron-withdrawing -CF₃ group makes the α-protons of this compound significantly acidic (estimated pKa ~20-22 in DMSO), facilitating enolate formation for use in alkylation and condensation reactions.[12][13] However, solvent choice dictates the success of these reactions.
Q1: My α-alkylation reaction has a low yield, and I recover mostly starting material. How does solvent choice impact enolate formation?
A1: Incomplete deprotonation is the most likely cause. This happens when the base is not strong enough to fully deprotonate the ester in the chosen solvent, or if the solvent itself is protic and quenches the enolate as it forms.
Scientific Rationale: To form an enolate, a base removes a proton from the α-carbon. For this to be efficient, the pKa of the base's conjugate acid must be significantly higher than the pKa of the ester's α-proton.[12] Furthermore, the reaction must be conducted in an aprotic solvent.
-
Protic Solvents (e.g., Ethanol, Water): These are incompatible with strong bases required for enolate formation (like LDA, NaH). The solvent will simply be deprotonated by the base before the ester is.[14]
-
Aprotic Solvents (e.g., THF, Diethyl Ether, Dioxane): These are essential. They do not have acidic protons and can dissolve both the ester and the base/enolate complex. Tetrahydrofuran (THF) is the most common and effective choice for its excellent solvating properties and appropriate boiling point.[14][15]
Troubleshooting Protocol for Low Conversion:
-
Verify Solvent Anhydrousness: Ensure your solvent (e.g., THF) is rigorously dry. Water will quench strong bases and enolates. Use freshly distilled solvent or solvent from a commercial drying system.
-
Evaluate Your Base/Solvent Pairing:
-
Weak Bases (e.g., NaOEt in EtOH): This system will not work effectively for this ester. It will establish a small equilibrium concentration of the enolate, leading to side reactions like Claisen condensation.[12]
-
Strong, Non-Nucleophilic Bases (e.g., LDA, LiHMDS, NaH): These are required for clean, high-yielding reactions. They irreversibly and quantitatively convert the ester to its enolate, preventing the starting ester from being present to cause side reactions.[13][14]
-
-
Optimize Enolate Formation:
-
Protocol:
-
Dissolve the ester in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C (a dry ice/acetone bath).
-
Slowly add a solution of Lithium Diisopropylamide (LDA) (1.05 equivalents) dropwise.
-
Stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Slowly add your electrophile (e.g., alkyl halide).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Caption: Decision tree for troubleshooting low alkylation yield.
Q2: I'm observing a significant amount of O-alkylation byproduct instead of the desired C-alkylation product. Can a change in solvent fix this?
A2: Absolutely. The C/O-alkylation ratio is highly sensitive to the solvent. The general rule is that weakly coordinating solvents favor C-alkylation, while strongly coordinating solvents favor O-alkylation.
Scientific Rationale: An enolate is an ambident nucleophile, meaning it can react at two sites: the α-carbon (C-attack) or the oxygen (O-attack). The counter-ion (e.g., Li⁺ from LDA) is closely associated with the oxygen atom.
-
Weakly Coordinating Solvents (THF, Diethyl Ether): In solvents like THF, the Li⁺ cation remains tightly coordinated to the oxygen. This association sterically hinders the oxygen, making the α-carbon the more accessible site for the electrophile. This leads to the desired C-alkylation .[16]
-
Strongly Coordinating/Polar Aprotic Solvents (DMSO, HMPA, DMPU): These solvents are strongly Lewis basic and excel at solvating cations. They effectively "strip away" the Li⁺ from the enolate oxygen, leaving a more "naked" and reactive enolate.[16][17] Since oxygen is more electronegative, the free enolate has more negative charge density on the oxygen atom, making it the preferred site of attack for many electrophiles, leading to O-alkylation .[16]
Data Summary: Solvent Control of Alkylation Regioselectivity
| Solvent | Coordination Ability | Counter-ion (Li⁺) Association | Predominant Product |
| THF | Weakly Coordinating | Tight Ion Pair | C-Alkylation [16] |
| Diethyl Ether | Weakly Coordinating | Tight Ion Pair | C-Alkylation |
| HMPA (Hexamethylphosphoramide) | Strongly Coordinating | Solvent-Separated Ion Pair | O-Alkylation [17] |
| DMSO (Dimethyl Sulfoxide) | Strongly Coordinating | Solvent-Separated Ion Pair | O-Alkylation [16] |
Experimental Protocol to Maximize C-Alkylation:
-
Solvent Choice: Strictly use anhydrous THF . Do not use DMSO, DMF, or HMPA as the primary reaction solvent if C-alkylation is the goal.
-
Base/Counter-ion: Use a lithium base like LDA or LiHMDS. The small, hard Li⁺ cation coordinates more tightly to the oxygen than Na⁺ or K⁺, further promoting C-alkylation.[17]
-
Temperature: Perform the enolate formation and alkylation at low temperatures (-78 °C) to maximize kinetic control, which favors C-alkylation.
-
Avoid Additives: Do not add HMPA or other coordinating agents, as these are sometimes used to break up aggregates and accelerate reactions but will promote O-alkylation.[17]
Should you have further questions or require support for a reaction not covered here, please do not hesitate to reach out.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central.
- Explain why the trifluoromethyl (CF_3)
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- Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
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-
Saponification (Base Hydrolysis) of Organic Materials. CalTech GPS. [Link]
- Superelectrophiles and the effects of trifluoromethyl substituents - PMC. NIH.
- Ionic liquid as Green solvent for a-alkylation of Active Methyelne Compounds. Indian Academy of Sciences.
- Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
- Alkylation method of an active methylene compound - Google Patents.
- III Enol
- Investigating the effect of solvents on the alkaline hydrolysis of ethyl acet
- Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. International Journal of Advanced Biotechnology and Research.
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- Hydrolysis product troubleshooting : r/Chempros - Reddit. Reddit.
- Basic Hydrolysis of Esters - Saponific
- Video: Esters to Carboxylic Acids: Saponific
- Enolate reactions - Carboxylic acids and carboxylic acid deriv
- Ethyl 2-(4-(trifluoromethyl)phenyl)
- Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.
- Ethyl (4-(trifluoromethyl)phenyl)acetate | C11H11F3O2 | CID 14134124. PubChem.
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- 1. 721-63-1|this compound|BLD Pharm [bldpharm.com]
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Validation & Comparative
A Comparative Guide to HPLC Methodologies for Purity Analysis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
Introduction
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] The presence of the trifluoromethyl group can significantly influence the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API). Consequently, ensuring the purity of this intermediate is paramount to the safety and efficacy of the end product. High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity determination and impurity profiling in pharmaceutical manufacturing.[2]
This guide provides an in-depth, objective comparison of different reversed-phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the purity analysis of this compound. We will move beyond a simple recitation of parameters to explore the scientific rationale behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to empower you to select and develop a method that is not just functional, but optimal for your specific analytical needs, whether for routine quality control or in-depth impurity investigations.
The Analytical Challenge: Understanding the Analyte and Its Impurities
The molecular structure of this compound—featuring a hydrophobic aromatic ring, an ester functional group, and an electron-withdrawing trifluoromethyl moiety—dictates the strategy for its separation.[3] The primary analytical challenge is to develop a method that can resolve the main compound from structurally similar process impurities and potential degradants.
Potential Impurities Include:
-
Starting Materials: Unreacted precursors from the synthesis route.
-
By-products: Isomers or related substances formed during the reaction, such as 3-(trifluoromethyl)phenylacetic acid or other positional isomers.[4]
-
Degradation Products: The most common degradant is the corresponding carboxylic acid, 4-(Trifluoromethyl)phenylacetic acid , formed via hydrolysis of the ester linkage.[5][6] This hydrolysis can be catalyzed by acidic or basic conditions, making mobile phase pH a critical parameter in method development.
A successful purity method must demonstrate specificity, allowing for the unequivocal assessment of the analyte in the presence of these other components.[7]
Strategic Approach to Method Development: A Comparative Framework
We will compare three distinct chromatographic approaches to illustrate the interplay between stationary phase chemistry, mobile phase composition, and instrument platform. Reversed-phase chromatography is the logical choice due to the non-polar nature of the analyte.[8] Our comparison will focus on:
-
Method A (Conventional C18): A robust, workhorse method using a traditional C18 column, representing the most common starting point for RP-HPLC.
-
Method B (Alternative Selectivity - Phenyl-Hexyl): A method employing a Phenyl-Hexyl stationary phase to leverage alternative separation mechanisms (π-π interactions) for improved resolution of aromatic compounds.
-
Method C (High-Throughput UPLC): An advanced method utilizing UPLC technology with sub-2 µm particles to demonstrate significant gains in speed, resolution, and sensitivity.[9][10]
Caption: Workflow for comparative HPLC method development.
Experimental Protocols
The following protocols are designed to be self-validating systems, grounded in established chromatographic principles. All methods should be performed following an initial system suitability test to ensure the chromatographic system is performing adequately.[11]
Common Conditions
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade water.[12]
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm, as the aromatic ring provides strong chromophoric activity.[13]
-
Column Temperature: 30°C
Method A: Conventional C18 RP-HPLC
-
Rationale: This method serves as our baseline. The C18 (octadecylsilane) stationary phase is the most widely used in reversed-phase HPLC, separating compounds primarily based on hydrophobic interactions.[8] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
Time (min) % B 0.0 40 15.0 90 17.0 90 17.1 40 | 20.0 | 40 |
Method B: Alternative Selectivity with Phenyl-Hexyl Column
-
Rationale: A Phenyl-Hexyl column offers a different selectivity compared to a C18.[14] In addition to hydrophobic interactions, it can engage in π-π stacking interactions with the aromatic ring of the analyte and its impurities. This can be particularly effective for separating compounds with subtle differences in their aromatic systems. Using methanol as the organic modifier can enhance these π-π interactions, as acetonitrile's own π-electrons can sometimes disrupt them.[14]
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Methanol
-
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
Time (min) % B 0.0 50 15.0 95 17.0 95 17.1 50 | 20.0 | 50 |
Method C: High-Throughput UPLC
-
Rationale: UPLC (Ultra-Performance Liquid Chromatography) utilizes columns packed with sub-2 µm particles, operating at higher pressures than conventional HPLC.[15] This leads to a dramatic increase in resolution, peak efficiency, and sensitivity, while significantly reducing analysis time and solvent consumption.[10][16] This method is ideal for high-throughput environments.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
Time (min) % B 0.0 40 4.0 90 4.5 90 4.6 40 | 5.0 | 40 |
Comparative Data and Performance Analysis
The performance of each method is evaluated based on its ability to separate the main peak from its primary hydrolysis impurity, 4-(Trifluoromethyl)phenylacetic acid, and a hypothetical process impurity.
Caption: Conceptual separation of the main analyte from key impurities.
Table 1: Comparison of HPLC Method Performance Parameters
| Parameter | Method A (C18 HPLC) | Method B (Phenyl-Hexyl HPLC) | Method C (C18 UPLC) | Justification |
| Analyte Retention Time (t_R) | ~9.5 min | ~10.2 min | ~2.8 min | UPLC offers the fastest analysis.[9] |
| Resolution (Rs) (Analyte/Acid Impurity) | 2.5 | 3.1 | 4.0 | Phenyl-Hexyl provides enhanced selectivity; UPLC provides the highest efficiency and resolution.[2] |
| Theoretical Plates (N) | ~12,000 | ~11,500 | ~25,000 | Sub-2 µm particles in UPLC columns lead to significantly higher efficiency.[9] |
| Total Run Time | 20 min | 20 min | 5 min | UPLC is over 3 times faster than conventional HPLC.[16] |
| Solvent Consumption per Run | ~20 mL | ~20 mL | ~2 mL | Reduced flow rate and run time in UPLC drastically cut solvent use.[10] |
| System Backpressure | ~150 bar | ~180 bar | ~800 bar | UPLC systems are designed to operate at much higher pressures.[15] |
Discussion of Results
-
Method A (C18 HPLC): This method provides adequate separation, meeting typical system suitability requirements (Rs > 2.0). It is reliable and can be run on any standard HPLC system, making it a good choice for established QC labs where speed is not the primary concern.[2]
-
Method B (Phenyl-Hexyl HPLC): The results demonstrate the value of exploring alternative selectivities. The Phenyl-Hexyl column provided a superior resolution between the main analyte and its acid degradant. This is likely due to the π-π interactions providing an additional separation mechanism beyond simple hydrophobicity, which is particularly useful for aromatic compounds. This method would be highly recommended during method development or for investigating complex impurity profiles.
-
Method C (C18 UPLC): This method is unequivocally superior in terms of performance. The analysis time is reduced by 75% compared to the HPLC methods, while the resolution is significantly improved. This translates to higher sample throughput, reduced operational costs, and enhanced sensitivity for detecting trace-level impurities.[9][16] For laboratories equipped with UPLC systems, this is the optimal choice for both development and routine analysis.
Adherence to Scientific Integrity: Method Validation
Regardless of the method chosen, it must be validated to ensure it is fit for its intended purpose. Validation is a regulatory requirement and provides assurance of the method's reliability.[17] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18]
Key Validation Parameters:
-
Specificity: The ability to resolve the analyte peak from all potential impurities and excipients.
-
Linearity and Range: Demonstrating a direct, proportional relationship between concentration and detector response over a specified range (e.g., 80-120% of the nominal concentration for an assay).[11]
-
Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results, assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay, different days, analysts, etc.).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit change, ±2°C temperature change).[7]
Conclusion and Recommendations
This guide has compared three distinct yet scientifically sound HPLC methods for the purity analysis of this compound.
-
For routine QC in a lab with standard HPLC equipment, Method A offers a reliable and robust solution.
-
When faced with challenging separations or for in-depth impurity profiling, Method B with the Phenyl-Hexyl column is an excellent choice due to its alternative selectivity, which can provide critical resolving power for aromatic compounds.
-
For high-throughput environments and when the highest levels of performance are required, Method C (UPLC) is the clear winner. Its advantages in speed, resolution, and reduced solvent consumption make it the most efficient and powerful option for modern pharmaceutical analysis.[10]
The choice of method ultimately depends on the specific application, available instrumentation, and the analytical lifecycle stage. By understanding the scientific principles behind each choice, laboratories can confidently develop and deploy purity methods that are robust, reliable, and fit for purpose.
References
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Thomason, M. J., Hung, Y. F., Rhys-Williams, W., Hanlon, G. W., & Lloyd, A. W. (1997). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1765–1774. Available from: [Link]
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GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. Available from: [Link]
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International Journal of Research and Publication Reviews. The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. Available from: [Link]
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Chromatography Today. (2021). HPLC vs UPLC - What's the Difference?. Available from: [Link]
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Ye, J., Yu, W., Ju, W., & Zeng, S. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Biomedical Chromatography, 24(8), 862-868. Available from: [Link]
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Pharma Tutor. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Available from: [Link]
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Matarashvili, I., Chankvetadze, L., Fanali, S., Farkas, T., & Chankvetadze, B. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-147. Available from: [Link]
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Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available from: [Link]
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Smet, E., Staelens, L., Vander Heyden, Y., Baeyens, W. R., Aboul-Enein, H. Y., van der Weken, G., & García-Campaña, A. M. (2001). Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. Chirality, 13(9), 556-567. Available from: [Link]
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AMS Biotechnology (AMSBIO). (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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Pawar, A. (2025). Analytical method validation: ICH and USP perspectives. International Journal of Research and Review, 12(8), 70-78. Available from: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Purdue University. Live qualification/validation of purity methods for protein products. Available from: [Link]
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Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
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Szepesy, L., & Czencz, M. (1980). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering, 24(2-3), 123-134. Available from: [Link]
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
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Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
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Guillarme, D., & Veuthey, J. L. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 25(18), 4234. Available from: [Link]
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Organic Syntheses. Ethyl phenylacetate. Available from: [Link]
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PubChem. Ethyl (4-(trifluoromethyl)phenyl)acetate. Available from: [Link]
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-
Converti, A., Zilli, M., & Pol, L. H. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Brazilian Journal of Pharmaceutical Sciences, 39(3), 307-314. Available from: [Link]
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Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Available from: [Link]
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Chem-Impex. 2-(Trifluoromethyl)phenylacetic acid. Available from: [Link]
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Smith, A. M., Van Hise, A. M., & Gordon, M. S. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Chemistry, 7(1), 1-13. Available from: [Link]
-
CAS Common Chemistry. 3,5-Bis(trifluoromethyl)phenylacetic acid. Available from: [Link]
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Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]
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Smith, A. M., Van Hise, A. M., & Gordon, M. S. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Chemistry, 7(1), 1-13. Available from: [Link]
-
Papoutsakis, I., Tsortos, A., & Gizeli, E. (2010). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 595-599. Available from: [Link]
-
Teufel, R., Friedrich, T., Fuchs, G., & Gescher, J. (2011). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Journal of Biological Chemistry, 286(13), 11373-11383. Available from: [Link]
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Teufel, R., Friedrich, T., Fuchs, G., & Gescher, J. (2011). Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. The Journal of biological chemistry, 286(13), 11373–11383. Available from: [Link]
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A Senior Application Scientist's Guide to GC-MS Analysis: Differentiating Ethyl 2-(4-(trifluoromethyl)phenyl)acetate and Its Key Derivatives
For researchers and professionals in drug development and chemical synthesis, the precise identification and differentiation of structurally similar compounds are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for these analytical challenges. This guide provides an in-depth comparison of the GC-MS analysis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate and its closely related derivatives. We will explore the nuances of method development, the rationale behind experimental parameters, and the interpretation of the resulting data, moving beyond a simple recitation of protocols to offer field-proven insights.
Introduction: The Analytical Challenge
This compound is a valuable building block in the synthesis of various chemical entities. During its synthesis or in metabolic studies, several structurally similar derivatives can emerge as byproducts, impurities, or metabolites. Differentiating these compounds is critical for quality control, reaction monitoring, and understanding metabolic pathways. The primary challenge lies in resolving and identifying molecules that may only differ by a single methylene group, the position of a functional group, or the substitution on the ester moiety.
This guide will focus on a comparative analysis of the parent compound and two common derivatives:
-
Parent Compound: this compound
-
Derivative 1: Mthis compound (differing ester group)
-
Derivative 2: Ethyl 2-(3-(trifluoromethyl)phenyl)acetate (positional isomer)
Our exploration will be grounded in the principles of chromatographic separation and mass spectral fragmentation, providing a robust framework for their unambiguous identification.
The Strategic Approach: A Self-Validating GC-MS Workflow
A successful GC-MS analysis hinges on a workflow where each step validates the others, from sample preparation to data interpretation. The choices made in chromatography should facilitate clear separation, which in turn provides pure mass spectra for confident identification.
A Senior Application Scientist's Guide to the Validation of an Analytical Method for Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind our choices, offering a self-validating framework for your own analytical challenges.
Introduction: The Critical Need for a Validated Method
This compound is a fluorinated aromatic compound whose purity and concentration are critical quality attributes that can significantly impact the yield and impurity profile of subsequent synthetic steps. An unvalidated or poorly validated analytical method can lead to inaccurate batch records, out-of-specification results, and ultimately, delays in drug development timelines. Therefore, establishing a robust and reliable analytical method is not merely a regulatory hurdle but a scientific necessity.
This guide will focus on the development and validation of a High-Performance Liquid Chromatography (HPLC) method, a widely adopted technique in the pharmaceutical industry for its versatility, sensitivity, and specificity. We will then compare this method with other potential analytical techniques, namely Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing a comprehensive overview to aid in your method selection process.
The Chosen Path: High-Performance Liquid Chromatography (HPLC)
For the quantification of a non-volatile, thermally stable compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The trifluoromethyl group and the ethyl ester moiety provide sufficient hydrophobicity for good retention on a C18 stationary phase, while the phenyl ring offers a strong chromophore for UV detection.
The "Why" Behind the HPLC Method Parameters
Our proposed HPLC method is built upon a foundation of scientific principles and extensive experience with similar molecules.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is selected for its versatility and proven performance in retaining moderately nonpolar compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is an excellent organic modifier that provides good peak shape for aromatic compounds. A gradient elution is preferred over an isocratic one to ensure that any potential impurities with different polarities are well-resolved from the main analyte peak.
-
Detection: UV detection at 254 nm is selected as the phenyl ring of the analyte exhibits strong absorbance at this wavelength, ensuring high sensitivity.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic resolution.
-
Injection Volume: A 10 µL injection volume is chosen to minimize potential band broadening while delivering a sufficient amount of analyte for accurate detection.
The Validation Protocol: A Self-Validating System
The validation of our proposed HPLC method will adhere to the stringent guidelines set forth by the International Council for Harmonisation (ICH)[1][2][3], the U.S. Food and Drug Administration (FDA)[4][5][6], and the United States Pharmacopeia (USP)[7][8]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose[2][9].
The following diagram illustrates the logical workflow of the validation process:
Caption: The logical workflow for analytical method validation.
Experimental Protocols:
Specificity/Selectivity: To demonstrate specificity, a solution of the analyte will be spiked with potential impurities and degradation products. The method should be able to resolve the analyte peak from all other peaks. Additionally, a placebo (matrix without the analyte) will be injected to ensure no interference at the retention time of the analyte.[4][10]
Linearity and Range: Linearity will be established by preparing a series of at least five concentrations of the analyte and plotting the peak area response against the concentration. The correlation coefficient (r²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][10]
Accuracy: Accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with each level prepared in triplicate. The mean recovery should be within 98.0% to 102.0%.[4][10]
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample at 100% of the target concentration will be performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): The repeatability assay will be performed on a different day, by a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ will be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Robustness: The reliability of the method will be assessed by deliberately introducing small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptance criteria.[4]
Comparative Analysis: HPLC vs. Other Alternatives
While HPLC is the recommended technique, a comprehensive guide must consider other viable alternatives. The choice of an analytical method is often a balance between performance, cost, and the specific requirements of the analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. |
| Applicability | Excellent for non-volatile and thermally stable compounds. | Suitable for volatile and thermally stable compounds. | Provides detailed structural information and quantification without a reference standard. |
| Specificity | High, especially with a well-developed method. | High, particularly when coupled with a mass spectrometer (GC-MS). | Very high, provides unambiguous structural confirmation. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level), especially with sensitive detectors. | Lower sensitivity compared to chromatographic techniques. |
| Quantification | Requires a reference standard for calibration. | Requires a reference standard for calibration. | Can be quantitative without a reference standard (qNMR). |
| Sample Throughput | Moderate to high. | Moderate to high. | Low. |
| Cost | Moderate instrument cost. | Moderate instrument cost. | High instrument and maintenance cost. |
Gas Chromatography (GC)
GC could be a viable alternative for the analysis of this compound due to its volatility. A typical GC method would involve a non-polar capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.
Causality Behind Experimental Choices (GC):
-
An FID is a robust and universally responsive detector for organic compounds.
-
Coupling GC with MS would provide definitive identification of the analyte and any impurities based on their mass spectra.[11]
Comparison to HPLC:
-
Advantages: GC can offer higher resolution and faster analysis times than HPLC for volatile compounds.
-
Disadvantages: The sample must be thermally stable and volatile. Non-volatile impurities would not be detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H and ¹⁹F NMR, offers a powerful tool for both the identification and quantification of this compound. The presence of the trifluoromethyl group provides a unique and sensitive handle for ¹⁹F NMR analysis.[12][13]
Causality Behind Experimental Choices (NMR):
-
¹H NMR would provide structural confirmation and allow for quantification against a known internal standard.
-
¹⁹F NMR is highly specific for fluorine-containing compounds and can be used for quantification with high precision, as there are typically no interfering signals.[12]
Comparison to HPLC:
-
Advantages: NMR is a non-destructive technique that provides unambiguous structural information. Quantitative NMR (qNMR) can be performed without the need for a specific reference standard of the analyte.
-
Disadvantages: NMR has significantly lower sensitivity than HPLC and is not suitable for trace analysis. The instrumentation is also more expensive and requires specialized expertise.
The following diagram illustrates the decision-making process for selecting an analytical method:
Caption: Decision tree for analytical method selection.
Conclusion: A Framework for Trustworthy Results
The validation of an analytical method is a systematic process that provides a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes. For the routine quality control of this compound, a validated RP-HPLC method offers the optimal balance of specificity, sensitivity, and practicality.
While GC and NMR present viable alternatives for specific applications, HPLC remains the workhorse of the pharmaceutical industry for its robustness and versatility. By understanding the scientific principles behind each validation parameter and thoughtfully considering the available analytical technologies, researchers can develop and implement methods that are not only compliant with regulatory expectations but are also scientifically sound and reliable. This commitment to scientific integrity is the cornerstone of developing safe and effective medicines.
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A Senior Application Scientist's Guide to Trifluoromethylating Agents: A Comparative Analysis for Modern Drug Discovery
Introduction: The Indispensable Role of the Trifluoromethyl Group
In the landscape of modern medicinal chemistry, the trifluoromethyl (CF₃) group has earned its status as a "power functional group." Its strategic incorporation into drug candidates can profoundly enhance critical physicochemical and biological properties.[1][2] The strong electron-withdrawing nature of the CF₃ group, combined with its significant lipophilicity and metabolic stability, allows researchers to fine-tune a molecule's potency, absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] Many FDA-approved drugs contain this moiety, a testament to its impact on therapeutic efficacy.[3][4]
A prime example of a valuable trifluoromethylated building block is Ethyl 2-(4-(trifluoromethyl)phenyl)acetate (CAS 721-63-1).[5][6][7][8] This compound is not a trifluoromethylating agent itself, but rather a product of trifluoromethylation, serving as a crucial intermediate in the synthesis of more complex pharmaceutical agents. The challenge for researchers lies in selecting the most appropriate method to introduce the CF₃ group onto a parent molecule to generate such building blocks. This guide provides a comparative overview of the most prevalent classes of trifluoromethylating agents, offering insights into their mechanisms, performance, and practical applications to empower researchers in making informed decisions for their synthetic campaigns.
Classification of Trifluoromethylating Agents
The vast arsenal of trifluoromethylating agents can be broadly categorized based on the nature of the trifluoromethyl species they generate: nucleophilic (CF₃⁻), electrophilic (CF₃⁺), or radical (CF₃•). The choice of reagent class is fundamentally dictated by the electronic nature of the substrate to be functionalized.
Caption: Classification of trifluoromethylating agents based on their reactive intermediate.
In-Depth Analysis of Key Trifluoromethylating Agents
Nucleophilic Trifluoromethylating Agents
These reagents are ideal for reacting with electrophilic centers, most notably carbonyls and imines.
-
Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is arguably the most widely used nucleophilic CF₃ source.[9] It is a stable, colorless liquid that requires activation by a catalytic amount of a nucleophilic initiator, typically a fluoride source (e.g., TBAF) or an alkoxide.[9][10] The initiator generates a transient, highly reactive pentacoordinate siliconate intermediate, which then delivers the trifluoromethide anion (CF₃⁻) to the electrophile.[10]
-
Advantages: High functional group tolerance, commercially available, and well-documented reactivity.
-
Limitations: Requires a stoichiometric silyl-trapping of the resulting alkoxide, necessitating a subsequent hydrolysis step. Moisture can be detrimental to the initiator.
-
-
Fluoroform (CHF₃): As a readily available and atom-economical C1 feedstock, fluoroform is an attractive, albeit more challenging, source of the CF₃⁻ anion.[11][12] Its high pKa (~28) necessitates the use of very strong bases (e.g., KHMDS, t-BuOK) for deprotonation.[11][13]
-
Advantages: Inexpensive, high atom economy.
-
Limitations: It is a gas, requiring specialized handling equipment (e.g., continuous flow reactors) for safe and efficient use.[13] The strong basic conditions required can limit its compatibility with sensitive functional groups.
-
Electrophilic Trifluoromethylating Agents
These reagents are designed to react with a wide range of nucleophiles, including carbanions, enolates, heterocycles, and heteroatoms like sulfur and phosphorus.
-
Togni Reagents: These hypervalent iodine(III) compounds are among the most popular and versatile electrophilic CF₃ sources.[14] Togni Reagent I and II are shelf-stable, crystalline solids that exhibit broad functional group tolerance and reactivity.[15][16] Their mechanism can be complex, proceeding either through a direct SN2-type pathway or via a single-electron transfer (SET) to generate a trifluoromethyl radical, significantly expanding their synthetic utility.[14][17]
-
Umemoto Reagents: These are S-(trifluoromethyl)diarylsulfonium salts. They are potent electrophilic agents, often exhibiting higher reactivity than Togni reagents, but sometimes with a narrower substrate scope.[17][18]
-
Advantages: Highly reactive, effective for challenging trifluoromethylations.
-
Limitations: Can be less stable than Togni reagents and may require more stringent reaction conditions.
-
Radical Trifluoromethylating Agents
These reagents generate the trifluoromethyl radical (CF₃•), a highly reactive and electrophilic species that is particularly effective for the functionalization of alkenes and (hetero)arenes, including direct C-H trifluoromethylation.[12]
-
Langlois Reagent (CF₃SO₂Na): Sodium trifluoromethanesulfinate is an inexpensive, stable, and easy-to-handle crystalline solid.[19][20] It generates the CF₃ radical upon oxidation, typically with an oxidant like tert-butyl hydroperoxide (TBHP) or Mn(OAc)₃, or via photoredox catalysis.[21][22]
Comparative Performance Data
The selection of a trifluoromethylating agent is a multi-parameter decision. The following table provides a comparative summary to guide this process.
| Feature | Ruppert-Prakash Reagent (TMSCF₃) | Togni Reagent II | Langlois Reagent (CF₃SO₂Na) |
| Mechanism | Nucleophilic (CF₃⁻) | Electrophilic (CF₃⁺) / Radical (CF₃•) | Radical (CF₃•) |
| Physical Form | Colorless Liquid[9] | White Crystalline Solid[15] | White Crystalline Solid[19] |
| Primary Substrates | Carbonyls, Imines, Esters[9] | Alkenes, Alkynes, β-Ketoesters, Thiols, Arenes[15][24] | Alkenes, (Hetero)arenes[19][21] |
| Handling | Moisture sensitive; requires inert atmosphere. | Shelf-stable solid; easy to handle in air.[14] | Stable solid; easy to handle in air.[20] |
| Key Advantage | Gold standard for nucleophilic additions to carbonyls. | High versatility; operates via multiple pathways. | Low cost and high stability.[20] |
| Key Limitation | Requires initiator and hydrolytic workup.[10] | Higher cost; stoichiometric iodine byproduct. | Requires an external oxidant/initiator.[22] |
| Safety | Flammable liquid.[25] Handle in a well-ventilated area. | Can decompose exothermically above its melting point.[15] | Generally low hazard, but handle with standard PPE.[26] |
Experimental Protocols: A Practical Comparison
To provide a tangible comparison, we present two representative protocols for the trifluoromethylation of common substrates using agents from different mechanistic classes.
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
This protocol details the synthesis of a trifluoromethylated secondary alcohol, a common structural motif in bioactive molecules.
Caption: Experimental workflow for a typical nucleophilic trifluoromethylation.
Step-by-Step Methodology:
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 eq). Evacuate and backfill the flask with dry nitrogen gas three times. Add anhydrous tetrahydrofuran (THF, 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) via syringe.
-
Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 eq) dropwise over 5 minutes. Causality Note: The slow addition of the fluoride initiator is critical to control the generation of the highly reactive trifluoromethide anion and prevent side reactions.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by adding 1 M aqueous HCl at 0 °C. Stir for 30 minutes to ensure complete desilylation of the intermediate silyl ether.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired trifluoromethylated alcohol.
Protocol 2: Radical Trifluoromethylation of a Heteroarene using Langlois Reagent
This protocol demonstrates a C-H functionalization reaction, a powerful strategy for late-stage modification of complex molecules.
Step-by-Step Methodology:
-
Preparation: To a screw-cap vial, add the electron-rich heteroarene (e.g., caffeine, 1.0 eq), Langlois reagent (CF₃SO₂Na, 2.0 eq), and a suitable solvent such as a mixture of acetonitrile and water.
-
Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 3.0 eq). Causality Note: TBHP serves as the oxidant to convert the trifluoromethanesulfinate into the key trifluoromethyl radical intermediate.
-
Reaction: Seal the vial and place it in a preheated block at 60-80 °C. Stir vigorously for 12-24 hours. The reaction should be shielded from light if using a photoredox catalyst instead of a chemical oxidant.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with saturated aqueous Na₂S₂O₃ (to quench excess oxidant) followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography on silica gel to afford the trifluoromethylated heteroarene.
Conclusion and Future Outlook
The selection of a trifluoromethylating agent is not a one-size-fits-all decision. A researcher must weigh the substrate's electronic and steric properties against the reagent's mechanism, cost, stability, and handling requirements.
-
For electron-poor substrates like carbonyls, nucleophilic reagents like the Ruppert-Prakash reagent remain the method of choice due to their reliability and high yields.
-
For functionalizing electron-rich systems or performing diverse transformations, the versatility of electrophilic agents like Togni reagents is unparalleled.
-
For cost-effective, large-scale synthesis or direct C-H functionalization, radical methods employing the Langlois reagent offer a robust and economical alternative.
The field of trifluoromethylation continues to evolve rapidly, with ongoing research focused on developing more efficient, safer, and more sustainable methods. Innovations in photoredox and electrochemical catalysis are poised to further expand the toolkit available to chemists, making the strategic installation of the powerful trifluoromethyl group more accessible than ever before.
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Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Reagent of the month – November - Langlois reagent. (2022, November 30). SigutLabs. Retrieved from [Link]
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Comparison among trifluoromethyl radical/oxygen sources used for... (n.d.). ResearchGate. Retrieved from [Link]
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CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. (2014, December 15). PubMed. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Center for Biotechnology Information. Retrieved from [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. Retrieved from [Link]
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Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. (2025, August 5). ResearchGate. Retrieved from [Link]
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Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. (2022, March 15). Royal Society of Chemistry. Retrieved from [Link]
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Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Trifluoromethylation Methods: Leveraging Fluoroform for Efficient Chemical Transformations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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Trifluoromethylation. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis of trifluoromethyl alkanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Trifluoromethyltrimethylsilane. (n.d.). Wikipedia. Retrieved from [Link]
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Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene. (n.d.). American Chemical Society. Retrieved from [Link]
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Recent Trifluoromethylation Reactions. A Mini Review Paper. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Various protocols for trifluoromethylation. (n.d.). ResearchGate. Retrieved from [Link]
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Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. (n.d.). National Institutes of Health. Retrieved from [Link]
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CAS 721-63-1 | this compound. (n.d.). Alchem Pharmtech. Retrieved from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]
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Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate. (n.d.). ResearchGate. Retrieved from [Link]
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Recent Progress on the Synthesis of Trifluoromethylated Heterocyclic Compounds Based on ethyl 4, 4, 4-trifluoroacetoacetate and its Derivatives. (n.d.). Sci-Hub. Retrieved from [Link]
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Simple and Efficient Industrial Preparation of Various Trifluoromethyl Ketones and Derivatives. (2025, August 9). ResearchGate. Retrieved from [Link]
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- 8. ETHYL 4-(TRIFLUOROMETHYL)PHENYL ACETATE | 721-63-1 [chemicalbook.com]
- 9. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
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- 11. nbinno.com [nbinno.com]
- 12. Trifluoromethylation - Wikipedia [en.wikipedia.org]
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- 15. Togni reagent II - Wikipedia [en.wikipedia.org]
- 16. Togni reagent - Enamine [enamine.net]
- 17. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Alternatives for Ethyl 2-(4-(trifluoromethyl)phenyl)acetate in Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is a valuable reagent, primarily for the introduction of the 4-(trifluoromethyl)phenylacetyl moiety, a common structural motif in pharmaceuticals, most notably in non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[1][2] The trifluoromethyl group is prized in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[3] However, reliance on a single reagent can be limiting. This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers a broader palette of synthetic strategies.
We will explore two main categories of alternatives:
-
Direct Synthetic Equivalents: Reagents and methodologies that also generate the α-(4-trifluoromethylphenyl) ester or carboxylic acid core.
-
Bioisosteric Replacements: Compounds that can be used to synthesize analogues with similar biological activities by replacing the trifluoromethylphenyl group with a bioisosteric equivalent.
I. Direct Synthetic Equivalents: Palladium-Catalyzed α-Arylation of Esters
A powerful alternative to using pre-functionalized this compound is the direct palladium-catalyzed α-arylation of a simple ester with an appropriate aryl halide.[4][5] This approach offers greater flexibility in the choice of both the ester and the aryl partner.
Core Concept: The Buchwald-Hartwig Amination Logic Extended to C-C Bond Formation
The palladium-catalyzed α-arylation of esters is a testament to the power of cross-coupling chemistry, extending the principles of the renowned Buchwald-Hartwig amination to the formation of carbon-carbon bonds. This reaction typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by deprotonation of the ester to form an enolate, transmetalation (or direct reaction with the palladium complex), and reductive elimination to yield the α-aryl ester and regenerate the palladium(0) catalyst.
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; ArylHalide [label="Ar-X\n(e.g., 4-BrC6H4CF3)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex [label="Ar-Pd(II)-X\n | \n Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester [label="R-CH2COOR'", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Enolate [label="[R-CHCOOR']-", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation/\nEnolate Attack", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_enolate [label="Ar-Pd(II)-CH(R)COOR'\n | \n Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-CH(R)COOR'", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [arrowhead=none]; ArylHalide -> OxAdd; OxAdd -> PdII_complex; Ester -> Base [arrowhead=none]; Base -> Enolate; PdII_complex -> Transmetalation [arrowhead=none]; Enolate -> Transmetalation; Transmetalation -> PdII_enolate; PdII_enolate -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; }
Figure 1: Catalytic cycle for palladium-catalyzed α-arylation of esters.
Performance Comparison: Pre-functionalized Reagent vs. In Situ Coupling
| Feature | This compound | Pd-Catalyzed α-Arylation |
| Starting Materials | Commercially available, but can be expensive. | Simple esters (e.g., ethyl acetate) and aryl halides (e.g., 4-bromobenzotrifluoride).[6] |
| Flexibility | Limited to the 4-(trifluoromethyl)phenyl group. | High; a wide variety of aryl and heteroaryl halides can be used. |
| Reaction Conditions | Used in subsequent reactions which may have harsh conditions. | Generally mild, but requires an inert atmosphere and careful control of base and ligand.[6][7] |
| Cost-Effectiveness | Can be less cost-effective for large-scale synthesis. | Potentially more cost-effective due to cheaper starting materials. |
| Atom Economy | Good for the direct use of the building block. | Can be lower due to the use of stoichiometric base and generation of salt byproducts. |
Experimental Protocol: Palladium-Catalyzed α-Arylation of Ethyl Acetate with 4-Bromobenzotrifluoride
This protocol is adapted from literature procedures for the α-arylation of esters.[4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Di-tert-butylphosphino)biphenyl (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
4-Bromobenzotrifluoride
-
Ethyl acetate
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol), 2-(di-tert-butylphosphino)biphenyl (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Add 4-bromobenzotrifluoride (1.0 mmol) and ethyl acetate (1.2 mmol) to the reaction mixture.
-
Seal the flask and heat the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Expected Yield: 75-90%[4]
II. Bioisosteric Replacements: Expanding Chemical Space
In medicinal chemistry, the concept of bioisosterism is a powerful tool for lead optimization.[8] A bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to a similar biological response. The trifluoromethyl group can be replaced by other groups to modulate a compound's properties.
Alternative 1: The Pentafluorosulfanyl (SF₅) Group
The pentafluorosulfanyl (SF₅) group is an emerging bioisostere for the trifluoromethyl group.[9] It is more lipophilic and has a stronger electron-withdrawing character than the trifluoromethyl group.
Performance Comparison: CF₃ vs. SF₅
| Property | Trifluoromethyl (CF₃) | Pentafluorosulfanyl (SF₅) |
| Lipophilicity (π) | ~0.88 | ~1.51 |
| Electron-withdrawing character (Hammett σₚ) | 0.54 | 0.68 |
| Steric Bulk | Similar to an isopropyl group. | Larger than a tert-butyl group. |
| Metabolic Stability | High | Very high |
| Synthetic Accessibility | Numerous methods available.[10][11] | More challenging, but methods are improving.[9] |
Alternative 2: Other Fluorinated Phenylacetic Acids
Varying the number and position of fluorine atoms on the phenyl ring can fine-tune the electronic and steric properties of the molecule. For instance, 2,4,5-trifluorophenylacetic acid is a precursor for the synthesis of the anti-diabetic drug sitagliptin.[12]
Alternative 3: Phenyl Trifluoromethyl Sulfone as a CF₃ Source
While not a direct structural analogue of the final product, phenyl trifluoromethyl sulfone is a versatile reagent for introducing the trifluoromethyl group.[13] It can act as a source of trifluoromethyl radicals under visible light irradiation, enabling S-trifluoromethylation of thiophenols.[14][15] This opens up possibilities for synthesizing thioether analogues of trifluoromethylphenylacetic acid derivatives.
// Nodes Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DirectSynth [label="Direct Synthetic Equivalents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdArylation [label="Pd-catalyzed α-Arylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Bioisosteres [label="Bioisosteric Replacements", fillcolor="#FBBC05", fontcolor="#202124"]; SF5_analog [label="Ethyl 2-(4-(pentafluorosulfanyl)phenyl)acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Trifluoro_analog [label="2,4,5-Trifluorophenylacetic acid derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Thioether_analog [label="Thioether Analogues via\nPhenyl Trifluoromethyl Sulfone", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Target -> DirectSynth [label="Alternative Synthesis"]; DirectSynth -> PdArylation; Target -> Bioisosteres [label="Functional Alternatives"]; Bioisosteres -> SF5_analog; Bioisosteres -> Trifluoro_analog; Bioisosteres -> Thioether_analog; }
Figure 2: Relationship between this compound and its alternatives.
Conclusion and Future Perspectives
While this compound remains a valuable and readily available building block, a comprehensive understanding of its alternatives empowers the modern synthetic chemist. The palladium-catalyzed α-arylation of simple esters offers a flexible and potentially more cost-effective route to the same core structure. Furthermore, exploring bioisosteric replacements, such as the pentafluorosulfanyl group or other fluorination patterns, can lead to the discovery of novel compounds with improved pharmacological profiles. The choice of reagent will ultimately depend on the specific goals of the synthesis, including scale, cost, and the desired level of molecular diversity. As our understanding of organofluorine chemistry continues to expand, so too will the toolkit of reagents available to researchers, pushing the boundaries of what is possible in drug discovery and materials science.
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Hartwig, J. F. (2004). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society, 126(45), 14730–14731. [Link]
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Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(1), 18-28. [Link]
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Chemspace. (n.d.). Bioisosteric Replacements. [Link]
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Huang, W., et al. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & Medicinal Chemistry, 25(17), 4887-4893. [Link]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062. [Link]
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de la Torre, B. G., & Albericio, F. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(3), 1357. [Link]
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Al-Ghorbani, M., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(3), 329. [Link]
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The University of Aberdeen Research Portal. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). [Link]
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Al-Ghorbani, M., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
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Palucki, M., & Buchwald, S. L. (1997). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 119(45), 11108-11109. [Link]
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Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed α-Arylation of Esters. [Link]
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Al-Ghorbani, M., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(3), 329. [Link]
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Penning, T. D., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-1529. [Link]
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Li, Y., et al. (2022). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 27(19), 6524. [Link]
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Zarghi, A., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(23), 7436–7445. [Link]
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Fujimoto, T., & Minamida, I. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 295–311. [Link]
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Beier, P., et al. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances, 10(58), 35323-35328. [Link]
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Chen, Y., & Lu, W. (2006). Synthesis of α-arylated esters from aryl halides. [Link]
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Kumar, S. C. S., et al. (2014). A Convenient Practical Synthesis of Alkyl and Aryl Oxime Esters. Synthesis, 46(13), 1847-1852. [Link]
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Penning, T. D., et al. (2002). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. [Link]
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Al-Ostoot, F. H., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(23), 5183. [Link]
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Singh, U. P., et al. (2020). Synthesis and Evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as Anticancer, Anti-angiogenic & Antioxidant agents: In vitro and in silico analysis. [Link]
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A Comparative Guide to the Reactivity of Trifluoromethylphenyl Acetates for Pharmaceutical Development
For researchers, scientists, and drug development professionals, a nuanced understanding of how structural modifications impact molecular reactivity is fundamental to designing safe and effective therapeutics. The trifluoromethyl group (-CF3) is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] However, the position of this potent electron-withdrawing group on an aromatic ring can dramatically alter the chemical reactivity of adjacent functional groups, such as an acetate ester. This guide provides an in-depth, objective comparison of the reactivity of ortho-, meta-, and para-trifluoromethylphenyl acetates, supported by established chemical principles and detailed experimental protocols.
The Strategic Role of the Trifluoromethyl Group in Drug Design
The incorporation of a trifluoromethyl group is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its strong electron-withdrawing nature can significantly influence a molecule's acidity (pKa), how it distributes in the body, and its resistance to metabolic breakdown.[1] Consequently, understanding the positional effects of the -CF3 group on the lability of an ester linkage is critical for predicting prodrug activation rates, metabolic pathways, and the overall stability of a drug molecule.
The Electronic Influence of the Trifluoromethyl Substituent: A Positional Analysis
The reactivity of the acetate group in trifluoromethylphenyl acetates is primarily dictated by the electronic effects exerted by the -CF3 substituent on the phenyl ring. These effects are a combination of inductive and resonance phenomena.
-
Inductive Effect (-I): Due to the high electronegativity of its fluorine atoms, the -CF3 group exerts a powerful electron-withdrawing pull through the sigma bond framework.[2][3] This effect is distance-dependent, being most pronounced at the ortho position and diminishing at the meta and para positions.
-
Resonance Effect (-R): The trifluoromethyl group also withdraws electron density through resonance, specifically via "no-bond" resonance or hyperconjugation.[4] This effect is most significant when the group is situated at the ortho or para positions, allowing for delocalization of electron density from the ring into the C-F bonds.[5]
The combined influence of these electronic effects determines the electrophilicity of the acetate's carbonyl carbon, which is the key factor governing its susceptibility to nucleophilic attack, as seen in hydrolysis.[2]
Caption: Logical relationship between -CF3 position and acetate reactivity.
A Comparative Look at Reactivity: Ortho vs. Meta vs. Para
The position of the trifluoromethyl group creates a predictable hierarchy in the reactivity of the phenyl acetate isomers. The para and ortho isomers are considerably more reactive toward nucleophiles than the meta isomer. This is because at the ortho and para positions, both the inductive and resonance effects work in concert to withdraw electron density, thereby increasing the partial positive charge on the carbonyl carbon and making it a more favorable target for nucleophilic attack.[5][6][7]
In the meta position, the resonance effect is absent, and the inductive effect is attenuated by distance, leading to a significantly less activated ester.[3][6][7] While the ortho isomer experiences the strongest inductive pull, steric hindrance can sometimes slightly modulate its reactivity compared to the para isomer, depending on the size of the attacking nucleophile.
The rate of base-catalyzed hydrolysis is a standard method for quantifying these reactivity differences. In this reaction, a hydroxide ion serves as the nucleophile, and the reaction progress can be conveniently tracked using techniques like UV-Vis spectrophotometry.[8][9]
Experimental Data: A Quantitative Comparison of Hydrolysis Rates
To illustrate the practical implications of these electronic effects, the table below presents representative relative hydrolysis rates for the trifluoromethylphenyl acetate isomers under standardized basic conditions. These values serve as a useful benchmark for predicting the chemical behavior of these compounds.
| Substituent Position | Relative Hydrolysis Rate (k_rel) |
| para-CF3 | ~90-110 |
| ortho-CF3 | ~110-130 |
| meta-CF3 | ~10-20 |
| Unsubstituted | 1 |
Disclaimer: These are illustrative values. Actual rates will vary with specific reaction conditions such as temperature, solvent, and pH.
Experimental Protocol: A Guide to Determining Hydrolysis Rates
This section provides a robust, step-by-step methodology for determining the relative hydrolysis rates of trifluoromethylphenyl acetate isomers. This protocol is designed for accuracy and reproducibility.
Objective: To determine the second-order rate constants for the base-catalyzed hydrolysis of ortho-, meta-, and para-trifluoromethylphenyl acetates.
Materials:
-
ortho-Trifluoromethylphenyl acetate
-
meta-Trifluoromethylphenyl acetate
-
para-Trifluoromethylphenyl acetate
-
Phenyl acetate (for reference)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Ethanol or another suitable co-solvent
-
Deionized water
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
pH meter
-
Calibrated volumetric glassware
-
Stopwatch
Caption: A typical workflow for the kinetic analysis of acetate hydrolysis.
Procedure:
-
Solution Preparation:
-
Accurately prepare 10 mM stock solutions of each acetate isomer and the phenyl acetate reference in ethanol. A co-solvent is necessary to ensure solubility in the aqueous reaction medium.[8]
-
Prepare a 0.02 M NaOH solution in deionized water. The concentration should be optimized to achieve a measurable reaction rate.[8]
-
-
Spectrophotometric Setup:
-
Configure the UV-Vis spectrophotometer to monitor the formation of the phenolate product at its maximum absorbance wavelength (λmax).
-
Utilize a thermostatted cuvette holder to maintain a constant temperature (e.g., 25°C), as reaction kinetics are highly sensitive to temperature fluctuations.
-
-
Kinetic Measurement:
-
Add a precise volume (e.g., 2.9 mL) of the NaOH solution to a quartz cuvette and allow it to thermally equilibrate in the holder.
-
Initiate the reaction by injecting a small, precise volume (e.g., 0.1 mL) of the acetate stock solution. Immediately cap, invert to mix, and begin recording absorbance versus time.[10]
-
Continue data collection until the reaction is substantially complete (e.g., >90%).
-
-
Data Analysis:
-
Under these pseudo-first-order conditions (large excess of NaOH), the observed rate constant (k_obs) can be found from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.[9]
-
Calculate the second-order rate constant (k2) by dividing k_obs by the hydroxide ion concentration: k2 = k_obs / [OH-].[8]
-
-
Comparative Evaluation:
-
Perform the experiment for all isomers and the unsubstituted reference under identical conditions.
-
Determine the relative reactivity by normalizing the calculated second-order rate constants against that of the unsubstituted phenyl acetate.
-
Mechanistic Considerations
The base-catalyzed hydrolysis of phenyl acetates proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The rate-determining step is the subsequent collapse of this intermediate and the expulsion of the phenoxide leaving group.
The electron-withdrawing trifluoromethyl group plays a crucial role in stabilizing the departing phenoxide anion, making it a more favorable leaving group. This stabilization is particularly effective from the ortho and para positions, where the negative charge can be delocalized through resonance. This enhanced leaving group ability is a primary contributor to the heightened reactivity of the ortho and para isomers.
Practical Implications for Drug Development
The differential reactivity of trifluoromethylphenyl acetate isomers has significant consequences for pharmaceutical design and development:
-
Prodrug Design: A para- or ortho-trifluoromethylphenyl acetate can be utilized as a labile promoiety for a phenolic drug, designed for rapid enzymatic or chemical cleavage in vivo. In contrast, a meta-substituted analogue would offer a more stable ester linkage, potentially leading to a slower, more sustained release of the active drug.
-
Metabolic Stability: The inherent chemical reactivity of these esters provides a strong indication of their susceptibility to hydrolysis by metabolic enzymes such as esterases. More reactive esters are likely to have shorter biological half-lives.
-
Synthetic Chemistry: The distinct reactivities of the isomers can be strategically employed in complex syntheses that require the selective deprotection of one ester in the presence of others.
By leveraging the fundamental principles and experimental methodologies presented in this guide, researchers can make more informed and strategic decisions in the design and synthesis of next-generation pharmaceutical agents.
References
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
In the landscape of pharmaceutical research and drug development, the quality of starting materials and intermediates is paramount. Ethyl 2-(4-(trifluoromethyl)phenyl)acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can directly influence reaction yields, the impurity profile of the final drug substance, and, ultimately, patient safety. This guide provides an in-depth comparison of methodologies for assessing the purity of commercially available this compound, grounded in established analytical principles and field-proven insights.
The quality of pharmaceutical intermediates is a critical factor that impacts process reproducibility, the formation of impurities, and the overall consistency of the final API.[1] Regulatory bodies and industry standards, such as those outlined by the International Council for Harmonisation (ICH), emphasize the need for robust quality control of these materials.[1][2] This guide is designed for researchers, scientists, and drug development professionals to establish a comprehensive and self-validating system for the purity assessment of this vital chemical intermediate.
Pillar 1: The Analytical Trinity for Purity Determination
A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture of a sample's composition. We will focus on a trinity of powerful and complementary techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatile Impurity Specialist
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities. Its high separation efficiency (GC) combined with the definitive identification power of Mass Spectrometry makes it indispensable.
Causality Behind Experimental Choices: The choice of a non-polar capillary column is based on the semi-polar nature of the analyte, allowing for good separation of the main component from potential non-polar impurities or residual solvents. The temperature program is designed to ensure the elution of the target compound and any potential higher-boiling point impurities within a reasonable timeframe while maintaining good peak shape.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of high-purity ethyl acetate to create a 1 mg/mL solution.
-
Instrument Setup:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[3]
-
-
MS Setup:
-
Data Analysis:
-
Identify the peak corresponding to this compound (Molecular Weight: 232.20 g/mol ) by its retention time and mass spectrum.[4]
-
Integrate all peaks in the chromatogram.
-
Calculate purity as the percentage of the main peak area relative to the total peak area.
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).[5]
-
Trustworthiness through Self-Validation: The system's validity is confirmed by running a blank (ethyl acetate) to check for solvent impurities and a known standard to verify retention time and mass spectral fragmentation.
GC-MS Workflow for Purity Analysis ```dot digraph "GC-MS Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="GC-MS Workflow for Purity Analysis", rankdir="TB"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Sample Preparation\n(1 mg/mL in Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="GC Injection\n(1 µL, Split Mode)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Separation on HP-5ms Column\n(Temperature Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Electron Ionization (70 eV)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Mass Analyzer\n(Quadrupole)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Detection & Data Acquisition", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Data Analysis\n(Peak Integration & Library Search)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Purity Report & Impurity ID", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Solution"]; B -> C [label="Vaporized Sample"]; C -> D [label="Separated Analytes"]; D -> E [label="Fragment Ions"]; E -> F [label="Mass-to-Charge Ratio"]; F -> G [label="Chromatogram & Spectra"]; G -> H [label="Results"]; }
Caption: Workflow for purity assessment using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmer
¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation and can also be used for a quantitative assessment of purity (qNMR). It provides information on the molecular structure and can detect impurities that have different chemical structures from the main component, even if they co-elute in chromatography.
Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for organic molecules of this type. The addition of an internal standard with a known concentration and a distinct, non-overlapping signal allows for precise quantification of the main compound and any identifiable impurities.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh about 20 mg of the sample and 10 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in ~0.7 mL of CDCl₃.
-
Instrument Setup:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Experiment: Standard ¹H NMR acquisition.
-
Key Parameters: Sufficient relaxation delay (D1) of at least 5 times the longest T1 of interest for accurate integration.
-
-
Data Analysis:
-
Confirm the structure of this compound by analyzing the chemical shifts, splitting patterns, and integrations of the proton signals.
-
Expected signals include a triplet and a quartet for the ethyl group, a singlet for the methylene protons, and signals in the aromatic region for the phenyl group. * Identify signals that do not correspond to the main compound or the solvent. These are impurities.
-
Calculate purity by comparing the integral of a known proton signal from the main compound to the integral of a known signal from the internal standard.
-
Trustworthiness through Self-Validation: The use of a certified internal standard provides a direct and accurate measure of purity. The structural confirmation from the full spectrum ensures that the identity of the main component is correct.
NMR Workflow for Purity Analysis
Caption: Workflow for purity assessment using NMR.
Pillar 2: Comparative Analysis of Commercial Samples
To illustrate the importance of this multi-faceted approach, we present hypothetical data from the analysis of this compound obtained from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >98% | 99% | >99% (GC) |
| Purity by HPLC (%) | 99.1 | 99.5 | 98.8 |
| Purity by GC-MS (%) | 98.7 | 99.2 | 99.6 |
| Purity by qNMR (%) | 98.9 | 99.3 | 98.5 |
| Identified Impurities | 4-(Trifluoromethyl)phenylacetic acid (0.5%), Toluene (0.3%) | Residual Ethanol (0.2%), Unidentified Impurity at RRT 1.2 (0.3%) | Diethyl phenylmalonate derivative (0.8%) |
Discussion of Findings:
-
Supplier A: Shows good correlation across methods, with the main impurities being a hydrolysis product (the corresponding acid) and a residual solvent from synthesis.
-
Supplier B: Appears to have high purity by HPLC and GC, but the presence of an unidentified impurity warrants further investigation, potentially through isolation and structural elucidation.
-
Supplier C: The stated purity is based only on GC, which might not detect non-volatile impurities. The qNMR and HPLC results suggest the presence of a significant non-volatile impurity, potentially a byproduct from the synthesis, such as a malonic ester derivative. [6]This highlights the risk of relying on a single analytical technique.
Pillar 3: Authoritative Grounding and Best Practices
Ensuring the quality of pharmaceutical intermediates is a fundamental aspect of Good Manufacturing Practices (GMP). [1][7]The analytical methods used for quality control must be validated to demonstrate they are fit for purpose. [8][9]This involves assessing parameters such as accuracy, precision, specificity, linearity, and range.
When selecting a supplier, it is crucial to request a Certificate of Analysis (CoA) that provides detailed results from multiple analytical techniques. [2]A reliable supplier should be transparent about their manufacturing processes and impurity control strategies. [1]
Conclusion
The purity assessment of this compound is not a one-size-fits-all process. A comprehensive evaluation requires the synergistic use of multiple analytical techniques, primarily GC-MS, HPLC, and NMR. This guide demonstrates that relying on a single method or a supplier's stated purity without independent verification can be misleading. By implementing these self-validating protocols, researchers and drug developers can ensure the quality and consistency of this critical intermediate, thereby safeguarding the integrity of their research and the safety of future medicines.
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A Senior Application Scientist's Guide to the Certificate of Analysis for Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
In the landscape of pharmaceutical research and development, the integrity of each molecular building block is paramount. The quality of a starting material like Ethyl 2-(4-(trifluoromethyl)phenyl)acetate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), directly influences the purity, efficacy, and safety of the final drug product. A Certificate of Analysis (CoA) is the primary document attesting to a material's quality, yet not all CoAs are created equal. This guide provides an in-depth comparison of the analytical methodologies used to generate a CoA for this specific compound, offering insights into their strengths, weaknesses, and the critical thinking required to truly understand the quality of your starting material.
A CoA is more than a checklist; it's a comprehensive quality report. For pharmaceutical intermediates, its requirements are rooted in Good Manufacturing Practices (GMP) as outlined in guidelines like ICH Q7.[1][2][3][4][5] This document serves as the initial checkpoint for quality control, confirming that the material meets pharmacopeial or other regulatory standards.[6]
Deconstructing the CoA: A Comparative Look at Key Analytical Techniques
A robust CoA for this compound should provide a clear picture of its identity, purity, and impurity profile. Let's delve into the analytical techniques that form the backbone of this assessment.
Table 1: Comparison of Primary Analytical Techniques for Purity Determination
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a stationary and liquid mobile phase.[7][8] | Separation based on volatility and partitioning between a stationary and gaseous mobile phase, with mass-based detection.[9] | Intrinsic quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[7] |
| Typical Purity Range | 95-100% | 95-100% | 90-100% |
| Selectivity | High, tunable by column and mobile phase selection.[7] | Very high, especially with mass spectrometric detection.[7] | High, depends on spectral resolution.[7] |
| Sensitivity | High (ng to pg range)[7] | Very high (pg to fg range)[7] | Moderate (µg to mg range)[7] |
| Accuracy | High | High | Very high (often considered a primary ratio method)[7] |
| Throughput | Moderate to high | Moderate | Low to moderate |
I. Identity Confirmation: Beyond a Simple Match
Confirming the identity of this compound is the foundational step. While multiple techniques can be used, a combination provides the most unequivocal proof.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating molecular structure. The proton NMR (¹H NMR) spectrum of this compound should exhibit characteristic signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons.[10] The carbon NMR (¹³C NMR) will show distinct peaks for the carbonyl carbon, the trifluoromethyl-substituted aromatic ring, and the ethyl group carbons.[11][12]
-
Expert Insight: A simple comparison to a reference spectrum is not sufficient. Look for the absence of unexpected signals, which could indicate impurities. The integration of the proton signals should also correspond to the expected ratio of protons in the molecule.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable technique for identifying functional groups. The spectrum of this compound will be characterized by a strong carbonyl (C=O) stretch from the ester group, C-O stretches, and absorptions corresponding to the trifluoromethyl-substituted aromatic ring.[13][14]
-
Trustworthiness: The presence of a broad absorption band around 3200-3600 cm⁻¹ could suggest the presence of hydroxyl impurities (e.g., from hydrolysis of the ester).
II. Purity and Impurity Profiling: A Multi-Faceted Approach
Purity is not a single number but a detailed picture of the main component and any accompanying impurities. Relying on a single method can be misleading.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of non-volatile compounds like this compound.[8][9] A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.
-
Instrumentation: Standard HPLC system with a UV or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve in a suitable solvent (e.g., acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.[15]
-
-
Quantification:
-
Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.[8]
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities.[9] It is particularly useful for detecting residual solvents from the manufacturing process.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., ZB-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.[16][17]
-
Injector Temperature: Set high enough to ensure complete volatilization of the sample.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent like ethyl acetate.
-
-
Identification and Quantification:
-
Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantification can be performed using an internal or external standard.
-
C. Residual Solvents Analysis
Residual solvents are organic volatile chemicals used in manufacturing that are not completely removed.[18][19] Their presence is strictly controlled in pharmaceutical materials. The USP General Chapter <467> provides guidelines for their identification and quantification.[20][21][22] GC with a flame ionization detector (FID) or mass spectrometry (MS) is the standard technique for this analysis. Solvents are classified based on their toxicity, with Class 1 solvents being the most toxic and their use should be avoided.[18][19][21]
III. Case Study: Comparing Two Hypothetical CoAs
To illustrate the importance of a detailed CoA, let's compare two hypothetical batches of this compound.
Table 2: CoA Comparison of Two Batches
| Test | Specification | Batch A Result | Batch B Result | Method |
| Appearance | Colorless to pale yellow liquid | Conforms | Conforms | Visual |
| Identity (¹H NMR) | Conforms to structure | Conforms | Conforms | ¹H NMR |
| Purity (HPLC) | ≥ 98.0% | 99.5% | 98.2% | HPLC-UV |
| Related Substance (HPLC) | Any single impurity ≤ 0.5% | Impurity at RRT 1.2: 0.2% | Impurity at RRT 1.2: 0.4%; Impurity at RRT 0.8: 1.1% | HPLC-UV |
| Residual Solvents (GC) | Toluene ≤ 890 ppm | Not Detected | 750 ppm | GC-HS |
| Water Content | ≤ 0.5% | 0.1% | 0.4% | Karl Fischer |
-
Analysis of Batch A: This batch appears to be of high quality. The purity is high, and the major impurity is well below the specified limit. No residual solvents were detected.
-
Analysis of Batch B: While the purity by HPLC meets the specification, a closer look at the impurity profile reveals a significant issue. An unknown impurity at a relative retention time (RRT) of 0.8 is present at 1.1%, which is out of specification. The higher water content and presence of toluene, although within limits, may also indicate a less controlled manufacturing process.
A researcher receiving Batch B should question its suitability for their experiments, as the uncharacterized impurity could have unintended consequences in subsequent reactions.
IV. Visualizing the Quality Control Workflow
A systematic approach is crucial for ensuring the quality of incoming materials. The following diagram outlines a typical workflow for the evaluation of a new batch of this compound.
Caption: Quality control workflow for incoming raw materials.
V. The Imperative of Orthogonal Testing
Relying solely on a supplier's CoA is a significant risk. Orthogonal testing, which involves using different analytical techniques to measure the same quality attribute, provides a more comprehensive and trustworthy assessment of a material's quality. For example, complementing HPLC purity data with qNMR can provide a more accurate purity value, as qNMR is a primary method that does not rely on a reference standard of the same compound.[7]
The following decision tree illustrates the logical process for selecting an appropriate analytical technique for purity determination.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
The Certificate of Analysis for this compound is a critical document that underpins the quality and reliability of research and drug development activities. A thorough understanding of the analytical techniques used to generate the data on the CoA, coupled with a commitment to in-house verification and orthogonal testing, is essential for any scientist. By moving beyond a superficial check of specifications and critically evaluating the data, researchers can mitigate risks, ensure the reproducibility of their work, and ultimately contribute to the development of safer and more effective medicines.
References
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- ComplianceOnline. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance.
- European Medicines Agency (EMA). (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
- ECA Academy. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers.
- MilliporeSigma. ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients.
- Journal of the American Chemical Society. Comparison of Analytical Techniques for Purity Evaluation of Single-Walled Carbon Nanotubes.
- USP-NF. (467) RESIDUAL SOLVENTS.
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- ECA Academy. (2017, March 1). GMP Requirements for Certificates of Analysis (CoA).
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- Scholars Research Library. GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant.
- Chemsrc. (2025, August 26). Ethyl [3-(trifluoromethyl)phenyl]acetate.
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Comparative study of catalysts for the synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
An In-Depth Comparative Guide to Catalysts for the Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in drug design.[1] The synthesis of this compound, which involves the formation of a C(sp²)-C(sp³) bond, is most efficiently achieved through transition-metal-catalyzed cross-coupling reactions.[2]
This guide provides a comparative analysis of two prominent palladium-catalyzed methods for the synthesis of this compound: the Heck-Mizoroki reaction and the Suzuki-Miyaura coupling. We will delve into detailed experimental protocols, compare their performance based on established literature, and explore the underlying catalytic mechanisms. This document is intended for researchers and process chemists seeking to select the optimal synthetic route based on efficiency, substrate availability, and reaction conditions.
Catalytic Systems Under Investigation
The formation of the target arylacetate can be approached from two distinct retrosynthetic pathways, each lending itself to a different palladium-catalyzed cross-coupling strategy.
-
System A: The Heck-Mizoroki Reaction. This approach involves the coupling of an aryl halide with an alkene.[3] For our target molecule, this translates to the reaction between 4-bromo(trifluoromethyl)benzene and ethyl acrylate. This method builds the carbon backbone by forming a bond between the aromatic ring and the α-carbon of the acrylate, followed by a necessary reduction of the resulting α,β-unsaturated ester.
-
System B: The Suzuki-Miyaura Coupling. As one of the most versatile C-C bond-forming reactions, the Suzuki coupling joins an organoboron compound with an organohalide.[4][5] In this case, we will explore the reaction of 4-(trifluoromethyl)phenylboronic acid with ethyl bromoacetate. This strategy directly forms the desired C(sp²)-C(sp³) bond without the need for a subsequent reduction step.
Experimental Protocols
The following protocols are representative procedures designed for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Heck-Mizoroki Reaction Approach (Two Steps)
This protocol first synthesizes the unsaturated intermediate, Ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate, which then requires a second reduction step (not detailed here) to yield the final product.
Step 1a: Synthesis of Ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate
-
Catalyst System: Palladium(II) Acetate (Pd(OAc)₂) with Triphenylphosphine (PPh₃) ligand.
-
Reagents:
-
4-Bromotrifluoromethylbenzene (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Palladium(II) Acetate (0.02 equiv) and Triphenylphosphine (0.04 equiv).
-
Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe, followed by 4-bromotrifluoromethylbenzene (1.0 equiv), ethyl acrylate (1.5 equiv), and triethylamine (2.0 equiv).
-
Heat the reaction mixture to 100 °C with vigorous stirring.[6]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 12-18 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the unsaturated ester intermediate.
Protocol 2: Suzuki-Miyaura Coupling (Direct Approach)
This protocol directly synthesizes the target molecule in a single cross-coupling step.
-
Catalyst System: Palladium(II) Acetate (Pd(OAc)₂) in a ligand-free, aqueous system.
-
Reagents:
-
4-(Trifluoromethyl)phenylboronic acid (1.0 equiv)
-
Ethyl bromoacetate (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Deionized Water
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(trifluoromethyl)phenylboronic acid (1.0 equiv), Potassium Carbonate (2.5 equiv), Tetrabutylammonium bromide (TBAB, 1.0 equiv), and Palladium(II) Acetate (0.02 equiv).[7]
-
Add deionized water to the flask, followed by ethyl bromoacetate (1.2 equiv).
-
Heat the reaction mixture to 90-95 °C with vigorous stirring for 1-2 hours. The use of TBAB acts as a phase-transfer catalyst in this aqueous system.
-
Monitor the reaction by TLC until the boronic acid is consumed.
-
Cool the reaction to room temperature and add ethyl acetate to extract the product.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to afford this compound.
Comparative Performance Analysis
The choice between these two powerful reactions often depends on factors beyond just the final yield. Below is a table summarizing the key operational and performance differences.
| Feature | System A: Heck-Mizoroki Reaction | System B: Suzuki-Miyaura Coupling |
| Number of Steps | 2 (Coupling + Reduction) | 1 (Direct Coupling) |
| Catalyst Loading | 1-5 mol% (Typical) | 1-3 mol% (Typical) |
| Ligand Requirement | Often requires phosphine ligands, which can be air-sensitive and costly.[8] | Can often be performed "ligand-free" or with simple ligands.[7][8] |
| Reaction Temperature | Generally higher (80-140 °C).[6] | Milder conditions are often possible (Room Temp to 100 °C).[9] |
| Solvents | Anhydrous organic solvents (DMF, Toluene, Dioxane).[6] | Tolerant of aqueous media, promoting "green chemistry".[7][10] |
| Byproducts | Stoichiometric amine salt (e.g., Et₃N·HBr). | Inorganic boron salts, which are generally non-toxic and easily removed.[5] |
| Substrate Availability | Aryl halides and acrylates are widely available. | Boronic acids are commercially available; ethyl bromoacetate is a common reagent. |
| Overall Efficiency | Lower atom economy due to the two-step process. | Higher atom economy and operational simplicity. |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
To understand the superior efficiency of the Suzuki coupling for this transformation, it is crucial to examine its catalytic cycle. The reaction is a robust and well-understood process that proceeds through three key steps, as illustrated below.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the organohalide (in this case, an activated form of ethyl bromoacetate or, more commonly, an aryl halide). The palladium inserts itself into the carbon-halide bond, oxidizing from Pd(0) to Pd(II).
-
Transmetalation: The aryl group from the organoboron reagent (4-(trifluoromethyl)phenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a borate complex, making the aryl group more nucleophilic.
-
Reductive Elimination: This is the final, product-forming step. The two organic groups (the aryl and acetate fragments) on the Pd(II) center couple and are eliminated from the metal. This forms the new C-C bond of the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Discussion and Recommendations
For the synthesis of this compound, the Suzuki-Miyaura coupling (System B) presents clear advantages over the Heck-Mizoroki reaction (System A).
The primary advantage of the Suzuki coupling is its directness and efficiency . It constructs the target molecule in a single, high-yielding step. In contrast, the Heck reaction produces an unsaturated intermediate that requires a separate reduction step, adding time, cost, and potential for yield loss to the overall process.
Furthermore, the Suzuki coupling aligns better with the principles of green chemistry . The ability to run the reaction in aqueous media reduces reliance on volatile and often toxic organic solvents like DMF.[7][10] The inorganic boron byproducts are significantly more environmentally benign and easier to remove during workup than the phosphine oxides and amine salts generated in a typical Heck reaction.[5]
While the Heck reaction is a cornerstone of C-C bond formation, its ideal application is for the synthesis of substituted alkenes (vinylation), not saturated esters.[11] For the specific target molecule , the Suzuki-Miyaura pathway is mechanistically more straightforward and practically more efficient.
Recommendation: Researchers aiming to synthesize this compound should prioritize the development of a Suzuki-Miyaura coupling protocol. Its operational simplicity, milder conditions, favorable environmental profile, and direct formation of the desired product make it the superior catalytic system for this application.
Conclusion
Both the Heck and Suzuki reactions are powerful tools in the synthetic chemist's arsenal, each driven by elegant palladium catalysis. However, a comparative analysis reveals that for the specific synthesis of this compound, the Suzuki-Miyaura coupling offers a more efficient, direct, and environmentally conscious route. Its ability to forge the C(sp²)-C(sp³) bond in a single step under mild, often aqueous conditions, underscores its strategic advantage for constructing this important fluorinated building block.
References
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
- A Novel Palladium Catalyst for Cross-Coupling of Allyl Acetates with Arylboronic Acids.
- Sonogashira Coupling. SynArchive.
- Sonogashira coupling. Wikipedia.
- Heck reaction. Wikipedia.
- Transition-Metal-Free Coupling Reactions. Chemical Reviews.
- General procedure for Sonogashira coupling reaction.
- Heck Reaction. Organic Chemistry Portal.
- Application Notes and Protocols for the Heck Reaction with Phenyl Trifluoromethanesulfon
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry.
- Acetate Facilitated Nickel Catalyzed Coupling of Aryl Chlorides and Alkyl Thiols.
- Heck Reaction Conditions. University of Regensburg.
- Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl)
- From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
- Ethyl 2-(4-(trifluoromethyl)phenyl)
- Palladium-Mediated Fluorination of Arylboronic Acids. DASH (Harvard).
- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society.
- Sonogashira Cross-Coupling. J&K Scientific LLC.
- Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential.
- Sonogashira Coupling. Chemistry LibreTexts.
- Suzuki Coupling Mechanism. YouTube.
- Representative Suzuki coupling reaction and hydrolysis products.
- Ethyl 2-(4-(trifluoromethyl)phenyl)
- Ethyl 2-(4-(trifluoromethyl)phenyl)
- A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate.
- The palladium-catalyzed trifluoromethyl
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- 4. www1.udel.edu [www1.udel.edu]
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- 11. Heck Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Benchmarking Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
Introduction: The Role of Fluorination in Arylacetate Scaffolds
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, is a privileged substituent used to enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide focuses on Ethyl 2-(4-(trifluoromethyl)phenyl)acetate, a versatile building block that leverages the unique electronic effects of the para-CF3 group.
This document provides an in-depth performance comparison of this compound (hereafter ETP ) against its non-fluorinated analog, Ethyl 2-phenylacetate (EPA), in two fundamental organic transformations: base-catalyzed hydrolysis and nickel-catalyzed amidation. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of where and why ETP offers a strategic advantage. The strong inductive electron-withdrawing effect of the -CF3 group is known to enhance the electrophilic character of nearby functional groups, which has significant implications for reaction kinetics.[2]
Benchmark Reaction 1: Base-Catalyzed Ester Hydrolysis
Ester hydrolysis is a cornerstone transformation, frequently employed for unmasking carboxylic acids from their more stable ester protecting groups. The rate of this reaction is highly sensitive to the electronic nature of the ester's constituent groups.
Mechanistic Insight & The -CF3 Advantage
Base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution mechanism (BAC2). The rate-determining step involves the attack of a hydroxide ion on the electrophilic carbonyl carbon to form a tetrahedral intermediate. The strongly electron-withdrawing para-trifluoromethyl group on the phenyl ring of ETP pulls electron density away from the ester carbonyl. This inductive effect renders the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack compared to the unsubstituted phenyl ring of EPA.[3] Consequently, ETP is expected to undergo hydrolysis at a substantially faster rate under identical conditions.
Comparative Performance Data
| Parameter | This compound (ETP) | Ethyl 2-phenylacetate (EPA) | Justification / Rationale |
| Relative Reaction Rate | Faster | Slower | The -CF3 group's strong inductive effect (-I) increases the carbonyl's electrophilicity, accelerating the rate-determining nucleophilic attack.[2][3] |
| Typical Reaction Time | 1-2 hours | 3-6 hours | Estimated time to reach >95% conversion under the protocol conditions below. |
| Yield | >95% | >95% | Both reactions are expected to proceed to completion, but the time required differs. |
| Reaction Conditions | 2 M NaOH (aq), Ethanol, 60 °C | 2 M NaOH (aq), Ethanol, 60 °C | Identical conditions are used for a fair comparison. |
Experimental Workflow Diagram
Caption: Workflow for Base-Catalyzed Hydrolysis.
Detailed Experimental Protocol: Hydrolysis of ETP
This protocol is designed to be a self-validating system for achieving high-yield hydrolysis of ETP .
Materials:
-
This compound (ETP ) (1.0 eq)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH), 2 M aqueous solution (2.0 eq)
-
Hydrochloric Acid (HCl), 3 M aqueous solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 21.5 mmol, 1.0 eq) in ethanol (40 mL).
-
Base Addition: To the stirred solution, add the 2 M aqueous sodium hydroxide solution (21.5 mL, 43.0 mmol, 2.0 eq).
-
Senior Scientist Insight: Using a stoichiometric excess of NaOH ensures the reaction goes to completion and helps to mitigate any potential side reactions. The aqueous ethanol mixture ensures homogeneity of both the organic ester and the inorganic base.
-
-
Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to 60 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase) until the starting material spot has been completely consumed (typically 1-2 hours).
-
Quenching and Acidification: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully acidify the mixture by slowly adding 3 M HCl until the pH is ~1-2 (confirm with pH paper). A white precipitate of the carboxylic acid product should form.
-
Senior Scientist Insight: Acidification protonates the carboxylate salt formed in situ, rendering it less water-soluble and enabling its extraction into an organic solvent. Perform this step slowly and with cooling if necessary, as the neutralization is exothermic.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield 2-(4-(trifluoromethyl)phenyl)acetic acid as a white solid.
Benchmark Reaction 2: Nickel-Catalyzed Amidation
Direct amidation of esters is a more atom-economical alternative to traditional methods that require stoichiometric activating agents.[4] Recent advances have demonstrated the efficacy of transition metal catalysts, such as those based on nickel, for this transformation.[5]
Mechanistic Insight & The -CF3 Advantage
Nickel-catalyzed amidation of esters is believed to proceed via oxidative addition of the ester's C(acyl)-O bond to a Ni(0) center. The resulting acyl-nickel intermediate then undergoes ligand exchange with the amine, followed by reductive elimination to furnish the amide product and regenerate the Ni(0) catalyst.
Similar to hydrolysis, the electron-withdrawing -CF3 group in ETP enhances the electrophilicity of the carbonyl carbon. This electronic perturbation is expected to facilitate the initial, often rate-limiting, oxidative addition step, potentially leading to higher yields or allowing for milder reaction conditions compared to the less-activated EPA.[6]
Comparative Performance Data
The following table outlines the expected performance differences in a nickel-catalyzed amidation with a representative amine, benzylamine. Data is based on general procedures reported for nickel-catalyzed amidations of aryl esters.[5][7]
| Parameter | This compound (ETP) | Ethyl 2-phenylacetate (EPA) | Justification / Rationale |
| Typical Yield | Good to Excellent (75-90%) | Moderate to Good (60-80%) | The enhanced electrophilicity of ETP 's carbonyl group facilitates the key oxidative addition step, leading to more efficient conversion.[6] |
| Reaction Temperature | 120-130 °C | 130-140 °C | ETP 's higher reactivity may allow for slightly lower reaction temperatures to achieve comparable yields. |
| Substrate Scope | Tolerates a wide range of amines. | Tolerates a wide range of amines. | The core reactivity difference lies in the ester component, not the amine. |
| Catalyst System | Ni-L1@TiO2-800, H2 | Ni-L1@TiO2-800, H2 | A standardized catalytic system is used for comparison.[5] |
Experimental Workflow Diagram
Caption: Workflow for Nickel-Catalyzed Amidation.
Detailed Experimental Protocol: Amidation of ETP with Benzylamine
This protocol is adapted from established procedures for the reductive amidation of esters using heterogeneous nickel catalysts.[5]
Materials:
-
This compound (ETP ) (1.0 eq)
-
Benzylamine (1.2 eq)
-
Ni-L1@TiO2-800 catalyst (e.g., 30 mg per 0.5 mmol of ester)[5]
-
TiO2 (co-catalyst/support, e.g., 20 mg per 0.5 mmol of ester)[5]
-
Toluene (anhydrous)
-
Hydrogen (H2) gas
-
Autoclave or suitable pressure vessel with magnetic stirring
Procedure:
-
Vessel Charging: To a glass liner for a pressure vessel, add the Ni-L1@TiO2-800 catalyst, TiO2, and a magnetic stir bar.
-
Senior Scientist Insight: The use of a heterogeneous catalyst simplifies product purification, as the catalyst can be removed by simple filtration. All solids should be handled under an inert atmosphere if they are air-sensitive.
-
-
Reagent Addition: Add this compound (e.g., 116 mg, 0.5 mmol, 1.0 eq), benzylamine (64 mg, 0.6 mmol, 1.2 eq), and anhydrous toluene (2 mL).
-
Reaction Setup: Place the liner inside the autoclave, seal the vessel, and purge several times with H2 gas. Pressurize the vessel to 20 bar with H2.
-
Heating and Reaction: Place the autoclave in a heating block pre-heated to 130 °C. Stir the reaction mixture for 24 hours.
-
Work-up: After 24 hours, cool the vessel to room temperature and carefully vent the H2 pressure. Open the vessel in a well-ventilated fume hood.
-
Isolation and Purification: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the heterogeneous catalyst. Rinse the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product, N-benzyl-2-(4-(trifluoromethyl)phenyl)acetamide.
Conclusion and Field-Proven Insights
This guide demonstrates that the performance of this compound is dictated by the strong electron-withdrawing nature of its para-trifluoromethyl substituent.
-
For ester hydrolysis , ETP offers a significant kinetic advantage, enabling faster deprotection and potentially milder reaction conditions, which is critical when dealing with sensitive substrates.
-
For catalytic amidation , the enhanced electrophilicity of ETP translates into higher reactivity, often resulting in better yields compared to its non-fluorinated analog under similar conditions.
For researchers in drug development, the choice to use ETP over EPA is a strategic one. It provides a robust entry point for introducing the valuable 4-(trifluoromethyl)phenylacetyl moiety, a common pharmacophore. While ETP may have a higher initial acquisition cost, the improved reaction efficiency, higher yields, and potentially reduced need for harsh conditions can lead to overall process improvements and cost savings, particularly at scale. This guide provides the foundational data and protocols to empower chemists to make informed decisions and leverage the full potential of this versatile fluorinated building block.
References
-
Moshapo, K.; et al. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Molecules2020 , 25(19), 4567. [Link]
-
Uchimaru, T.; et al. Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Journal of Molecular Structure: THEOCHEM2003 , 624(1-3), 47-52. [Link]
-
Valle, G.; et al. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts2021 , 11(6), 749. [Link]
-
Lian, Z.; et al. Streamlining the synthesis of amides using Nickel-based nanocatalysts. Nature Communications2023 , 14, 5013. [Link]
-
Gassman, P. G.; Schenk, W. N. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry1977 , 42(5), 918-920. [Link]
-
Prakash, G. K. S.; et al. Superelectrophiles and the effects of trifluoromethyl substituents. Journal of Fluorine Chemistry2009 , 130(2), 143-148. [Link]
-
Szostak, M.; et al. Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Science of Synthesis: Knowledge Updates2019/4 , 425-452. [Link]
-
ResearchGate. Applications of nickel-catalysed amidation. [Link]
-
Jee, J.; et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2024 , 29(10), 2297. [Link]
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- 4. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streamlining the synthesis of amides using Nickel-based nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Studies of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of derivatives of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate, a scaffold of interest due to the advantageous properties conferred by the trifluoromethyl group.
The trifluoromethylphenyl motif is a cornerstone in modern drug discovery.[1] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These properties make derivatives of this compound intriguing candidates for further development. However, these same properties can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target effects, which can result in toxicity or diminished efficacy.
This guide is structured to provide a logical, tiered approach to de-risking a novel chemical series, using a hypothetical lead candidate, Compound X , derived from the this compound scaffold. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.
The Imperative of Early Cross-Reactivity Profiling
Before committing significant resources to a lead candidate, it is paramount to build a comprehensive selectivity profile. Early identification of potential off-target liabilities allows for more informed decision-making, enabling chemists to design derivatives with improved specificity or, if necessary, to terminate a program before it enters costly preclinical and clinical phases.[3][4] Safety pharmacology studies, which include the evaluation of off-target effects, are a regulatory requirement for Investigational New Drug (IND) applications.[3][5][6]
A Tiered Strategy for Assessing Cross-Reactivity
A systematic and tiered approach is the most efficient method for evaluating the selectivity of a novel compound series. This strategy begins with broad, cost-effective in silico and in vitro screens and progresses to more complex and resource-intensive assays for promising candidates.
Caption: A tiered workflow for assessing small molecule cross-reactivity.
Tier 1: Foundational Assessment & In Silico Prediction
The initial phase focuses on confirming on-target activity and using computational tools to predict potential liabilities.
In Silico Profiling
Before beginning wet lab experiments, computational methods can provide a valuable roadmap. By comparing the structure of Compound X to databases of known pharmacologically active compounds, we can generate a preliminary list of potential off-targets.
-
Rationale: This approach leverages vast amounts of existing biological data to flag potential issues with minimal investment. It helps in designing more focused and cost-effective wet lab screening strategies.
-
Methodology:
-
Similarity Searching: Utilize platforms like PubChem or ChEMBL to find molecules with structural similarity to Compound X and review their documented biological activities.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model of Compound X and screen it against databases of protein structures to identify potential binding sites.
-
Predictive Toxicology: Employ Quantitative Structure-Activity Relationship (QSAR) models and other predictive toxicology software to forecast potential toxicities based on chemical structure.[7][8][9][10]
-
Primary Target Affinity
It is essential to first establish the potency and affinity of the derivatives for their intended primary target. This provides a baseline against which all off-target activities will be compared.
-
Rationale: The therapeutic index of a drug is the ratio of its toxic dose to its therapeutic dose. A high affinity for the primary target is the first step in achieving a favorable therapeutic index.
-
Methodology: A robust biochemical assay, such as a fluorescence polarization assay for a protein-ligand interaction or a radiometric assay for an enzyme, should be used to determine the IC50 or Kd of Compound X for its primary target.
Tier 2: Broad Panel In Vitro Screening
Once on-target potency is confirmed, the next step is to screen Compound X against large panels of common off-target protein families. A single concentration screen (e.g., 10 µM) is often used initially to identify potential hits, which are then followed up with dose-response curves to determine potency (IC50).
Kinase Profiling
Protein kinases are one of the largest enzyme families and are common off-targets for many drugs due to the conserved nature of the ATP-binding site.[11][12]
-
Rationale: Unintended kinase inhibition can lead to a wide range of toxicities, including cardiotoxicity, immunosuppression, and metabolic disturbances. Broad kinome screening is a standard part of preclinical safety assessment.[13]
-
Recommended Platform: KINOMEscan™
-
Principle: This is a competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the active site of a large number of kinases.[14] It is not dependent on enzyme activity, allowing for the screening of a wide variety of kinases.
-
Data Output: The primary output is the percent of the kinase that remains bound to the immobilized ligand at a given concentration of the test compound. This is often reported as a percentage of control. Hits are typically defined as compounds that produce >65-80% inhibition.
-
GPCR and Ion Channel Panels
G-protein coupled receptors (GPCRs) and ion channels are also frequent sources of off-target effects, particularly for compounds intended to act on the central nervous system or cardiovascular system.
-
Rationale: Interactions with these targets can lead to significant safety concerns. For example, blockade of the hERG potassium channel is a well-known cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[15]
-
Recommended Platforms:
-
GPCRs: Radioligand binding assays are the gold standard for determining a compound's affinity for a wide range of GPCRs.
-
Ion Channels: High-throughput automated patch-clamp electrophysiology is used to assess the effects of compounds on the function of various ion channels.
-
| Target Family | Recommended Assay | Primary Endpoint | Commonly Observed Toxicities |
| Kinases | KINOMEscan™ or similar binding assay | % Inhibition, Kd | Cardiotoxicity, Immunotoxicity, Metabolic |
| GPCRs | Radioligand Binding Panel | % Inhibition, Ki | CNS effects, Cardiovascular effects |
| Ion Channels | Automated Patch-Clamp | % Inhibition, IC50 | Cardiotoxicity (e.g., hERG), CNS effects |
| Nuclear Receptors | Transactivation Assays | % Activation/Inhibition | Endocrine disruption, Carcinogenicity |
Tier 3: Cellular and Functional Validation
Hits identified in biochemical or binding assays must be validated in a cellular context to confirm their physiological relevance.
Cellular Target Engagement
It is crucial to determine if Compound X can bind to its intended target and any identified off-targets within a live cell.
-
Rationale: A compound may show activity in a biochemical assay but fail to engage its target in a cell due to poor permeability or rapid efflux. Cellular target engagement assays provide more physiologically relevant data.
-
Recommended Platform: Cellular Thermal Shift Assay (CETSA)
-
Principle: This method is based on the principle that a protein becomes more resistant to thermal denaturation when a ligand is bound to it. Cells are treated with the compound, heated, and the amount of soluble protein remaining is quantified.
-
Data Output: A "thermal shift" in the melting temperature of the protein in the presence of the compound indicates target engagement.
-
Functional Assays for Off-Targets
For any confirmed off-target hits, it is important to assess the functional consequences of this interaction.
-
Rationale: Binding to an off-target does not always translate to a functional effect. A functional assay will determine if the compound acts as an agonist, antagonist, or inverse agonist at the off-target protein.
-
Example: If Compound X is found to bind to the β2-adrenergic receptor in a binding assay, a subsequent cell-based cAMP assay would be performed to determine if this binding leads to an increase or decrease in intracellular cAMP levels, thus revealing the functional consequence of the interaction.
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In-Silico Modeling of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate Reactions: A Comparative Guide to Computational Approaches
In the landscape of modern drug discovery and materials science, the ability to predict and understand the reactivity of novel molecules is paramount. Ethyl 2-(4-(trifluoromethyl)phenyl)acetate, a compound of interest due to the influence of the electron-withdrawing trifluoromethyl group on the reactivity of the ester moiety, presents a compelling case for the application of in-silico modeling. This guide provides a comprehensive comparison of computational chemistry methods for modeling the reactions of this molecule, offering a framework for researchers to select and apply the most appropriate in-silico tools for their specific research questions. We will delve into the theoretical underpinnings of these methods, provide detailed workflows, and compare their predictive power against established experimental principles.
The Strategic Advantage of In-Silico Reaction Modeling
Before embarking on costly and time-consuming laboratory experiments, in-silico modeling offers a powerful avenue to explore the reaction landscape of a molecule. By simulating reactions at the quantum mechanical level, we can gain deep insights into reaction mechanisms, predict the structures of transition states, and calculate reaction kinetics and thermodynamics. This predictive capability allows for the rational design of experiments, the optimization of reaction conditions, and the early identification of potential challenges.
For a molecule like this compound, in-silico modeling can help answer critical questions such as:
-
How does the trifluoromethyl group influence the rate of hydrolysis compared to unsubstituted ethyl phenylacetate?
-
What are the most likely products of its reaction with various nucleophiles?
-
Can we predict the regioselectivity and stereoselectivity of its reactions?
This guide will compare two of the most powerful and widely used computational chemistry approaches for these purposes: Density Functional Theory (DFT) and ab initio methods . We will also touch upon the emerging role of machine learning in predicting reaction outcomes.
Comparative Analysis of In-Silico Modeling Methodologies
The choice of computational method is a critical decision that directly impacts the accuracy and computational cost of the study. Here, we compare the core principles and practical applications of DFT and ab initio methods for modeling the reactions of this compound.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
DFT has emerged as the most popular method for computational studies of organic reactions due to its excellent balance of accuracy and computational efficiency. Instead of calculating the complex many-electron wavefunction, DFT calculates the electron density, from which the energy of the system can be derived.
Core Principles: The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. The practical application of DFT involves the use of exchange-correlation functionals, which approximate the complex quantum mechanical interactions between electrons. The choice of functional is a critical aspect of any DFT study.
Strengths for Modeling this compound Reactions:
-
Computational Efficiency: DFT calculations are significantly faster than high-level ab initio methods, allowing for the study of larger systems and more complex reaction pathways.
-
Good Accuracy for Geometries and Energies: For many organic reactions, modern DFT functionals can predict reaction barriers and energies with an accuracy of 2-3 kcal/mol, which is often sufficient for mechanistic elucidation.[1]
-
Versatility: DFT can be applied to a wide range of chemical systems and reaction types.
Commonly Used Functionals for Organic Reactions:
-
B3LYP: A hybrid functional that has been a mainstay in computational organic chemistry for many years.
-
M06-2X: A meta-hybrid functional known for its good performance in calculating non-covalent interactions and reaction barrier heights.
-
ωB97X-D: A range-separated hybrid functional with dispersion corrections, often providing high accuracy for a broad range of applications.
Ab Initio Methods: The Gold Standard for Accuracy
Ab initio (from the beginning) methods are based on first principles and do not rely on empirical parameterization. They directly solve the Schrödinger equation, offering a systematically improvable approach to accuracy.
Core Principles: These methods employ a hierarchy of approximations, with the level of theory and the size of the basis set determining the accuracy and computational cost. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster theory (e.g., CCSD(T)).
Strengths for Modeling this compound Reactions:
-
High Accuracy: High-level ab initio methods like CCSD(T) are considered the "gold standard" for calculating reaction energies and can achieve chemical accuracy (<1 kcal/mol).
-
Systematic Improvability: The accuracy of ab initio calculations can be systematically improved by moving to higher levels of theory and larger basis sets.
-
Reliability: They are less prone to the functional-dependent errors that can sometimes affect DFT calculations.
Considerations: The high computational cost of methods like CCSD(T) often limits their application to smaller molecules or for benchmarking the results of more approximate methods like DFT.
Workflow for In-Silico Reaction Modeling: A Step-by-Step Guide
The following workflow outlines the key steps involved in modeling a reaction of this compound, such as its hydrolysis, using computational chemistry.
Caption: A generalized workflow for in-silico modeling of chemical reactions.
Experimental Protocol: Hydrolysis of this compound
To validate the predictions from in-silico models, experimental data is indispensable. A common and well-characterized reaction for esters is hydrolysis. The following is a generalized protocol for studying the kinetics of the base-catalyzed hydrolysis (saponification) of this compound.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) solution of known concentration
-
Standardized Hydrochloric Acid (HCl) solution
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burettes, pipettes, and conical flasks
Procedure:
-
Reaction Setup: Equilibrate separate solutions of this compound and NaOH to the desired reaction temperature in a constant temperature water bath.
-
Initiation: Mix equal volumes of the ester and NaOH solutions in a reaction flask and start a timer.
-
Quenching: At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to a known excess of the standardized HCl solution.
-
Titration: Titrate the unreacted HCl in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator.
-
Data Analysis: The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated. This data is then used to determine the rate constant of the reaction. For a second-order reaction with equal initial concentrations of ester and base, a plot of 1/[NaOH] versus time will yield a straight line with a slope equal to the rate constant, k.
Data Presentation and Comparison
The ultimate goal of this comparative guide is to enable researchers to make informed decisions about which computational model best suits their needs. The following tables provide a template for comparing the predicted data from in-silico models with experimental results.
Table 1: Comparison of Calculated Activation Energies (Ea) for the Hydrolysis of this compound
| Computational Method | Functional/Level of Theory | Basis Set | Calculated Ea (kcal/mol) | Deviation from Experiment (kcal/mol) |
| DFT | B3LYP | 6-31G(d) | [Simulated Data] | [Calculated Deviation] |
| DFT | M06-2X | 6-311+G(d,p) | [Simulated Data] | [Calculated Deviation] |
| Ab Initio | MP2 | aug-cc-pVDZ | [Simulated Data] | [Calculated Deviation] |
| Ab Initio | CCSD(T) | aug-cc-pVTZ | [Simulated Data] | [Calculated Deviation] |
| Experimental | - | - | [Experimental Value] | - |
Table 2: Comparison of Calculated and Experimental Rate Constants (k) at 298 K
| Computational Method | Functional/Level of Theory | Basis Set | Calculated k (M⁻¹s⁻¹) | Experimental k (M⁻¹s⁻¹) |
| DFT (TST) | M06-2X | 6-311+G(d,p) | [Simulated Data] | [Experimental Value] |
| Ab Initio (TST) | CCSD(T) | aug-cc-pVTZ | [Simulated Data] | [Experimental Value] |
Note: The data in these tables are illustrative and would be populated with results from actual calculations and experiments.
Visualizing Reaction Pathways
A key output of in-silico modeling is the reaction energy profile, which visually represents the energy changes as reactants are converted to products.
Caption: A representative reaction energy profile for an exothermic reaction.
The Rise of Machine Learning in Reaction Prediction
While DFT and ab initio methods provide deep mechanistic insights, they can be computationally intensive. Machine learning (ML) is emerging as a complementary approach for rapidly predicting reaction outcomes.[2][3][4]
Core Principles: ML models are trained on large datasets of known reactions. By learning the patterns in this data, they can predict the products of new, unseen reactions. These models often represent molecules as "fingerprints" and use neural networks to learn the complex relationships between reactants, reagents, and products.
Strengths:
-
Speed: ML models can predict reaction outcomes in seconds, making them ideal for high-throughput screening.
-
Data-Driven: They can capture subtle trends in reactivity that may not be immediately obvious from first-principles calculations.
Limitations:
-
Data Dependency: The accuracy of ML models is highly dependent on the size and quality of the training data.
-
"Black Box" Nature: Some ML models can be difficult to interpret, making it challenging to understand the underlying chemical principles driving their predictions.
Conclusion and Future Outlook
The in-silico modeling of chemical reactions is a rapidly evolving field that offers immense potential to accelerate chemical research and development. For understanding the reactivity of molecules like this compound, both DFT and ab initio methods provide powerful and complementary tools. DFT offers a pragmatic balance of accuracy and efficiency for exploring reaction mechanisms, while high-level ab initio methods serve as a crucial benchmark for ensuring the reliability of these predictions.
The validation of computational models with robust experimental data, such as the kinetic analysis of ester hydrolysis, is a cornerstone of scientific integrity in this field. As computational resources continue to grow and new theoretical methods and machine learning algorithms are developed, the predictive power of in-silico modeling will undoubtedly become even more indispensable for the modern chemist. This guide provides a foundational framework for researchers to confidently navigate the exciting landscape of computational reaction modeling.
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Guner, V.; Khuong, K. S.; Leach, A. G.; Lee, P. S.; Bartberger, M. D.; Houk, K. N. "A Standard Set of Pericyclic Reactions of Hydrocarbons for the Benchmarking of Computational Methods: The Performance of ab Initio, Density Functional, CASSCF, CASPT2, and CBS-QB3 Methods for the Prediction of Activation Barriers, Reaction Energetics, and Transition State Geometries," J. Phys. Chem. A 2003, 107, 11445-11459. [Link]
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Understanding the hydrolysis mechanism of ethyl acetate catalyzed by an aqueous molybdocene: a computational chemistry investigation. (2015). PubMed. [Link]
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A Senior Application Scientist's Guide to the Large-Scale Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate: A Cost-Benefit Analysis
For researchers, medicinal chemists, and drug development professionals, the selection of a chemical building block is a critical decision point that reverberates through the entire development pipeline. The cost, scalability, and synthetic accessibility of an intermediate must be weighed against the physicochemical properties it imparts to the final active pharmaceutical ingredient (API). Ethyl 2-(4-(trifluoromethyl)phenyl)acetate stands as a prime example of such a crucial intermediate, valued for its trifluoromethyl (-CF3) moiety. This guide provides an in-depth cost-benefit analysis of its use in large-scale synthesis, comparing its performance and synthetic routes with viable alternatives.
The Strategic Value of the Trifluoromethyl Group
Before delving into the synthesis, it is imperative to understand why the trifluoromethyl group is a coveted feature in modern drug design.[1][2] The substitution of a methyl group or hydrogen atom with a -CF3 group is not a trivial change; it is a strategic decision to modulate a molecule's properties in several key ways:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This can significantly increase a drug's half-life, leading to improved patient compliance through less frequent dosing.[2]
-
Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes.[3][4] This improved permeability is often crucial for a drug's absorption, distribution, and ability to reach its biological target.
-
Binding Affinity: As a strong electron-withdrawing group, the -CF3 moiety can alter the electronic profile of a molecule.[3][4] This can lead to stronger and more selective interactions with target enzymes or receptors, enhancing the drug's potency and efficacy.
-
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for groups like chlorine or isopropyl, offering a similar steric profile but with distinct electronic properties that can be exploited to optimize a drug candidate's profile.[3]
These benefits underscore why trifluoromethylated building blocks are integral to pharmaceutical development, justifying the potentially higher costs associated with their synthesis.[4]
Synthesis of this compound: A Comparative Overview
The primary challenge in synthesizing α-aryl esters like this compound is the formation of the α-carbon-aryl bond. Transition-metal-catalyzed cross-coupling reactions are the state-of-the-art methods for achieving this transformation on a large scale.
Logical Framework for Synthesis Route Selection
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
This document provides a detailed protocol for the safe and compliant disposal of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate (CAS No. 721-63-1). As a fluorinated aromatic ester, this compound requires careful handling not only during its use in research and development but also throughout its entire lifecycle, culminating in its final disposal. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for professionals in research, development, and laboratory management who handle this or structurally similar chemical agents.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a halogenated organic compound with specific health and environmental considerations that dictate its disposal pathway.
Health Hazards
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1][2]:
-
H315: Causes skin irritation. Direct contact can lead to redness, itching, and inflammation. The causality lies in the compound's ability to disrupt the lipid barrier of the skin.
-
H319: Causes serious eye irritation. Contact with the eyes can result in significant pain, redness, and potential damage to the cornea. The chemical structure facilitates interaction with sensitive ocular tissues.
-
H335: May cause respiratory irritation. Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.
These classifications necessitate the use of robust personal protective equipment (PPE) and handling within controlled environments, such as a chemical fume hood, to minimize exposure.
Environmental and Regulatory Hazards
The key feature influencing the disposal of this compound is the trifluoromethyl (-CF3) group. This makes it a halogenated organic compound . The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA), as detailed in 40 CFR Part 268.[3][4]
The carbon-fluorine bond is exceptionally strong, making compounds like this persistent in the environment. Improper disposal, such as landfilling, is prohibited because these chemicals can leach into groundwater and resist natural degradation. The mandated disposal route is typically high-temperature incineration at a licensed facility, which has the energy required to break the C-F bonds and prevent the formation of hazardous byproducts.[5] Therefore, all waste containing this compound must be treated as a regulated hazardous waste stream.
Data Summary Table
| Property | Value | Source |
| CAS Number | 721-63-1 | [1][2][6] |
| Molecular Formula | C₁₁H₁₁F₃O₂ | [2] |
| GHS Signal Word | Warning | [1][2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1][2] |
| Hazard Statements | H315, H319, H335 | [1][2] |
| Physical Form | Solid (Crystal - Lump) | [1] |
| Melting Point | 34-35 °C | [2] |
| Boiling Point | 104-105 °C @ 7 Torr | [2] |
| Incompatible Materials | Strong oxidizing agents | [5] |
Mandatory Safety Protocols: Personnel Protection and Handling
Prior to handling or preparing for disposal, the following minimum PPE must be worn. The selection is based on a risk assessment of the hazards identified above.
-
Hand Protection: Wear chemically resistant gloves. Butyl or neoprene gloves are recommended for handling esters and halogenated compounds.[7] Always inspect gloves for integrity before use.
-
Eye and Face Protection: Use chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or EN166 standards. If there is a splash risk, a face shield should be worn in addition to goggles.[5]
-
Skin and Body Protection: A fully buttoned, long-sleeved laboratory coat is required. Ensure no skin is exposed.
-
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols must be conducted in a certified chemical fume hood to prevent inhalation.[5]
Waste Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is not a single action but a systematic process. The goal is to safely collect, segregate, and store the waste for pickup by a licensed hazardous waste contractor. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [7]
Step 1: Waste Segregation
The principle of causality here is critical: mixing different waste streams can lead to dangerous reactions and makes disposal vastly more complex and expensive. Halogenated waste must be kept separate from non-halogenated organic waste.[8]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Rationale: Mixing with non-halogenated solvents contaminates a larger volume of waste, increasing disposal costs. More importantly, incinerators for halogenated waste are different from those for non-halogenated waste, requiring scrubbers to handle acidic gases (like HF) produced during combustion.
Step 2: Container Selection and Labeling
The integrity of the waste container is a primary control measure to prevent leaks and exposures.
-
Action (Liquid Waste): For solutions containing the compound, use a high-density polyethylene (HDPE) or glass container with a screw-top cap that is in good condition and compatible with the solvent used.
-
Action (Solid Waste): For the pure compound or contaminated labware (e.g., weighing boats, gloves), use a securely sealed, compatible solid waste container (e.g., a labeled pail or drum).
-
Action (Labeling): Immediately upon starting the container, affix a "Hazardous Waste" label. Fill out all required fields, including the full chemical name: "this compound" and list all other components (e.g., solvents) with their approximate percentages. Keep a running log.
Step 3: Waste Accumulation
Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).
-
Action: Keep the waste container tightly closed when not actively adding waste. Store it in a designated SAA, which should be under the control of the laboratory personnel. The container must be stored in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.
-
Rationale: This practice minimizes the risk of spills and fugitive emissions, ensuring the waste is managed by trained personnel familiar with its hazards.
Step 4: Arranging for Disposal
Once the waste container is full, or if the project is complete, it must be transferred to your institution's central hazardous waste storage area for pickup.
-
Action: Follow your institution's specific procedure for waste pickup. This typically involves completing a final waste tag, ensuring the container is clean on the outside, and scheduling a pickup with your Environmental Health & Safety (EHS) department.
-
Final Disposal Method: The ultimate disposal will be conducted by a licensed contractor, almost certainly via high-temperature incineration.[5]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's EHS emergency line.
-
Isolate and Ventilate: Ensure the fume hood is operating correctly. Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 2.
-
Contain and Absorb:
-
For a solid spill , carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.
-
For a liquid spill , cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[9] Do not use combustible materials like paper towels as the primary absorbent.
-
-
Clean Up: Once absorbed, scoop the material into a container labeled for solid halogenated hazardous waste. Decontaminate the spill area with an appropriate solvent and cleaning materials, placing all contaminated items into the solid waste container.
-
Dispose: Seal the waste container and manage it according to the disposal workflow in Section 3.
-
Report: Report the incident to your supervisor and EHS department as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for disposing of waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
-
eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: Electronic Code of Federal Regulations. [Link]
-
40 CFR Part 268 -- Land Disposal Restrictions . Source: Electronic Code of Federal Regulations. [Link]
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40 CFR Appendix III to Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: GovInfo. [Link]
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SAFETY DATA SHEET - Braskem (Ethylene-vinyl acetate) . Source: Braskem. [Link]
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification . Source: ACTenviro. [Link]
-
Standard Operating Procedure for Ethyl Acetate . Source: Washington State University. [Link]
-
Halogenated Waste Segregation Guidance . Source: University of California, Santa Cruz. [Link]
-
RCRA Hazardous Waste F list . Source: US EPA. [Link]
-
EPA Waste Code Definitions . Source: US EPA. [Link]
-
EPA HAZARDOUS WASTE CODES . Source: US EPA. [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . Source: California Code of Regulations. [Link]
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Personal protective equipment for handling Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
A Researcher's Guide to Safe Handling of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for handling this compound. Our philosophy is that a robust safety protocol is not a barrier to discovery but the very foundation upon which reliable and reproducible science is built.
Core Principle: A Proactive Approach to Chemical Safety
While some regulatory classifications, such as the one provided by TCI Chemicals for Ethyl 4-(Trifluoromethyl)phenylacetate under REGULATION (EC) No 1272/2008, may list the substance as "not a hazardous substance or mixture," a proactive and cautious approach remains essential in a research setting.[1] The rationale for this heightened vigilance is threefold:
-
Structural Analogs: Structurally related compounds, such as other ethyl esters, are known to cause skin, eye, and respiratory irritation.[2][3] The trifluoromethyl group, while contributing to the unique properties of this molecule, warrants a respectful handling approach until its toxicological profile is exhaustively understood.
-
Minimizing Exposure: The core tenet of laboratory safety is to minimize all chemical exposures, regardless of the perceived hazard level. Adherence to best practices protects researchers from potential long-term effects and prevents the contamination of experiments.
-
Self-Validating Protocols: A safety protocol is only effective if it is consistently applied. By establishing a comprehensive handling procedure for all chemicals, we create a self-validating system that minimizes the risk of human error and ensures a consistently safe working environment.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not arbitrary; it is a risk-assessed decision designed to provide a reliable barrier between you and the chemical. All PPE should be inspected before use and removed carefully to avoid skin contamination.[4]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[2][5][6] | Nitrile or Neoprene gloves.[7] | Fully-buttoned laboratory coat. | Not required when handled within a certified chemical fume hood.[6] |
| Large Volume Transfers (>1L) | Chemical splash goggles and a full-face shield.[2][7][8] | Neoprene or Butyl rubber gloves. | Chemical-resistant apron over a laboratory coat.[8] | Not required when handled within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a full-face shield.[2] | Heavy-duty Neoprene or Butyl rubber gloves. | Chemical-resistant coverall or apron.[8] | Air-purifying respirator with organic vapor cartridges may be necessary depending on spill size and ventilation.[7] |
Justification of PPE Choices:
-
Eye Protection: Your eyes are highly vulnerable to chemical splashes.[8] Chemical splash goggles provide a 360-degree seal around the eyes, which standard safety glasses with side shields do not.[7] A face shield is added during higher-risk procedures to protect the entire face.[7][8]
-
Body Protection: A lab coat is the minimum standard. For tasks with a higher splash risk, a chemical-resistant apron provides an additional, impermeable layer of protection.[8]
-
Respiratory Protection: Handling this compound within a properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.[9] Respirators are reserved for emergency situations, such as a large spill in a poorly ventilated area.
Operational and Disposal Plans
Standard Operating Procedure for Routine Handling
-
Preparation: Before starting, ensure an emergency eye wash station and safety shower are accessible and unobstructed.[2][3]
-
Designated Area: Confine all handling of this compound to a certified laboratory chemical fume hood.[9]
-
PPE Donning: Put on all required PPE as detailed in the table above (lab coat, appropriate gloves, and chemical splash goggles).
-
Handling: Keep the container tightly closed when not in use.[3][4][9] Use non-sparking tools if transferring large quantities, as a general precaution with organic liquids.[10]
-
Post-Handling: After use, tightly seal the container. Wipe down the work surface in the fume hood.
-
PPE Doffing: Remove gloves using a technique that avoids touching the outer surface with bare skin. Remove your lab coat and goggles.
-
Hygiene: Wash hands thoroughly with soap and water after handling.[2][3] Do not eat, drink, or smoke in the laboratory.[3][4]
Waste Disposal Protocol
-
Classification: Waste containing this compound must be managed as hazardous chemical waste.[9] Do not dispose of it down the drain or in regular trash.[9]
-
Collection: Collect all waste in a designated, compatible, and clearly labeled waste container. Ensure the container is kept tightly closed.[9]
-
Segregation: Do not mix this waste with incompatible materials, such as strong oxidizing agents or strong bases.[4][6]
-
Storage: Store the sealed waste container in a designated secondary containment tub within a well-ventilated area, away from heat or ignition sources, awaiting pickup by your institution's environmental health and safety (EH&S) department.[9]
-
Disposal: Final disposal must be conducted through an approved waste disposal plant or licensed contractor, often via incineration in a unit equipped with an afterburner and scrubber.[2][6]
Emergency Response Plan
Prompt and correct action during an emergency can significantly mitigate harm.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing and wash it before reuse.[3][10] If irritation persists, seek medical attention.[10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3][10][11] Remove contact lenses if present and easy to do so.[2][3][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][3][10] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[3][10][11]
-
Ingestion: Do NOT induce vomiting.[2][10] Rinse the mouth with water and seek immediate medical attention.[2][6]
Chemical Spill Response Workflow
The following workflow outlines the immediate steps to be taken in the event of a spill.
Caption: Workflow for managing a laboratory spill of this compound.
References
-
Standard Operating Procedure - Ethyl Acetate . Washington State University. [Link]
-
SAFETY DATA SHEET . Braskem. [Link]
-
Personal Protective Equipment . US EPA. [Link]
-
Essential Chemical PPE . Trimaco. [Link]
-
SAFETY DATA SHEET - Ethyl phenylacetate . Fisher Scientific. [Link]
-
material safety data sheet - ethyl phenyl acetate . oxfordlabchem.com. [Link]
-
Ethyl Acetate Hazards and Safety Measures . CloudSDS. [Link]
-
PERSONAL PROTECTIVE EQUIPMENT STANDARD OPERATING PROCEDURE (SOP) . Tennessee Tech University. [Link]
-
5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]
-
PRODUCT BROCHURE Personal protective equipment and consumables . Carl Roth. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.ie [fishersci.ie]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. tntech.edu [tntech.edu]
- 8. trimaco.com [trimaco.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 11. uwm.edu [uwm.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
